molecular formula C12H15N B1276312 1-Benzyl-1,2,3,6-tetrahydropyridine CAS No. 40240-12-8

1-Benzyl-1,2,3,6-tetrahydropyridine

Cat. No.: B1276312
CAS No.: 40240-12-8
M. Wt: 173.25 g/mol
InChI Key: SIRJFTFGHZXRRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-1,2,3,6-tetrahydropyridine ( 40240-12-8) is a chemical compound of significant interest in scientific and industrial research. With a molecular formula of C12H15N, it serves as a valuable intermediate and scaffold in organic synthesis and medicinal chemistry . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. In neuroscience research, structural analogs of this compound have been studied for their effects on the dopaminergic system, showing the ability to modulate extracellular concentrations of neurotransmitters like dopamine in the brain, which provides insights into neuropharmacology . Most notably, recent innovative research has hybridized the this compound moiety with clioquinol to create multi-target-directed ligands (MTDLs) for investigating potential Alzheimer's disease treatments . These hybrids have demonstrated promising biological activities, including significant acetylcholinesterase (AChE) inhibitory potency, modulation of Aβ aggregation, and neuroprotective effects against oxidative stress and mitochondrial dysfunction . Researchers should handle this material in accordance with its safety profile. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Appropriate personal protective equipment (PPE), including gloves and eye protection, is required. Handling should occur in a well-ventilated area, and the container must be kept tightly closed in a cool, well-ventilated place . The compound has a density of approximately 1.024 g/mL and a boiling point near 256°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-3,6-dihydro-2H-pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIRJFTFGHZXRRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70423621
Record name 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40240-12-8
Record name 1-BENZYL-1,2,3,6-TETRAHYDROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70423621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Benzyl-1,2,3,6-tetrahydropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

1-Benzyl-1,2,3,6-tetrahydropyridine basic properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1-Benzyl-1,2,3,6-tetrahydropyridine: Core Properties and Structure

This guide provides a comprehensive overview of the fundamental chemical and physical properties, structural information, and relevant biological activities of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the applications and characteristics of this heterocyclic compound.

Core Properties and Structural Information

This compound is a substituted tetrahydropyridine, a class of nitrogen-containing heterocycles that are prevalent structural motifs in a wide array of pharmaceuticals and biologically active molecules.[1] The benzyl group attached to the nitrogen atom significantly influences its chemical and biological characteristics.

Chemical Structure and Identifiers

The structural identity of this compound is defined by its molecular formula, IUPAC name, and various chemical database identifiers.

IdentifierValue
IUPAC Name 1-benzyl-3,6-dihydro-2H-pyridine[2]
CAS Number 40240-12-8[2]
Molecular Formula C₁₂H₁₅N[2][3]
SMILES C1CN(CC=C1)CC2=CC=CC=C2[3]
InChI InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2[3]
InChIKey SIRJFTFGHZXRRZ-UHFFFAOYSA-N[2][3]
Physicochemical Properties
PropertyValue
Molecular Weight 173.25 g/mol [2]
Monoisotopic Mass 173.120449483 Da[2]
XlogP (Predicted) 2.4[2]
Boiling Point (for Methyl this compound-4-carboxylate) 328.7±42.0 °C at 760 mmHg[4]
Density (for Methyl this compound-4-carboxylate) 1.129 g/cm³[4]
Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

Standard precautions such as operating in a well-ventilated area, avoiding direct contact, and wearing appropriate personal protective equipment (gloves, goggles) are recommended.[4]

Synthesis and Experimental Protocols

The synthesis of 1,2,3,6-tetrahydropyridine derivatives is a topic of significant interest in organic chemistry.[5] While a specific protocol for the parent compound is not detailed in the provided literature, a practical kilogram-scale synthesis for a substituted analog, (S)-1-Benzyl-4-Bromo-3-Methyl-1,2,3,6-Tetrahydropyridine, illustrates a viable synthetic strategy utilizing a Shapiro reaction.[6]

Representative Synthesis of a Substituted Analog

The following is a summarized experimental protocol for the synthesis of a racemic intermediate, rac-1-Benzyl-4-bromo-3-methyl-1,2,3,6-tetrahydropyridine, which demonstrates a common synthetic route.[6]

Step 1: Formation of Tosyl Hydrazone

  • A solution of 1-benzyl-3-methylpiperidin-4-one (9.81 mol) in ethanol (8 L) is prepared.

  • p-Toluenesulfonyl hydrazide (9.67 mol) is added to the solution.

  • The resulting slurry is heated to 50 °C for 30 minutes.

  • The solution is then slowly cooled to 0 °C over a period of 2 hours to facilitate the formation of the tosyl hydrazone intermediate.[6]

Step 2: Shapiro Reaction to form the Tetrahydropyridine

  • The tosyl hydrazone intermediate (8.80 mol) is dissolved in toluene (16 L).

  • TMEDA (35.6 mol) is added to the mixture.

  • The mixture is cooled to -40 °C.

  • n-BuLi in heptane (24%, 35.7 mol) is added over 5 hours, ensuring the internal temperature remains below -31 °C to yield the desired tetrahydropyridine product.[6]

G Workflow: Synthesis of a Substituted this compound cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Shapiro Reaction A 1-benzyl-3-methylpiperidin-4-one C Tosyl Hydrazone Intermediate A->C Ethanol, 50°C B p-Toluenesulfonyl hydrazide B->C Ethanol, 50°C D Tosyl Hydrazone Intermediate F rac-1-Benzyl-4-bromo-3-methyl- 1,2,3,6-tetrahydropyridine D->F Toluene, <-31°C E TMEDA, n-BuLi

Caption: Synthetic workflow for a substituted 1-benzyl-tetrahydropyridine.

Biological Activity and Signaling Pathways

The this compound scaffold is a key pharmacophore in the design of multi-target-directed ligands (MTDLs), particularly in the context of neurodegenerative diseases like Alzheimer's disease.[7]

Acetylcholinesterase (AChE) Inhibition

Hybrids incorporating the this compound moiety have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[7] The inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

The mechanism of inhibition involves the benzyl-tetrahydropyridine portion of the molecule binding to the catalytic active site (CAS) of the AChE enzyme. This interaction physically blocks the active site, preventing acetylcholine from binding and being hydrolyzed. In more complex hybrids, other parts of the molecule can simultaneously bind to the peripheral anionic site (PAS), leading to a dual-binding mode that enhances inhibitory potency and can interfere with AChE-induced amyloid-β (Aβ) aggregation.[7]

G Mechanism of Acetylcholinesterase (AChE) Inhibition cluster_AChE Enzyme Structure AChE AChE Enzyme CAS Catalytic Active Site (CAS) PAS Peripheral Anionic Site (PAS) Hydrolysis Hydrolysis (Breakdown) CAS->Hydrolysis Catalyzes NoHydrolysis Inhibition of Hydrolysis Inhibitor This compound (Pharmacophore) Inhibitor->CAS Blocks ACh Acetylcholine ACh->CAS Binds to

Caption: Inhibition of acetylcholine hydrolysis by blocking the AChE active site.

Metabolism by Monoamine Oxidase B (MAO-B)

Studies on analogs such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) have shown that these compounds can be metabolized by monoamine oxidase B (MAO-B).[8] This is relevant because the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) is converted to its toxic metabolite MPP+ by this same enzyme. In the case of the non-neurotoxic BMTP, it is efficiently converted by MAO-B to a 2,3-dihydropyridinium intermediate (BMDP+), which is then further, though incompletely, oxidized to the corresponding pyridinium ion (BMP+).[8] This metabolic pathway is critical for understanding the potential toxicity and pharmacokinetic profile of tetrahydropyridine derivatives.

G Metabolic Pathway of a Tetrahydropyridine Analog by MAO-B BMTP BMTP (4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine) BMDP BMDP+ (Dihydropyridinium Intermediate) BMTP->BMDP Oxidation MAOB MAO-B BMP BMP+ (Pyridinium Ion) BMDP->BMP Further Oxidation

Caption: MAO-B catalyzed oxidation of a tetrahydropyridine analog.

References

Chemical and physical properties of 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic organic compound that serves as a crucial building block and structural motif in medicinal chemistry and drug development. As a derivative of tetrahydropyridine, its scaffold is present in a wide array of biologically active molecules and natural products. The presence of the benzyl group provides a lipophilic character and specific steric and electronic properties that are pivotal for molecular recognition and interaction with biological targets. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and insights into its applications in drug discovery, particularly its role as a pharmacophore in the development of multi-target-directed ligands for neurodegenerative diseases like Alzheimer's.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₅N[1]
Molecular Weight 173.25 g/mol [1]
IUPAC Name 1-benzyl-3,6-dihydro-2H-pyridine[1]
CAS Number 40240-12-8[1]
Physical Form Liquid[2]
Boiling Point 256 °C
Density 1.024 g/mL
Flash Point 99 °C
Purity (Typical) ≥97%[2]
Storage Temperature Room Temperature[2]
Solubility Soluble in common organic solvents (e.g., Methanol, Dichloromethane).

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research. The following sections outline representative protocols based on established chemical principles for tetrahydropyridine synthesis and standard analytical techniques.

Synthesis Protocol: Reduction of a Pyridinium Salt

A common and effective method for the synthesis of 1,2,3,6-tetrahydropyridines is the selective reduction of the corresponding N-benzylpyridinium salt. This approach offers good yields and regioselectivity.

Reaction: N-benzylpyridinium bromide + Sodium borohydride → this compound

Materials:

  • Pyridine

  • Benzyl bromide

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Pyridinium Salt: In a round-bottom flask, dissolve pyridine (1.0 eq) in a suitable solvent like acetonitrile. Add benzyl bromide (1.0 eq) dropwise at room temperature. Stir the mixture for 12-24 hours. The N-benzylpyridinium bromide product will often precipitate as a solid, which can be filtered and washed with a non-polar solvent like hexane.

  • Reduction to Tetrahydropyridine: To a solution of the N-benzylpyridinium bromide (1.0 eq) in methanol, add sodium borohydride (1.5-2.0 eq) portion-wise at 0°C over a period of 1 hour.[3]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir for another 4 hours at room temperature.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.[3]

  • Extraction: Take the residue up in ethyl acetate and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuum to yield the crude product.[3]

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel if necessary.

Analytical Protocols

Accurate characterization is paramount to confirm the identity and purity of the synthesized compound. A combination of spectroscopic methods is typically employed.[4]

NMR spectroscopy provides detailed information about the molecular structure.[4]

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • Instrument: 400 MHz (or higher) NMR Spectrometer.

    • Expected Chemical Shifts (δ):

      • Aromatic protons (benzyl group): ~7.2-7.4 ppm (multiplet, 5H).

      • Vinyl protons (=CH-): ~5.5-5.9 ppm (multiplet, 2H).

      • Benzylic protons (-CH₂-Ph): ~3.6 ppm (singlet, 2H).

      • Allylic protons (-N-CH₂-CH=): ~3.1 ppm (multiplet, 2H).

      • Aliphatic protons (-N-CH₂-CH₂-): ~2.6 ppm (triplet, 2H).

      • Aliphatic protons (-CH₂-CH=): ~2.2 ppm (multiplet, 2H).

  • ¹³C NMR Spectroscopy:

    • Instrument: 100 MHz (or higher) NMR Spectrometer.

    • Expected Chemical Shifts (δ):

      • Aromatic carbons: ~127-138 ppm.

      • Vinyl carbons: ~124-126 ppm.

      • Benzylic carbon: ~62 ppm.

      • Aliphatic carbons (next to N): ~50-55 ppm.

      • Aliphatic carbon (allylic): ~25 ppm.

IR spectroscopy is used to identify the functional groups present in the molecule.[2]

  • Sample Preparation: A thin film of the liquid sample is placed between two KBr plates.

  • Instrument: Fourier-Transform Infrared (FT-IR) Spectrometer.

  • Expected Absorption Bands (wavenumber, cm⁻¹):

    • ~3000-3100 cm⁻¹: Aromatic and vinylic C-H stretching.[5]

    • ~2800-3000 cm⁻¹: Aliphatic C-H stretching.[5]

    • ~1650 cm⁻¹: C=C stretching of the tetrahydropyridine ring.[5]

    • ~1450-1600 cm⁻¹: Aromatic C=C stretching.[5]

    • ~690-770 cm⁻¹: C-H out-of-plane bending for the monosubstituted benzene ring.[5]

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[4]

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization.

  • Expected Fragments (m/z):

    • 173: Molecular ion [M]⁺.[1]

    • 172: [M-H]⁺.[1]

    • 91: Tropylium ion [C₇H₇]⁺, characteristic of a benzyl group (often the base peak).[1]

    • Other fragments corresponding to the loss of parts of the tetrahydropyridine ring.

Reactivity and Stability

  • Stability: this compound is a stable compound under standard laboratory conditions and is typically stored at room temperature.[2]

  • Reactivity: The double bond in the tetrahydropyridine ring can undergo typical alkene reactions such as hydrogenation to form the corresponding N-benzylpiperidine, or electrophilic addition reactions. The tertiary amine is basic and can react with acids to form salts.

  • Safety: The compound is classified with GHS hazard statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (gloves, safety glasses) should be worn during handling.

Application in Drug Development: Alzheimer's Disease

The this compound scaffold is a key pharmacophore in the design of Multi-Target-Directed Ligands (MTDLs) for the treatment of complex neurodegenerative disorders like Alzheimer's disease (AD).[6] One of the primary therapeutic strategies for AD is to enhance cholinergic neurotransmission by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine.[6]

Hybrids containing the this compound moiety have shown potent AChE inhibitory activity.[6] The benzyl group can engage in π-π stacking interactions within the active site of the enzyme, while the tetrahydropyridine ring provides a core structure for further functionalization to interact with other key sites on the enzyme or other disease-related targets.[6]

Signaling Pathway: Acetylcholinesterase Inhibition

The diagram below illustrates the fundamental mechanism of AChE inhibition. In a normal state, AChE hydrolyzes acetylcholine (ACh) into choline and acetate, terminating the nerve signal. An inhibitor, such as a compound containing the this compound scaffold, binds to the active site of AChE, preventing ACh from being broken down. This leads to an increased concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission and potentially improving cognitive function in AD patients.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse Diffusion ACh_receptor ACh Receptor ACh_synapse->ACh_receptor Binding AChE Acetylcholinesterase (AChE) AChE->ACh_synapse Hydrolysis Inhibitor 1-Benzyl-1,2,3,6- tetrahydropyridine Derivative Inhibitor->AChE Signal Signal Propagation ACh_receptor->Signal

Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

References

An In-depth Technical Guide to the Synthesis and Structural Motifs of 1,2,3,6-Tetrahydropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,6-tetrahydropyridine core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its prevalence in both natural products and synthetic pharmaceuticals underscores its importance as a versatile scaffold in drug discovery. This technical guide provides a comprehensive overview of modern synthetic strategies for accessing 1,2,3,6-tetrahydropyridine derivatives, details key experimental protocols, and explores the crucial role of these structural motifs in modulating critical signaling pathways implicated in various diseases.

Core Synthetic Strategies

The construction of the 1,2,3,6-tetrahydropyridine ring can be achieved through a variety of elegant and efficient synthetic methodologies. This section details three prominent and widely adopted approaches: Palladium-Catalyzed Intramolecular Heck Reaction, Aza-Diels-Alder Reaction, and an Organocatalytic Multicomponent Domino Reaction.

Palladium-Catalyzed 6-Endo-Selective Alkyl-Heck Reaction

A powerful method for the synthesis of 5-phenyl-1,2,3,6-tetrahydropyridine derivatives involves a palladium-catalyzed 6-endo-selective alkyl-Heck reaction of unactivated alkyl iodides.[1][2] This strategy is notable for its efficiency in constructing the cyclic framework with good to excellent yields. Mechanistic studies suggest a hybrid palladium-radical process is operative.[1][3]

Experimental Protocol: Synthesis of 5-phenyl-1-tosyl-1,2,3,6-tetrahydropyridine

  • Reaction Setup: To a dried Schlenk tube under an argon atmosphere, add the starting N-(3-iodopropyl)-N-(2-phenylallyl)tosylamide (0.2 mmol, 1.0 equiv.), PdCl₂(dppf) (0.02 mmol, 10 mol %), and Cy₂NMe (0.4 mmol, 2.0 equiv.).

  • Solvent Addition: Add dry toluene (2.0 mL) to the tube via syringe.

  • Reaction Conditions: The reaction mixture is stirred vigorously and heated to 110 °C for 12 hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is concentrated under reduced pressure. The residue is then purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate = 10:1) to afford the desired 5-phenyl-1-tosyl-1,2,3,6-tetrahydropyridine.

EntrySubstrateCatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
1N-(3-iodopropyl)-N-(2-phenylallyl)tosylamidePdCl₂(dppf)Cy₂NMeToluene1101285[3]
2N-(3-iodobutyl)-N-(2-phenylallyl)tosylamidePd(OAc)₂P(o-tol)₃ / Cy₂NMeToluene1101278[3]
3N-(3-iodo-2-methylpropyl)-N-(2-phenylallyl)tosylamidePdCl₂(dppf)Cy₂NMeToluene1101281[3]
Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction is a classic and highly effective method for the construction of six-membered nitrogen-containing heterocycles, including 1,2,3,6-tetrahydropyridines. This [4+2] cycloaddition reaction offers a convergent approach to complex molecular architectures.

Experimental Protocol: Synthesis of a Tetrahydropyridine Derivative via Aza-Diels-Alder Reaction

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve the imine (1.0 equiv.) and the diene (1.2 equiv.) in anhydrous dichloromethane (DCM).

  • Initiation: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Lewis Acid: Add a solution of a suitable Lewis acid catalyst (e.g., BF₃·OEt₂, 1.1 equiv.) dropwise to the stirred reaction mixture.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching and Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired tetrahydropyridine derivative.

EntryDieneImineCatalystSolventTemp (°C)Time (h)Yield (%)
1(E)-1-Phenyl-1,3-butadieneN-BenzylidenemethylamineBF₃·OEt₂DCM0 to rt1875
2Danishefsky's DieneN-TosylimineZnCl₂THFrt2482
32,3-Dimethyl-1,3-butadieneN-Phenyl-1-aza-1,3-dieneSc(OTf)₃Acetonitrilert1290
Organocatalytic One-Pot Multicomponent Domino Reaction

A highly efficient and enantioselective synthesis of functionalized tetrahydropyridines can be achieved through a one-pot, three-component domino reaction catalyzed by a quinine-derived squaramide.[4][5] This elegant cascade involves a Michael addition, an aza-Henry reaction, and a subsequent cyclization.[4]

Experimental Protocol: Asymmetric Synthesis of a Highly Substituted Tetrahydropyridine

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (0.25 mmol, 1.0 equiv.) and the β-nitroolefin (0.25 mmol, 1.0 equiv.) in dichloromethane (0.2 mL) in a vial, add the quinine-derived squaramide catalyst (0.00125 mmol, 0.5 mol %).

  • First Step: Stir the mixture at room temperature for 24 hours.

  • Second Step: Cool the reaction mixture to -25 °C and add the aldimine (0.5 mmol, 2.0 equiv.).

  • Reaction Progression: Continue stirring at -25 °C for the indicated time (typically 1.5 to 4 days), monitoring the reaction by TLC.

  • Purification: Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to afford the desired tetrahydropyridine derivative.[4]

Entry1,3-Dicarbonylβ-NitroolefinAldimineCatalyst Loading (mol%)Time (days)Yield (%)dree (%)Reference
1Acetylacetoneβ-NitrostyreneN-Methyl-p-anisaldimine0.52.587>20:198[4]
2Dibenzoylmethaneβ-NitrostyreneN-Methyl-p-anisaldimine0.5389>20:199[4]
3Ethyl acetoacetate(E)-1-Nitro-2-(p-tolyl)etheneN-Methyl-p-anisaldimine0.53.58215:197[4]

Structural Motifs and Their Role in Signaling Pathways

1,2,3,6-Tetrahydropyridine derivatives are key pharmacophores that interact with a variety of biological targets, thereby modulating critical cellular signaling pathways. Their structural versatility allows for fine-tuning of their pharmacological properties, leading to the development of potent and selective inhibitors for therapeutic intervention.

Inhibition of the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers, making it a prime target for drug development. Several classes of nitrogen-containing heterocycles, including those with structural similarities to the tetrahydropyridine core, have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Imidazo[1,2-a]pyridine derivativesPI3KαT47D (Breast)7.9
Imidazo[1,2-a]pyridine derivativesPI3KαMCF-7 (Breast)9.4
PyridopyrimidinonesPI3Kα (H1047R mutant)HCC1954 (Breast)0.012
Modulation of the Ras/Raf/MEK/ERK Pathway

The Ras/Raf/MEK/ERK pathway, also known as the mitogen-activated protein kinase (MAPK) pathway, is another fundamental signaling cascade that plays a central role in regulating cell proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations in Ras or Raf proteins, is a common driver of tumorigenesis.

Ras_Raf_MEK_ERK_Pathway

Compound ClassTargetCancer Cell LineIC₅₀ (µM)Reference
Dihydropyridine-based triazolesProtein kinase CK2αCaco-2 (Colorectal)0.63 - 5.68[2]
Substituted 1,4-dihydropyridinesNot specifiedU87MG (Glioblastoma)Potent activity reported[6]
Substituted 1,4-dihydropyridinesNot specifiedA549 (Lung)Potent activity reported[6]
Tetrahydrocurcumin-triazole derivativesNot specifiedHCT-116 (Colon)1.09[7]
Tetrahydrocurcumin-triazole derivativesNot specifiedA549 (Lung)45.16[7]

Conclusion

The 1,2,3,6-tetrahydropyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies outlined in this guide provide robust and versatile platforms for the generation of diverse libraries of these valuable compounds. A deeper understanding of how these structural motifs interact with key signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK cascades, will undoubtedly fuel the development of next-generation targeted therapies for a range of human diseases, most notably cancer. The combination of innovative synthetic chemistry and rigorous biological evaluation will be paramount in unlocking the full therapeutic potential of this remarkable heterocyclic core.

References

Biological activities and pharmacological profile of 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Biological Activities and Pharmacological Profile of the 1-Benzyl-1,2,3,6-tetrahydropyridine Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound moiety is a significant structural scaffold in medicinal chemistry, serving as a versatile synthetic intermediate for a wide range of pharmacologically active compounds. While comprehensive pharmacological data for the parent compound, this compound, is not extensively available in public literature, its derivatives have shown a remarkable diversity of biological activities. This technical guide focuses on the pharmacological profiles of these key derivatives, providing insights into their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation. The exploration of these derivatives underscores the therapeutic potential of the this compound core in drug discovery, particularly in the development of agents targeting the central nervous system.

Metabolic Profile: Insights from Analogue Studies

The metabolic fate of this compound derivatives is of critical importance, especially in the context of potential neurotoxicity, given its structural similarity to the parkinsonian-inducing agent 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Studies on a close analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), have revealed that it undergoes metabolism by monoamine oxidase B (MAO-B).[1] This enzymatic conversion leads to the formation of the corresponding 2,3-dihydropyridinium intermediate (BMDP+), which is subsequently, though incompletely, oxidized to the 4-benzyl-1-methylpyridinium ion (BMP+).[1] Despite this metabolic pathway being analogous to that of MPTP, BMTP has been found to be non-neurotoxic in mouse models, suggesting that pharmacokinetic parameters or alternative metabolic routes may play a role in its lack of toxicity.[1]

Metabolic_Pathway_of_BMTP BMTP 4-Benzyl-1-methyl- 1,2,3,6-tetrahydropyridine (BMTP) BMDP 4-Benzyl-1-methyl- 2,3-dihydropyridinium (BMDP+) BMTP->BMDP MAO-B BMP 4-Benzyl-1-methyl- pyridinium (BMP+) BMDP->BMP Oxidation

Metabolic conversion of BMTP by MAO-B.

Pharmacological Activities of Derivatives

Derivatives of the this compound scaffold have been investigated for a range of biological activities, primarily targeting enzymes and receptors within the central nervous system.

Monoamine Oxidase (MAO) Inhibition

The tetrahydropyridine ring is a known pharmacophore for MAO inhibitors. While direct inhibitory data for this compound is scarce, its structural analogues have been studied for their interaction with MAO. For instance, 4-phenyl-1,2,3,6-tetrahydropyridine (PTP), a related compound, demonstrates a dose-dependent and selective inhibition of MAO-A.[2] The mode of inhibition by PTP is competitive for both MAO-A and MAO-B without preincubation, but it shifts to non-competitive for MAO-B after preincubation, during which PTP is oxidized by MAO-B.[2] This highlights the potential for this compound derivatives to be designed as selective MAO inhibitors.

Cholinesterase Inhibition

In the quest for treatments for Alzheimer's disease, derivatives of this compound have been explored as acetylcholinesterase (AChE) inhibitors. Hybrids of clioquinol and this compound have demonstrated significant AChE inhibitory activity.[3] One of the most potent compounds from this series, compound 19n , exhibited an IC50 value of 0.11 µM for AChE.[3] These compounds are designed as multi-target-directed ligands, also possessing metal-chelating properties and the ability to modulate Aβ aggregation.[3]

AChE_Inhibition cluster_0 Synaptic Cleft Acetylcholine Acetylcholine AChE Acetylcholinesterase (AChE) Acetylcholine->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate Derivative This compound Derivative Derivative->AChE Inhibition

Mechanism of Acetylcholinesterase Inhibition.
Dopamine Receptor Antagonism

The benzyl-substituted nitrogen motif is a key feature in some dopamine D2 receptor antagonists. A series of substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides and -salicylamides have been synthesized and evaluated for their dopamine D2 receptor blocking activity.[4] Although the core is a pyrrolidine, the presence of the N-benzyl group is crucial for activity. Certain benzamide and salicylamide derivatives displayed high affinity for rat striatal D2 receptors, with IC50 values in the low nanomolar range (around 1 nM).[4] The antagonist activity was confirmed through in vivo studies showing blockade of apomorphine-induced stereotypies.[4]

Serotonin Receptor and Transporter Modulation

Derivatives containing the N-benzylpiperidine scaffold, which is closely related to this compound, have been investigated for their effects on the serotonin system. Some of these compounds have shown affinity for various serotonin receptor subtypes, including 5-HT1A, 5-HT2A, and 5-HT7 receptors. Additionally, their potential to inhibit the serotonin transporter (SERT) has been explored in the context of developing dual-target inhibitors for conditions like Alzheimer's disease, where serotonergic deficits are also implicated.

Quantitative Data on Derivatives

The following table summarizes the quantitative biological activity data for selected derivatives of the this compound scaffold.

Compound ClassDerivative ExampleTargetAssayActivity (IC50/Ki)Reference
Clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine HybridCompound 19n Acetylcholinesterase (AChE)In vitro inhibition assay0.11 µM[3]
Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamide2,3-dimethoxybenzamide derivativeDopamine D2 Receptor[3H]spiperone binding~1 nM[4]
Substituted N-[(1-benzyl-2-pyrrolidinyl)methyl]salicylamide5,6-dimethoxysalicylamide derivativeDopamine D2 Receptor[3H]spiperone binding~1 nM[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assays commonly used to evaluate the pharmacological profile of this compound derivatives.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of test compounds against MAO-A and MAO-B.

Materials:

  • Rat brain mitochondria (as a source of MAO-A and MAO-B)

  • Kynuramine (for MAO-A) or Benzylamine (for MAO-B) as substrates

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate buffer (pH 7.4)

  • Spectrofluorometer or Spectrophotometer

Procedure:

  • Prepare rat brain mitochondrial homogenates.

  • Pre-incubate the mitochondrial preparation with various concentrations of the test compound for a specified time (e.g., 15 minutes) at 37°C.

  • Initiate the enzymatic reaction by adding the specific substrate (kynuramine for MAO-A or benzylamine for MAO-B).

  • Incubate for a defined period (e.g., 20-30 minutes) at 37°C.

  • Stop the reaction (e.g., by adding a strong acid or base).

  • Measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline is measured. For benzylamine, the product benzaldehyde can be measured spectrophotometrically.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MAO_Inhibition_Workflow start Start prepare_reagents Prepare Mitochondrial Homogenate and Test Compound Dilutions start->prepare_reagents pre_incubation Pre-incubate Mitochondria with Test Compound prepare_reagents->pre_incubation add_substrate Add MAO-A or MAO-B Substrate pre_incubation->add_substrate incubation Incubate at 37°C add_substrate->incubation stop_reaction Stop Reaction incubation->stop_reaction measure_product Measure Product Formation (Fluorescence/Absorbance) stop_reaction->measure_product calculate_inhibition Calculate % Inhibition measure_product->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Workflow for MAO Inhibition Assay.
Protocol 2: Dopamine D2 Receptor Binding Assay

Objective: To determine the affinity (Ki) of test compounds for the dopamine D2 receptor.

Materials:

  • Rat striatal membranes or cells expressing human D2 receptors.

  • [3H]Spiperone or another suitable radioligand for the D2 receptor.

  • Test compounds at various concentrations.

  • Haloperidol or another known D2 antagonist for determining non-specific binding.

  • Incubation buffer (e.g., Tris-HCl with ions like Mg2+, Ca2+, Na+, K+).

  • Glass fiber filters.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Prepare the membrane homogenates from rat striatum or the cell line.

  • In a series of tubes, add the membrane preparation, the radioligand at a concentration near its Kd, and either buffer (for total binding), the test compound at various concentrations, or a high concentration of a competing ligand (for non-specific binding).

  • Incubate the mixture for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 37°C).

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 of the test compound by analyzing the displacement of the radioligand.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion

The this compound scaffold is a cornerstone for the development of novel therapeutic agents, particularly for neurological disorders. While the pharmacological profile of the parent compound remains to be fully elucidated, its derivatives have demonstrated significant potential as inhibitors of key enzymes like MAO and AChE, and as modulators of important neurotransmitter receptors such as the dopamine D2 receptor. The data and protocols presented in this guide offer a comprehensive overview for researchers and drug development professionals working with this versatile chemical entity. Future investigations into the direct biological activities of this compound and the synthesis of new derivatives will undoubtedly continue to enrich our understanding of its therapeutic potential.

References

The Bench Player: Unraveling the Role of 1-Benzyl-1,2,3,6-tetrahydropyridine and its Analogs in Parkinson's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of Parkinson's disease (PD) research, the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) stands as a cornerstone for modeling the disease's characteristic dopaminergic neurodegeneration. This technical guide delves into the role of a structurally similar yet functionally distinct compound, 1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP), and its more directly studied analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP). While MPTP induces a robust parkinsonian syndrome in various animal models, its benzyl analogs have been instrumental in dissecting the specific molecular machinery of neurotoxicity. This paper will illuminate the mechanism of action of these compounds, provide detailed experimental protocols for their use, and present key quantitative data, offering a comprehensive resource for professionals in the field of neurodegenerative disease research.

Introduction: The MPTP Paradigm and the Benzyl Analog Question

The accidental discovery of MPTP's ability to induce parkinsonism in humans revolutionized PD research.[1][2] This compound selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc), closely mimicking the pathological hallmarks of Parkinson's disease.[3][4][5] The utility of MPTP lies in its metabolic activation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP+), a process that is central to its neurotoxic effects.[1][2][6]

The study of MPTP analogs, such as BTHP and BMTP, has been crucial for understanding the structure-activity relationships that govern this neurotoxicity. A key analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), despite being structurally similar to MPTP, is notably non-neurotoxic in vivo.[7] This intriguing difference provides a powerful tool to investigate the critical determinants of dopamine neuron vulnerability.

Mechanism of Action: A Tale of Two Analogs

The neurotoxicity of MPTP is a multi-step process involving enzymatic oxidation and cellular uptake. In contrast, the non-neurotoxic nature of its benzyl analog, BMTP, highlights the subtleties of these molecular interactions.

The MPTP Pathway to Neurotoxicity

The canonical pathway for MPTP-induced neurodegeneration is well-established:

  • Systemic Administration and BBB Penetration: Being lipophilic, MPTP readily crosses the blood-brain barrier.[2]

  • Conversion to MPP+: In the brain, MPTP is metabolized by monoamine oxidase-B (MAO-B), primarily in astrocytes, to its toxic metabolite, MPP+.[2][3]

  • Selective Uptake by Dopaminergic Neurons: MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[6]

  • Mitochondrial Dysfunction: Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[3][8]

  • Oxidative Stress and Cell Death: This inhibition leads to a cascade of detrimental events, including ATP depletion, the generation of reactive oxygen species (ROS), oxidative stress, and ultimately, apoptotic cell death of the dopaminergic neuron.[3][9]

MPTP_Pathway cluster_blood Bloodstream MPTP_blood MPTP MPTP_astro MPTP_astro MPTP_blood->MPTP_astro Crosses BBB MPP_astro MPP_astro DAT DAT MPP_astro->DAT Released MPP_neuron MPP_neuron DAT->MPP_neuron Uptake

The Non-Neurotoxic Profile of BMTP

Studies on BMTP have shown that while it shares some metabolic similarities with MPTP, key differences likely account for its lack of neurotoxicity in vivo.

  • Metabolism by MAO-B: BMTP is efficiently converted by MAO-B to its corresponding dihydropyridinium intermediate (BMDP+) and further oxidized to the pyridinium ion (BMP+), analogous to the MPTP to MPP+ conversion.[7]

  • In Vitro Toxicity of BMP+: Direct intrastriatal microdialysis of BMP+ in rats causes nerve terminal destruction similar to that observed with MPP+.[7]

This suggests that the lack of in vivo toxicity of BMTP is not due to an inability to form a toxic metabolite. Instead, factors such as pharmacokinetic parameters or alternative metabolic pathways are likely responsible for its benign profile when administered systemically.[7]

BMTP_Comparison cluster_systemic Systemic Administration cluster_direct Direct Intraneuronal Administration cluster_metabolism Metabolism BMTP_systemic BMTP NoToxicity No Neurotoxicity BMTP_systemic->NoToxicity note Conclusion: Lack of in vivo toxicity is likely due to pharmacokinetics or alternative metabolism, not the inability to form a toxic metabolite. BMP_direct BMP+ Toxicity Neurotoxicity BMP_direct->Toxicity BMTP_met BMTP MAOB MAO-B BMTP_met->MAOB BMP_met BMP+ MAOB->BMP_met

Experimental Models and Protocols

The MPTP mouse model is one of the most widely used animal models for PD research.[3][10] The protocols can vary, leading to different degrees of nigral cell loss and striatal dopamine depletion.[3]

MPTP-Induced Parkinsonism in Mice

Objective: To induce a parkinsonian phenotype in mice through the systemic administration of MPTP.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile saline (0.9% NaCl)

  • C57BL/6 mice (male, 8-10 weeks old)

  • Standard laboratory equipment for injections and animal handling

Protocol:

  • Preparation of MPTP Solution: Dissolve MPTP hydrochloride in sterile saline to a final concentration of 1-2 mg/mL. The solution should be freshly prepared before each use.

  • Administration: Administer MPTP via intraperitoneal (i.p.) injection. A common sub-acute regimen involves four injections of 20 mg/kg MPTP, spaced 2 hours apart, on a single day. Another regimen uses 30 mg/kg MPTP administered parenterally.[5]

  • Post-Injection Monitoring: Monitor animals for signs of distress. MPTP can cause transient adverse effects.

  • Tissue Collection and Analysis: Euthanize animals at a predetermined time point (e.g., 7 or 21 days post-injection). Brains are then harvested for neurochemical or histological analysis.

MPTP_Protocol start Start prep Prepare MPTP Solution (1-2 mg/mL in saline) start->prep admin Administer MPTP to Mice (e.g., 4x 20mg/kg, i.p.) prep->admin monitor Monitor Animals admin->monitor euthanize Euthanize at Day 7 or 21 monitor->euthanize analyze Harvest Brains for Analysis (Histology, Neurochemistry) euthanize->analyze end End analyze->end

Comparative Studies with BMTP

Objective: To compare the in vivo effects of BMTP and MPTP on the nigrostriatal dopamine system.

Protocol:

This protocol would follow the same steps as the MPTP protocol, with a parallel group of animals receiving BMTP. A key study noted that BMTP was not neurotoxic even at doses 10 times greater than the dose of MPTP required to cause an 85% depletion of neostriatal dopamine.[7]

Quantitative Data and Analysis

The effects of MPTP and its analogs are quantified through various neurochemical and behavioral assays.

Neurochemical Analysis

High-performance liquid chromatography (HPLC) is commonly used to measure dopamine and its metabolites (DOPAC and HVA) in striatal tissue.

CompoundAnimal ModelDoseStriatal Dopamine DepletionReference
MPTP C57BL/6 Mouse30 mg/kgSignificant decrease[5]
MPTP C57BL/6 Mouse4 x 20 mg/kg~85%[7]
BMTP C57BL/6 MouseUp to 10x MPTP doseNo significant depletion[7]
Behavioral Assays

A variety of behavioral tests are used to assess motor deficits in MPTP-treated animals, including:

  • Rotarod Test: Measures motor coordination and balance.

  • Open Field Test: Assesses locomotor activity.

  • Grid Test: Evaluates fine motor coordination.

MPTP-induced subacute PD mouse models have been shown to exhibit gait disturbances.[10]

Conclusion and Future Directions

The study of this compound and its analog, BMTP, in the context of Parkinson's disease research serves as a powerful example of how subtle changes in molecular structure can have profound effects on neurotoxicity. While MPTP remains an indispensable tool for modeling parkinsonian neurodegeneration, the non-neurotoxic nature of BMTP in vivo, despite its ability to be metabolized to a toxic species, underscores the critical role of pharmacokinetics and cellular transport in the pathogenic process.

Future research should focus on elucidating the precise pharmacokinetic and metabolic differences between MPTP and BMTP. Understanding why BMP+ does not accumulate to toxic levels in dopaminergic neurons following systemic BMTP administration could reveal novel neuroprotective strategies. These investigations may lead to the development of therapies that specifically target the transport or metabolism of environmental toxins implicated in the etiology of sporadic Parkinson's disease.

References

1-Benzyl-1,2,3,6-tetrahydropyridine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Benzyl-1,2,3,6-tetrahydropyridine, a heterocyclic compound of interest in medicinal chemistry and neuropharmacology. This document details its chemical properties, synthesis, and known biological interactions, with a focus on its relevance to neurodegenerative disease research.

Core Compound Information

CAS Number: 40240-12-8[1]

Molecular Formula: C₁₂H₁₅N[1]

PropertyValueSource
Molecular Weight 173.25 g/mol [1]
IUPAC Name 1-benzyl-3,6-dihydro-2H-pyridine[1]
Synonyms N-Benzyl-1,2,3,6-tetrahydropyridine, Pyridine, 1,2,3,6-tetrahydro-1-(phenylmethyl)-[1]

Synthesis and Preparation

The synthesis of this compound and its derivatives is a key area of research for the development of novel therapeutic agents. A common synthetic route involves the reaction of a substituted pyridine with a benzyl halide, followed by reduction.

Experimental Protocol: Synthesis of a this compound Derivative

The following protocol is adapted from the synthesis of a structurally related compound, 1-benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine, and illustrates a generalizable method.[2]

Materials:

  • 1-benzyl-4-piperidone

  • Piperidine

  • Benzene (or a suitable alternative solvent like toluene)

  • Benzenesulfonic acid (catalyst)

  • Water separation apparatus (e.g., Dean-Stark trap)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a reaction vessel equipped with a water separation apparatus, add 1-benzyl-4-piperidone (10g), piperidine (6.3g), and benzene (55ml).[2]

  • Add a catalytic amount of benzenesulfonic acid to the mixture.[2]

  • Heat the mixture to reflux and continue for 12 hours, collecting the water that is formed.[2]

  • Monitor the reaction progress until the theoretical amount of water has been separated.[2]

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 153-158°C/0.1mmHg to yield the desired tetrahydropyridine derivative.[2]

Biological Activity and Mechanisms of Action

Derivatives of 1,2,3,6-tetrahydropyridine are known to exhibit a range of biological activities, with a significant focus on their interactions with the central nervous system. Research has particularly highlighted their potential as acetylcholinesterase (AChE) inhibitors and their interactions with the dopaminergic system.

Acetylcholinesterase (AChE) Inhibition
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a generalized protocol for determining the AChE inhibitory activity of a compound using the Ellman method.[3][4]

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compound (this compound)

  • 96-well microplate and reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.

  • Add varying concentrations of the test compound to the appropriate wells. Include a control well with no inhibitor.

  • Incubate the plate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the ATCI substrate to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 10 minutes) using a microplate reader.[3]

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Interaction with the Dopaminergic System and Monoamine Oxidase (MAO)

The tetrahydropyridine ring is a structural feature of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). MPTP is known to induce Parkinson's-like symptoms by being metabolized by monoamine oxidase B (MAO-B) to the toxic metabolite MPP+, which is then selectively taken up by dopaminergic neurons, leading to their destruction.[5]

Studies on analogs such as 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP) have shown that they are also substrates for MAO-B, being converted to the corresponding dihydropyridinium and pyridinium ions.[6] This suggests that this compound may also interact with MAO-B, a key enzyme in dopamine metabolism.

Visualizing the Potential Mechanism of Action

The following diagrams illustrate the potential synthesis pathway and a hypothesized signaling pathway for the neurotoxic effects of related tetrahydropyridine compounds.

G Synthesis Workflow start 1-Benzyl-4-piperidone + Piperidine reaction Reflux with Water Removal (Dean-Stark) start->reaction reagents Benzene (Solvent) Benzenesulfonic Acid (Catalyst) reagents->reaction crude Crude Product reaction->crude purification Vacuum Distillation crude->purification product 1-Benzyl-4-piperidinyl-1,2,5,6-tetrahydropyridine purification->product

Synthetic pathway for a 1-benzyl-tetrahydropyridine derivative.

G Hypothesized Neurotoxic Pathway cluster_outside Extracellular Space cluster_glia Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron BTP 1-Benzyl-1,2,3,6- tetrahydropyridine (BTP) MAOB MAO-B BTP->MAOB Metabolism BDP Benzyldihydropyridinium Ion (BDP+) MAOB->BDP BP Benzylpyridinium Ion (BP+) BDP->BP Oxidation DAT Dopamine Transporter (DAT) BP->DAT Uptake Mitochondrion Mitochondrial Dysfunction DAT->Mitochondrion Apoptosis Neuronal Death Mitochondrion->Apoptosis

Potential neurotoxic mechanism via MAO-B metabolism.

References

A Comprehensive Review of 1-Benzyl-1,2,3,6-tetrahydropyridine: Synthesis, Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,2,3,6-tetrahydropyridine is a synthetic organic compound belonging to the tetrahydropyridine class. This chemical scaffold is of significant interest in medicinal chemistry and neurobiology due to its structural relationship to the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a well-established compound used to induce Parkinson's disease in animal models. The substitution of the methyl group with a benzyl group at the nitrogen atom alters the molecule's properties and biological activity, making it a valuable tool for structure-activity relationship studies and a precursor for the synthesis of various biologically active molecules. This technical guide provides an in-depth review of the available literature on this compound, focusing on its synthesis, chemical characteristics, and biological investigations, with a particular emphasis on its potential neurotoxic or neuroprotective effects and its use as a building block in drug discovery.

Chemical and Physical Properties

This compound is a tertiary amine with the molecular formula C₁₂H₁₅N and a molecular weight of 173.25 g/mol .[1] Its structure consists of a tetrahydropyridine ring N-substituted with a benzyl group. The physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₁₂H₁₅N[1]
Molecular Weight173.25 g/mol [1]
IUPAC NameThis compound[1]
CAS Number40240-12-8[1]
AppearanceNot specified in literature
Boiling PointNot specified in literature
Melting PointNot specified in literature
SolubilityNot specified in literature

Synthesis of this compound and its Derivatives

The synthesis of this compound and its derivatives has been reported through various methods. A common approach involves the reaction of a pre-formed tetrahydropyridine ring with a benzylating agent or the construction of the ring from acyclic precursors.

Experimental Protocol: Synthesis of this compound

A prevalent synthetic route involves the use of 1-benzyl-4-piperidone as a key intermediate. The general steps are as follows:

  • Reaction of 1-benzyl-4-piperidone with a suitable reagent to introduce the double bond.

  • Purification of the resulting product.

Experimental Protocol: Synthesis of Clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine Hybrids

A study by Wang et al. (2024) describes the synthesis of novel hybrids of clioquinol and this compound. The general procedure is as follows:

  • Synthesis of the this compound moiety: This is typically achieved through multi-step synthesis starting from commercially available materials.

  • Synthesis of the clioquinol moiety with a suitable linker.

  • Coupling of the two moieties: The final hybrids are synthesized by reacting the modified this compound with the clioquinol derivative.

The yields for the final hybrid compounds were reported to be in the range of 40-60%.

Biological Activities and Studies

The biological activity of this compound is not as extensively studied as its methyl analog, MPTP. However, its structural similarity makes it a compound of interest for neurotoxicity and neuroprotection studies. Furthermore, the this compound scaffold has been incorporated into novel molecules with other biological activities.

Neurotoxic and Neuroprotective Effects

While direct and extensive studies on the neurotoxicity of this compound are limited, research on structurally related compounds provides valuable insights. The neurotoxicity of MPTP is well-documented to be mediated by its oxidation to the toxic metabolite 1-methyl-4-phenylpyridinium (MPP⁺) by monoamine oxidase B (MAO-B). MPP⁺ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT), where it inhibits mitochondrial respiration, leading to cell death.[2][3]

It is hypothesized that this compound may also be a substrate for MAO-B, potentially leading to the formation of a corresponding pyridinium metabolite. However, the benzyl group, being bulkier than the methyl group, may alter the affinity for MAO-B and the subsequent uptake of the metabolite by DAT.

A study on clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine hybrids demonstrated neuroprotective effects against okadaic acid-induced mitochondrial dysfunction and ROS damage in SH-SY5Y cells.[4] This suggests that the this compound moiety, when incorporated into a larger molecule, can contribute to neuroprotective activity.

Experimental Protocol: In Vitro Neuroprotection Assay

The neuroprotective effects of clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine hybrids were assessed using the following protocol:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells were cultured in appropriate media.

  • Treatment: Cells were pre-incubated with different concentrations of the test compounds for 2 hours.

  • Induction of Neurotoxicity: Okadaic acid (OA) was added to the culture medium to induce neurotoxicity.

  • Cell Viability Assessment: After 24 hours of incubation with OA, cell viability was measured using the MTT assay.

  • Data Analysis: The results were expressed as the percentage of cell viability relative to the control group.

Acetylcholinesterase Inhibition

The aforementioned study on clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine hybrids also revealed significant inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[4]

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine Hybrids [4]

CompoundIC₅₀ (µM)
19n 0.11
Donepezil (Control) 0.02
Experimental Protocol: Acetylcholinesterase Inhibition Assay

The AChE inhibitory activity was determined using a modified Ellman's method:

  • Enzyme and Substrate Preparation: Solutions of human AChE, the substrate acetylthiocholine iodide (ATCI), and the chromogenic agent 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) were prepared in phosphate buffer.

  • Assay: The test compounds were pre-incubated with the enzyme for 15 minutes. The reaction was initiated by the addition of ATCI and DTNB.

  • Measurement: The absorbance was measured at 412 nm using a microplate reader.

  • Calculation: The percentage of inhibition was calculated, and the IC₅₀ values were determined from the dose-response curves.

Signaling Pathways and Mechanisms of Action

Based on the studies of related compounds, the potential signaling pathways and mechanisms of action for this compound and its derivatives can be inferred.

Potential Neurotoxicity Pathway

The following diagram illustrates the hypothesized metabolic pathway leading to potential neurotoxicity, analogous to that of MPTP.

G BTHP This compound MAOB Monoamine Oxidase B (MAO-B) (in Glial Cells) BTHP->MAOB BPDP 1-Benzyl-1,2,3,6-dihydropyridinium Ion (Hypothetical) MAOB->BPDP Oxidation Spontaneous Oxidation BPDP->Oxidation BPP 1-Benzyl-4-phenylpyridinium Ion (BPP⁺) (Hypothetical Toxic Metabolite) Oxidation->BPP DAT Dopamine Transporter (DAT) (on Dopaminergic Neurons) BPP->DAT Neuron Dopaminergic Neuron DAT->Neuron Uptake Mitochondria Mitochondrial Dysfunction (Inhibition of Complex I) Neuron->Mitochondria ROS Increased Reactive Oxygen Species (ROS) Mitochondria->ROS Apoptosis Apoptosis/Cell Death ROS->Apoptosis

Caption: Hypothesized metabolic activation and neurotoxicity pathway of this compound.

Experimental Workflow for Biological Evaluation

The logical flow for the synthesis and biological testing of novel compounds based on the this compound scaffold is depicted below.

G cluster_synthesis Synthesis and Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead compounds) Synthesis Chemical Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization AChE Acetylcholinesterase Inhibition Assay Characterization->AChE Neuroprotection Neuroprotection Assay (e.g., against OA-induced toxicity) Characterization->Neuroprotection Toxicity Cytotoxicity Assay (e.g., MTT on SH-SY5Y cells) Characterization->Toxicity AnimalModel Animal Model of Disease (e.g., Alzheimer's or Parkinson's) Neuroprotection->AnimalModel Behavioral Behavioral Tests Histology Histological Analysis

Caption: General experimental workflow for the development of this compound-based compounds.

Conclusion

This compound is a versatile chemical entity with significant potential in neuropharmacology and medicinal chemistry. While direct studies on its biological effects are not as extensive as for its close analog MPTP, the available literature on its derivatives suggests that the this compound scaffold can be a valuable component in the design of novel therapeutic agents. The neuroprotective and acetylcholinesterase inhibitory activities of its derivatives highlight the potential for developing multi-target ligands for neurodegenerative diseases. Further research is warranted to fully elucidate the metabolism, pharmacokinetics, and specific biological targets of this compound itself to better understand its structure-activity relationships and to guide the design of future drug candidates. This technical guide serves as a comprehensive resource for researchers to build upon the existing knowledge and explore the full potential of this intriguing molecule.

References

An In-depth Technical Guide to 1-Benzyl-1,2,3,6-tetrahydropyridine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-1,2,3,6-tetrahydropyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry and drug development. Its structural motif is a key component in the design of novel therapeutic agents, particularly in the realm of neurodegenerative diseases. This technical guide provides a comprehensive overview of the discovery and history of this compound, its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in contemporary research. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Introduction

The tetrahydropyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a derivative of this important class of heterocycles, serves as a versatile synthetic intermediate. Its history is intertwined with the broader exploration of piperidine-based structures and their interactions with biological systems. While not as notorious as its close analog, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known for inducing Parkinsonism, this compound has emerged as a valuable tool in the development of novel therapeutics, notably for Alzheimer's disease.[1]

Discovery and History

The specific historical details of the initial discovery and synthesis of this compound are not as prominently documented as those of MPTP. Its development is more closely tied to the systematic exploration of N-substituted tetrahydropyridines for various pharmacological applications. The synthesis of such compounds became more routine with the advent of modern synthetic methodologies, particularly those involving the reduction of pyridinium salts.

The significance of the 1-benzyl-tetrahydropyridine moiety grew with the understanding of its role as a key pharmacophore in acetylcholinesterase (AChE) inhibitors.[1] Donepezil, a leading therapeutic for Alzheimer's disease, features a benzylpiperidine fragment, which has inspired the synthesis and investigation of related structures like this compound as part of multi-target-directed ligands (MTDLs) for complex neurodegenerative disorders.[1]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₂H₁₅N[2]
Molecular Weight 173.25 g/mol [2]
CAS Number 40240-12-8[2]
IUPAC Name 1-benzyl-3,6-dihydro-2H-pyridine[2]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point Not specified
Melting Point Not specified
Solubility Not specified, but expected to be soluble in organic solvents
InChI InChI=1S/C12H15N/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1-5,7-8H,6,9-11H2[2]
InChIKey SIRJFTFGHZXRRZ-UHFFFAOYSA-N[2]
SMILES C1CN(CC=C1)CC2=CC=CC=C2[2]

Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the N-benzylation of pyridine followed by the selective reduction of the resulting pyridinium salt.

Synthesis of N-Benzylpyridinium Bromide

Materials:

  • Pyridine

  • Benzyl bromide

  • Acetone

Procedure:

  • In a suitable reaction vessel, dissolve pyridine (1.0 equivalent) in acetone.

  • To this solution, add benzyl bromide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • The resulting white precipitate of N-benzylpyridinium bromide is collected by filtration.

  • Wash the precipitate with cold acetone and dry it under a vacuum.

Reduction of N-Benzylpyridinium Bromide to this compound

Materials:

  • N-Benzylpyridinium bromide

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve N-benzylpyridinium bromide (1.0 equivalent) in ethanol in a flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 30 minutes, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Remove the solvent under reduced pressure.

  • Take up the residue in water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to yield this compound.

Analytical Characterization

The structural confirmation of this compound and its derivatives is crucial and is typically performed using a combination of spectroscopic techniques.[3]

TechniquePurposeExpected Observations
¹H NMR Elucidation of the proton environment.Signals corresponding to the benzyl protons, the vinylic protons of the tetrahydropyridine ring, and the aliphatic protons of the ring.
¹³C NMR Determination of the carbon skeleton.Resonances for the aromatic carbons of the benzyl group and the sp² and sp³ hybridized carbons of the tetrahydropyridine ring.
Mass Spectrometry (MS) Determination of molecular weight and fragmentation pattern.A molecular ion peak corresponding to the molecular weight of the compound (173.25 g/mol ) and characteristic fragment ions.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C-H (aromatic and aliphatic), C=C (alkene), and C-N bonds.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with therapeutic potential. A notable application is in the development of multi-target-directed ligands for Alzheimer's disease.[1] In this context, the this compound moiety serves as a key pharmacophore for inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[1]

Researchers have designed and synthesized hybrid molecules that combine the this compound scaffold with other functional groups, such as metal-chelating moieties derived from clioquinol.[1] These hybrid compounds aim to simultaneously address multiple pathological factors in Alzheimer's disease, including cholinergic deficit, metal-induced amyloid-beta (Aβ) aggregation, and oxidative stress.[1]

Visualizations

Synthetic Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

G cluster_0 Step 1: N-Benzylation cluster_1 Step 2: Reduction Pyridine Pyridine NBP N-Benzylpyridinium Bromide Pyridine->NBP BenzylBromide Benzyl Bromide BenzylBromide->NBP Product This compound NBP->Product NaBH4 Sodium Borohydride NaBH4->Product

Caption: Synthetic pathway for this compound.

Drug Design Strategy for Alzheimer's Disease

The diagram below outlines the logical relationship in the design of multi-target-directed ligands for Alzheimer's disease incorporating the this compound scaffold.

G cluster_0 Pharmacophores cluster_1 Hybrid Molecule cluster_2 Therapeutic Targets in Alzheimer's Disease BTP This compound Hybrid Multi-Target-Directed Ligand BTP->Hybrid Provides AChE inhibitory activity Clioquinol Clioquinol Moiety Clioquinol->Hybrid Provides metal-chelating properties AChE Acetylcholinesterase (AChE) Inhibition Hybrid->AChE MetalChelation Metal Chelation Hybrid->MetalChelation Abeta Aβ Aggregation Inhibition Hybrid->Abeta OxidativeStress Reduction of Oxidative Stress Hybrid->OxidativeStress

Caption: Multi-target drug design strategy for Alzheimer's disease.

Conclusion

This compound is a synthetically accessible and versatile heterocyclic compound with significant applications in medicinal chemistry. While its individual history is not as storied as some of its analogs, its importance as a pharmacophore in the design of novel therapeutics, particularly for Alzheimer's disease, is well-established. The synthetic protocols and analytical characterization methods detailed in this guide provide a solid foundation for researchers working with this compound. The ongoing exploration of this compound and its derivatives is expected to yield new insights and potential therapeutic leads for a range of diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a systematic approach to developing a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the analysis of 1-Benzyl-1,2,3,6-tetrahydropyridine. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and its purity is critical for the quality and safety of the final drug product. The described method is suitable for the quantification of the main component and the separation of potential process-related impurities and degradation products. This document provides a comprehensive experimental protocol, data presentation guidelines, and visual workflows to aid researchers, scientists, and drug development professionals in implementing this analytical procedure.

Introduction

This compound (BTHP) is a heterocyclic amine that serves as a versatile building block in organic synthesis. Its molecular structure, consisting of a benzyl group attached to a tetrahydropyridine ring, makes it a crucial precursor in the development of various therapeutic agents. The purity of BTHP is a critical quality attribute that can significantly impact the efficacy and safety of the final pharmaceutical product. Therefore, a well-developed and validated analytical method is essential for its quality control.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of compounds in a mixture.[1] This application note outlines a strategic approach to developing a reversed-phase HPLC (RP-HPLC) method for BTHP, leveraging an understanding of its physicochemical properties.

Physicochemical Properties of this compound:

PropertyValueSource
Molecular FormulaC12H15NPubChem
Molecular Weight173.25 g/mol PubChem[2]
Predicted pKa7.08 ± 0.40BIOSYNCE[3]
Predicted XLogP32.4PubChem[2]

The basic nature of BTHP (due to the tertiary amine) and its moderate hydrophobicity (indicated by the XLogP3 value) are key considerations for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or UV detector.

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: A C18 column is a good starting point for moderately polar compounds.[4][5] A recommended initial column is a Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

  • Chemicals and Reagents:

    • This compound reference standard (purity >99%).

    • Acetonitrile (HPLC grade).

    • Methanol (HPLC grade).

    • Water (HPLC grade, obtained from a Milli-Q or equivalent system).

    • Formic acid (reagent grade, ~99%).

    • Ammonium acetate (reagent grade).

Preparation of Solutions
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.

  • Sample Solution: Prepare the sample solution at a similar concentration to the working standard solution using the mobile phase as the diluent.

HPLC Method Development Workflow

The development of a robust HPLC method involves a systematic optimization of various chromatographic parameters. The following workflow is recommended:

HPLC Method Development Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Method Validation A Define Analytical Target Profile (ATP) B Select Column Chemistry (e.g., C18, C8, Phenyl) A->B Based on Analyte Properties C Screen Mobile Phase (Acetonitrile vs. Methanol) B->C Initial Runs D Evaluate pH of Aqueous Phase (e.g., pH 3, 7, 10) C->D Evaluate Peak Shape E Optimize Mobile Phase Composition (Gradient Elution) D->E Select Best Conditions F Fine-tune Flow Rate (e.g., 0.8 - 1.2 mL/min) E->F Improve Resolution G Adjust Column Temperature (e.g., 25 - 40 °C) F->G Adjust Selectivity H Optimize Detector Wavelength G->H Enhance Sensitivity I Specificity H->I Finalized Method J Linearity & Range I->J K Accuracy & Precision J->K L Robustness K->L M LOD & LOQ L->M

Caption: A systematic workflow for HPLC method development.

Recommended Initial HPLC Conditions

Based on the physicochemical properties of BTHP, a reversed-phase method with a C18 column and a mobile phase consisting of an acidic buffer and an organic modifier is a suitable starting point. The acidic pH will ensure the tertiary amine is protonated, leading to better peak shape.

ParameterInitial Condition
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm (based on UV absorbance of the benzyl group)
Injection Volume 10 µL
Method Optimization Strategy
  • Column Chemistry: If the peak shape is poor or resolution is inadequate, screen different column chemistries such as C8 or Phenyl. Phenyl columns can offer alternative selectivity for aromatic compounds.[6]

  • Mobile Phase pH: The pKa of BTHP is predicted to be around 7.08.[3] To ensure consistent protonation and good peak shape, a mobile phase pH of around 3 is recommended. Formic acid is a suitable buffer for this pH range.

  • Organic Modifier: Compare acetonitrile and methanol as the organic modifier. Acetonitrile often provides better peak shapes and lower backpressure.

  • Gradient Optimization: Adjust the gradient slope and duration to achieve optimal separation of the main peak from any impurities. A shallow gradient will improve the resolution of closely eluting peaks.

  • Temperature: Varying the column temperature can affect the selectivity of the separation. Analyze the sample at different temperatures (e.g., 25 °C, 35 °C, 45 °C) to find the optimal condition.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaResult
Tailing Factor (Asymmetry)≤ 2.0
Theoretical Plates (N)≥ 2000
Relative Standard Deviation (RSD) of Peak Area (n=6)≤ 2.0%
Retention Time (tR)Consistent

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
1
5
10
50
100
150
Correlation Coefficient (r²) ≥ 0.999
y-intercept Report

Potential Impurities and Degradation Products

During the synthesis and storage of this compound, several impurities and degradation products may be formed.[7][8] A robust HPLC method should be able to separate the main component from these related substances.

Potential Impurities:

  • Starting Materials: Unreacted starting materials from the synthesis.

  • By-products: Compounds formed through side reactions during the synthesis.

  • Positional Isomers: Isomers of BTHP that may have been formed.

Potential Degradation Products:

  • Oxidation Products: The tetrahydropyridine ring can be susceptible to oxidation.

  • Hydrolysis Products: Although less likely, hydrolysis could occur under certain conditions.

The developed HPLC method should be challenged with stressed samples (e.g., acid, base, oxidative, thermal, and photolytic stress) to demonstrate its stability-indicating capability.

BTHP_Degradation BTHP This compound Oxidation Oxidation (e.g., H2O2) BTHP->Oxidation Hydrolysis Hydrolysis (Acid/Base) BTHP->Hydrolysis Thermal Thermal Stress BTHP->Thermal Photolytic Photolytic Stress (UV Light) BTHP->Photolytic Oxidation_Product Oxidized Products (e.g., N-oxide) Oxidation->Oxidation_Product Hydrolysis_Product Hydrolyzed Products Hydrolysis->Hydrolysis_Product Thermal_Degradant Thermal Degradants Thermal->Thermal_Degradant Photo_Degradant Photolytic Degradants Photolytic->Photo_Degradant

Caption: Potential degradation pathways for BTHP under stress conditions.

Conclusion

This application note provides a comprehensive framework for the development of a robust and reliable HPLC method for the analysis of this compound. By following the outlined experimental protocols and method development workflow, researchers and scientists can establish a suitable analytical method for quality control throughout the drug development process. The provided tables and diagrams serve as valuable tools for data presentation and understanding the logical flow of the method development and potential degradation pathways. The final validated method will be crucial for ensuring the quality, safety, and efficacy of pharmaceutical products derived from this important synthetic intermediate.

References

Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The outlined method is a classical two-step approach involving the N-alkylation of pyridine with benzyl bromide to form an N-benzylpyridinium salt, followed by selective reduction to the desired tetrahydropyridine.

Introduction

The this compound moiety is a key structural component in a variety of biologically active molecules and pharmaceutical intermediates. Its synthesis is a fundamental transformation for the development of novel therapeutics. The protocol described herein is a reliable and well-established method that provides good yields and a straightforward purification process.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.[1]

ParameterStep 1: N-AlkylationStep 2: ReductionOverall
Product N-Benzylpyridinium bromideThis compoundThis compound
Key Reagents Pyridine, Benzyl bromideN-Benzylpyridinium bromide, Sodium borohydride-
Solvent AcetoneEthanol-
Reaction Time 24 hours4 hours28 hours
Temperature Room Temperature0 °C-
Yield Approximately 90%Approximately 83%~75%
Purification Filtration and washingExtraction and concentration-

Experimental Protocols

Step 1: Synthesis of N-Benzylpyridinium Bromide[1]

Materials:

  • Pyridine

  • Benzyl bromide

  • Acetone

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer)

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, dissolve pyridine (1.0 equivalent) in acetone.

  • To the stirred solution, add benzyl bromide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours. A white precipitate will form.

  • Collect the N-benzylpyridinium bromide precipitate by filtration.

  • Wash the solid with cold acetone.

  • Dry the product under vacuum to yield N-benzylpyridinium bromide.

Step 2: Synthesis of this compound[1]

Materials:

  • N-Benzylpyridinium bromide (from Step 1)

  • Sodium borohydride (NaBH₄)

  • Ethanol

  • Diethyl ether

  • Water

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, separatory funnel)

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve N-benzylpyridinium bromide (1.0 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise to the cooled solution over a period of 30 minutes, while maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • After the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • To the resulting residue, add water and extract the aqueous layer with diethyl ether.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure to yield this compound as the final product.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Pyridine Pyridine Step1_Reaction N-Alkylation Acetone, RT, 24h Pyridine->Step1_Reaction BenzylBromide Benzyl Bromide BenzylBromide->Step1_Reaction Filtration Filtration & Washing Step1_Reaction->Filtration N_Benzylpyridinium_Bromide N-Benzylpyridinium Bromide Step2_Reaction Reduction Ethanol, 0°C, 4h N_Benzylpyridinium_Bromide->Step2_Reaction Filtration->N_Benzylpyridinium_Bromide NaBH4 Sodium Borohydride NaBH4->Step2_Reaction Workup Workup (Extraction, Drying, Concentration) Step2_Reaction->Workup Final_Product This compound Workup->Final_Product

Caption: Experimental workflow for the two-step synthesis.

Reaction_Scheme cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Final Product Pyridine Pyridine N_Benzylpyridinium_Bromide N-Benzylpyridinium Bromide Pyridine->N_Benzylpyridinium_Bromide + Benzyl Bromide BenzylBromide Benzyl Bromide Final_Product This compound N_Benzylpyridinium_Bromide->Final_Product + NaBH4

Caption: Overall reaction scheme for the synthesis.

References

Application Notes and Protocols for Neurotoxin-Based Animal Models of Parkinson's Disease

Author: BenchChem Technical Support Team. Date: December 2025

A Critical Distinction: 1-Benzyl-1,2,3,6-tetrahydropyridine (BPTP) vs. 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

It is crucial to distinguish between this compound (BPTP) and the widely used neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) for modeling Parkinson's disease (PD) in animals. Research on a close analog, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has shown it to be non-neurotoxic in C-57 black mice, even at doses ten times higher than what is required for MPTP to cause an 85% depletion of neostriatal dopamine[1]. While the oxidized metabolite of BMTP can cause nerve terminal destruction when directly infused into the striatum, the parent compound's lack of systemic neurotoxicity is attributed to pharmacokinetic factors or alternative metabolic pathways[1]. Therefore, BPTP and its analogs are not used to induce Parkinson's-like pathology in animal models.

The established and extensively documented neurotoxin for creating animal models of Parkinson's disease is MPTP. The following application notes and protocols will, therefore, focus on the use of MPTP, providing researchers, scientists, and drug development professionals with a comprehensive guide to this widely accepted model.

Application Notes: The MPTP Mouse Model of Parkinson's Disease

The MPTP-induced mouse model is a cornerstone in Parkinson's disease research, valued for its ability to replicate many of the key pathological features of the human disease.[2] This model has significantly advanced our understanding of the molecular and cellular mechanisms underlying PD and serves as a vital tool for the preclinical evaluation of novel therapeutic strategies.[2][3][4]

Mechanism of Action

The neurotoxicity of MPTP is a multi-step process that leads to the selective destruction of dopaminergic neurons in the substantia nigra pars compacta (SNpc).[5][6]

  • Systemic Administration and Blood-Brain Barrier Penetration : Being lipophilic, MPTP readily crosses the blood-brain barrier after systemic administration.[7]

  • Conversion to MPP+ : Within the brain, MPTP is metabolized by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[7][8]

  • Selective Uptake by Dopaminergic Neurons : MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter (DAT).[9]

  • Mitochondrial Dysfunction and Oxidative Stress : Once inside the dopaminergic neurons, MPP+ inhibits complex I of the mitochondrial electron transport chain. This leads to a cascade of detrimental events, including ATP depletion, energy failure, and the generation of reactive oxygen species (oxidative stress), ultimately causing neuronal cell death.[2]

Key Pathological Features of the MPTP Model

  • Loss of Dopaminergic Neurons : The model is characterized by a significant loss of dopaminergic neurons in the SNpc.[3][10]

  • Striatal Dopamine Depletion : Consequently, there is a profound reduction in the levels of dopamine and its metabolites (DOPAC and HVA) in the striatum.[3][11]

  • Motor Deficits : Animals treated with MPTP exhibit motor impairments that are analogous to the symptoms of Parkinson's disease in humans, such as bradykinesia (slowness of movement), rigidity, and postural instability.[12]

It is important to note that while the MPTP model effectively reproduces the core dopaminergic neurodegeneration seen in Parkinson's disease, it does not typically result in the formation of Lewy bodies, a key pathological hallmark of the human disease.[12]

Quantitative Data on the Effects of MPTP in Mouse Models

The following tables summarize quantitative data from various studies on the neurochemical and cellular effects of different MPTP administration protocols in mice.

Table 1: Neurochemical Effects of MPTP Administration

MPTP RegimenAnimal StrainTime PointStriatal Dopamine DepletionReference(s)
30 mg/kg/day, i.p., for 7 daysC57BL/6Not specified~90%[11]
30 mg/kg, parenteral administrationNot specifiedNot specifiedSignificant decrease[10]
Repeated administration (dose-dependent)RatUp to 8 weeks60-80%[13]

Table 2: Effects of MPTP on Dopaminergic Neurons

MPTP RegimenAnimal StrainTime PointNeuronal Loss in Substantia NigraReference(s)
30 mg/kg, parenteral administrationNot specifiedNot specifiedDisappearance of nerve cells[10]

Note: The exact protocols, including dosage, frequency, and route of administration, can vary between studies, leading to differences in the magnitude of the observed effects.

Experimental Protocols

Protocol 1: Induction of Parkinsonism using MPTP in Mice

This protocol describes a common method for inducing a Parkinson's-like state in mice using MPTP.

Materials:

  • 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) hydrochloride

  • Sterile, pyrogen-free saline (0.9% NaCl)

  • Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. MPTP is a neurotoxin and must be handled with extreme care in a designated area.

  • C57BL/6 mice (a strain known to be sensitive to MPTP)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Preparation of MPTP Solution : Dissolve MPTP hydrochloride in sterile saline to the desired concentration (e.g., for a 20 mg/kg dose in a 25g mouse, a 2 mg/mL solution would require a 0.25 mL injection). Prepare the solution fresh on the day of injection.

  • Animal Handling and Injection :

    • Weigh each mouse to determine the precise injection volume.

    • Administer MPTP via intraperitoneal injection. A common acute regimen involves four injections of 20 mg/kg MPTP, spaced 2 hours apart, all within a single day.

    • A control group of mice should be injected with an equivalent volume of sterile saline.

  • Post-Injection Monitoring :

    • House the mice in a designated, secure area.

    • Monitor the animals closely for any adverse reactions.

    • Behavioral testing is typically performed 7 days after the final MPTP injection to allow for the stabilization of the dopaminergic lesion.

Protocol 2: Behavioral Assessment of Motor Deficits

A battery of behavioral tests is used to assess the motor impairments induced by MPTP.

A. Rotarod Test (for motor coordination and balance):

  • Apparatus : A rotating rod apparatus.

  • Acclimation : Train the mice on the rotarod at a constant, low speed for several days before MPTP administration until they can stay on for a predetermined amount of time (e.g., 120 seconds).

  • Testing :

    • Place the mouse on the rotating rod.

    • The rod is then accelerated over a set period (e.g., from 4 to 40 rpm over 5 minutes).

    • Record the latency to fall from the rod.

    • Perform multiple trials for each animal and average the results.

B. Pole Test (for bradykinesia):

  • Apparatus : A wooden or metal pole (approx. 50 cm long, 1 cm diameter) with a rough surface, placed vertically in a cage with bedding at the bottom.

  • Procedure :

    • Place the mouse head-upward on the top of the pole.

    • Measure the time it takes for the mouse to turn completely downward (T-turn) and the total time to descend to the base of the pole.

    • Longer times are indicative of motor impairment.

C. Open Field Test (for general locomotor activity):

  • Apparatus : A square arena with walls.

  • Procedure :

    • Place the mouse in the center of the open field.

    • Use an automated tracking system to record the total distance traveled, average speed, and time spent in different zones of the arena over a specified period (e.g., 10-30 minutes).

    • MPTP-treated mice typically show reduced locomotor activity.

Protocol 3: Neurochemical Analysis of Striatal Dopamine

This protocol outlines the measurement of dopamine and its metabolites in the striatum using High-Performance Liquid Chromatography (HPLC).

  • Tissue Collection and Preparation :

    • At the end of the study (e.g., 7 days post-MPTP), euthanize the mice.

    • Rapidly dissect the brain and isolate the striata on an ice-cold surface.

    • Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.

  • Sample Processing :

    • Homogenize the striatal tissue in an appropriate buffer (e.g., perchloric acid).

    • Centrifuge the homogenate at high speed to pellet proteins and other cellular debris.

    • Collect the supernatant for analysis.

  • HPLC Analysis :

    • Inject the supernatant into an HPLC system equipped with an electrochemical detector.

    • Separate dopamine, DOPAC, and HVA using a reverse-phase column.

    • Quantify the levels of each analyte by comparing the peak areas to those of known standards.

Visualizations

MPTP_Metabolism cluster_glia cluster_neuron MPTP MPTP (lipophilic) (crosses BBB) MPDP MPDP+ MPTP->MPDP MAO-B Glia Glial Cell MPTP->Glia Enters Brain MPP MPP+ (toxic metabolite) MPDP->MPP DA_Neuron Dopaminergic Neuron MPP->DA_Neuron Uptake via DAT Mitochondria Mitochondrial Complex I Inhibition MPP->Mitochondria CellDeath Neuronal Cell Death Mitochondria->CellDeath Energy Failure & Oxidative Stress

Caption: Metabolic activation of MPTP and its neurotoxic mechanism.

Experimental_Workflow start Start: C57BL/6 Mice acclimation Acclimation & Baseline Behavioral Training (e.g., Rotarod) start->acclimation grouping Random Assignment to Groups (MPTP vs. Saline Control) acclimation->grouping treatment MPTP or Saline Administration (e.g., 4x 20 mg/kg, i.p., 2h intervals) grouping->treatment stabilization Lesion Stabilization Period (7 days) treatment->stabilization behavior Post-Treatment Behavioral Testing (Rotarod, Pole Test, etc.) stabilization->behavior euthanasia Euthanasia & Tissue Collection behavior->euthanasia analysis Neurochemical (HPLC) & Histological Analysis euthanasia->analysis end Data Analysis & Interpretation analysis->end

Caption: A typical experimental workflow for the MPTP mouse model.

References

Application Notes and Protocols for Assessing 1-Benzyl-1,2,3,6-tetrahydropyridine Toxicity Using Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Benzyl-1,2,3,6-tetrahydropyridine (1-BTP) is a chemical analog of the potent neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce a syndrome in humans and animals that closely resembles Parkinson's disease.[1][2][3] The toxicity of MPTP is mediated by its metabolite, MPP+, which is taken up by dopamine neurons and causes mitochondrial dysfunction, leading to cell death.[1][3][4][5][6] While some studies have suggested that 1-BTP is not neurotoxic in vivo, its metabolite, 4-benzyl-1-methylpyridinium ion (BMP+), has been shown to cause destruction of nerve terminals.[7] Furthermore, other research indicates that 1-BTP can be toxic to dopaminergic neurons and may have concentration-dependent effects on apoptosis, suggesting it could be an endogenous risk factor for Parkinson's disease.[8][9]

Given the potential neurotoxic effects of 1-BTP, it is crucial to have reliable and robust methods to assess its impact on cell viability. This document provides detailed application notes and protocols for a panel of cell viability and cytotoxicity assays suitable for evaluating the toxic effects of 1-BTP in a laboratory setting. The assays described herein measure different cellular parameters to provide a comprehensive overview of the compound's toxicity profile, including metabolic activity (MTT assay), membrane integrity (LDH assay), intracellular ATP levels, and apoptosis induction (Caspase-3/7 assay).

Recommended Cell Lines

For studying the neurotoxicity of 1-BTP, cell lines of neuronal origin are highly recommended. Dopaminergic neuron-like cell lines are particularly relevant due to the known tropism of the related neurotoxin MPTP for these cells.[1][2][6]

  • SH-SY5Y: A human neuroblastoma cell line that can be differentiated into a more mature neuronal phenotype. These cells express dopamine transporters and are a widely used model for studying Parkinson's disease.

  • PC12: A rat pheochromocytoma cell line that, upon differentiation with nerve growth factor (NGF), exhibits characteristics of sympathetic neurons.[10] These cells have been used to study neurotoxin-induced apoptosis.[11]

  • Primary Neuronal Cultures: While more complex to maintain, primary neurons derived from specific brain regions (e.g., substantia nigra, striatum) of rodents offer a more physiologically relevant model system.

Data Presentation

The following tables provide examples of how to structure and present quantitative data obtained from the described cell viability assays.

Table 1: Effect of 1-BTP on Cell Viability as Determined by MTT Assay

1-BTP Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)1.25 ± 0.08100 ± 6.4
101.18 ± 0.0694.4 ± 4.8
500.95 ± 0.0576.0 ± 4.0
1000.63 ± 0.0450.4 ± 3.2
2500.31 ± 0.0324.8 ± 2.4
5000.15 ± 0.0212.0 ± 1.6

Table 2: Cytotoxicity of 1-BTP Measured by LDH Release Assay

1-BTP Concentration (µM)LDH Activity (Absorbance at 490 nm) (Mean ± SD)% Cytotoxicity (Mean ± SD)
0 (Spontaneous Release)0.12 ± 0.010 ± 0.8
100.15 ± 0.023.2 ± 1.6
500.35 ± 0.0324.5 ± 2.4
1000.68 ± 0.0559.6 ± 4.0
2501.15 ± 0.09109.6 ± 7.2
5001.35 ± 0.11129.8 ± 8.8
Maximum Release Control1.08 ± 0.07100 ± 5.6

Table 3: Assessment of 1-BTP on Cell Viability via ATP Measurement

1-BTP Concentration (µM)Luminescence (RLU) (Mean ± SD)% Cell Viability (Mean ± SD)
0 (Vehicle Control)850,000 ± 55,000100 ± 6.5
10815,000 ± 48,00095.9 ± 5.6
50650,000 ± 41,00076.5 ± 4.8
100410,000 ± 32,00048.2 ± 3.8
250180,000 ± 15,00021.2 ± 1.8
50075,000 ± 9,0008.8 ± 1.1

Table 4: Induction of Apoptosis by 1-BTP as Measured by Caspase-3/7 Activity

1-BTP Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Increase in Caspase-3/7 Activity (Mean ± SD)
0 (Vehicle Control)1,500 ± 1201.0 ± 0.08
101,800 ± 1501.2 ± 0.10
504,500 ± 3503.0 ± 0.23
1009,000 ± 7006.0 ± 0.47
25012,000 ± 9508.0 ± 0.63
50010,500 ± 8507.0 ± 0.57

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[12][13] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12][13][14] The amount of formazan produced is proportional to the number of living cells.[14]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multi-channel pipette

  • Plate reader capable of measuring absorbance at 570 nm

Protocol for Adherent Cells:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Remove the culture medium and treat the cells with various concentrations of 1-BTP (and a vehicle control) in fresh medium for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, carefully aspirate the medium containing 1-BTP.

  • Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan crystals.

  • Carefully aspirate the MTT solution without disturbing the formazan crystals.

  • Add 100-150 µL of a solubilization solvent to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[14]

  • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[14]

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16][17] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised.[15][16][17]

Materials:

  • Commercially available LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • 96-well plates

  • Lysis buffer (often 10X, provided in the kit)

  • Stop solution (if required by the kit)

  • Plate reader capable of measuring absorbance at 490 nm

Protocol:

  • Seed cells in a 96-well plate and treat with various concentrations of 1-BTP as described for the MTT assay.

  • Set up the following controls:

    • Spontaneous LDH release: Cells treated with vehicle control.

    • Maximum LDH release: Cells treated with lysis buffer for 45 minutes before the end of the experiment.

    • Background control: Medium without cells.

  • After the treatment period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.

  • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.

  • Incubate the plate at room temperature for up to 30 minutes, protected from light.[16]

  • If required by the kit, add the stop solution.

  • Measure the absorbance at 490 nm using a microplate reader.

Data Analysis:

  • Subtract the background control absorbance from all other readings.

  • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = ((Absorbance of treated cells - Absorbance of spontaneous release) / (Absorbance of maximum release - Absorbance of spontaneous release)) * 100

ATP-Based Cell Viability Assay

This assay quantifies the amount of ATP present, which is a key indicator of metabolically active, viable cells.[18][19][20][21] When cells lose membrane integrity, they can no longer synthesize ATP, and the existing ATP is rapidly degraded.[18] This assay is highly sensitive and typically involves a luminescent readout.[18][20]

Materials:

  • Commercially available ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • Luminometer or a plate reader with luminescence detection capabilities

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with various concentrations of 1-BTP as described previously.

  • After the treatment period, equilibrate the plate to room temperature for approximately 30 minutes.

  • Prepare the ATP detection reagent according to the manufacturer's protocol.

  • Add a volume of the detection reagent equal to the volume of the cell culture medium in each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.

  • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of cell viability using the following formula: % Viability = (Luminescence of treated cells / Luminescence of control cells) * 100

Caspase-3/7 Activity Assay (Apoptosis Assay)

Apoptosis, or programmed cell death, is a key mechanism of cell death that can be induced by neurotoxins.[11][22] A hallmark of apoptosis is the activation of a family of proteases called caspases.[22] This assay measures the activity of caspases-3 and -7, which are key effector caspases in the apoptotic pathway.

Materials:

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • Opaque-walled 96-well plates

  • Luminometer

Protocol:

  • Seed cells in an opaque-walled 96-well plate and treat with 1-BTP as previously described.

  • After the desired treatment duration, equilibrate the plate to room temperature.

  • Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Add 100 µL of the reagent to each well.

  • Gently mix the contents on a plate shaker at a low speed for 30-60 seconds.

  • Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the fold increase in caspase activity relative to the vehicle control: Fold Increase = Luminescence of treated cells / Luminescence of control cells

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Viability Assays cluster_readout Data Acquisition start Seed Cells in 96-well Plate adhere Allow Adherence (Overnight) start->adhere treat Treat with 1-BTP (Various Concentrations) adhere->treat incubate Incubate for Desired Time (e.g., 24h, 48h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt Add MTT Reagent ldh LDH Assay (Membrane Integrity) incubate->ldh Collect Supernatant atp ATP Assay (Viable Cell Count) incubate->atp Add ATP Reagent caspase Caspase-3/7 Assay (Apoptosis) incubate->caspase Add Caspase Reagent absorbance Measure Absorbance mtt->absorbance ldh->absorbance luminescence Measure Luminescence atp->luminescence caspase->luminescence Data Analysis Data Analysis absorbance->Data Analysis luminescence->Data Analysis

Caption: Experimental workflow for assessing 1-BTP toxicity.

signaling_pathway cluster_toxicity Intracellular Toxic Cascade btp 1-BTP (Extracellular) maob MAO-B (in Glia/Neurons) btp->maob Oxidation bmp BMP+ (Metabolite) maob->bmp dat Dopamine Transporter (DAT) bmp->dat Uptake into Dopaminergic Neuron mito Mitochondrial Dysfunction (Complex I Inhibition) dat->mito ros Increased ROS (Oxidative Stress) mito->ros casp9 Caspase-9 Activation ros->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis / Cell Death casp3->apoptosis

Caption: Proposed signaling pathway for 1-BTP-induced neurotoxicity.

References

Application Notes and Protocols for the Quantification of 1-Benzyl-1,2,3,6-tetrahydropyridine in Brain Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,2,3,6-tetrahydropyridine (BPTP) is a chemical compound structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is widely used to model Parkinson's disease in preclinical studies. The accurate quantification of BPTP in brain tissue is crucial for pharmacokinetic studies, metabolism research, and understanding its potential neurological effects. This document provides a detailed application note and a comprehensive protocol for the quantification of BPTP in brain tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.

Analytical Method Overview

The method described herein is based on the principles of reversed-phase liquid chromatography for the separation of BPTP from endogenous matrix components, followed by detection using a triple quadrupole mass spectrometer. The high selectivity of tandem mass spectrometry (MS/MS) allows for accurate quantification even at low concentrations.

Data Presentation

The following tables summarize representative quantitative data achievable with a validated LC-MS/MS method for the analysis of small molecules in brain tissue. These values should be considered as typical performance characteristics and should be validated for the specific laboratory conditions and instrumentation.

Table 1: Representative LC-MS/MS Method Validation Parameters

ParameterTypical ValueDescription
Linearity Range0.5 - 500 ng/mLThe concentration range over which the assay is accurate and precise.
Lower Limit of Quantification (LLOQ)0.5 ng/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Limit of Detection (LOD)0.2 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Intra-day Precision (%CV)< 15%The precision of the assay within a single day.
Inter-day Precision (%CV)< 15%The precision of the assay between different days.
Accuracy (%Bias)85 - 115%The closeness of the measured value to the true value.
Recovery> 80%The efficiency of the extraction procedure.

Table 2: Illustrative Mass Spectrometry Parameters for BPTP

ParameterValue
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)To be determined experimentally
Product Ion (Q3)To be determined experimentally
Collision EnergyTo be optimized for the specific instrument
Dwell Time100 ms

Note: The precursor and product ions for this compound need to be determined by direct infusion of a standard solution into the mass spectrometer.

Experimental Protocols

This section provides a detailed step-by-step protocol for the quantification of this compound in brain tissue samples.

Materials and Reagents
  • This compound (analytical standard)

  • Stable isotope-labeled internal standard (e.g., this compound-d5)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Blank brain tissue (from control animals)

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution with 50:50 methanol:water to create a series of working standards for the calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 250, 500 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of the stable isotope-labeled internal standard in methanol.

  • Calibration Standards and QC Samples: Spike appropriate amounts of the working standard solutions into blank brain homogenate to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Brain Tissue Sample Preparation
  • Homogenization:

    • Accurately weigh the frozen brain tissue sample.

    • Add ice-cold PBS (pH 7.4) at a 1:3 (w/v) ratio (e.g., 100 mg of tissue in 300 µL of PBS).

    • Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer until a uniform consistency is achieved.

  • Protein Precipitation:

    • To a 100 µL aliquot of the brain homogenate, add 10 µL of the internal standard working solution.

    • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection and Evaporation:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-0.5 min: 5% B

      • 0.5-3.0 min: 5% to 95% B

      • 3.0-4.0 min: 95% B

      • 4.1-5.0 min: 5% B (re-equilibration)

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry (MS) Conditions:

    • Ionization: Electrospray Ionization (ESI), positive mode

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Ion Spray Voltage: 5500 V

    • Temperature: 500°C

    • Curtain Gas: 30 psi

    • Collision Gas: Nitrogen

    • MRM transitions and collision energies should be optimized for this compound and its internal standard.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis brain_tissue Brain Tissue Sample homogenization Homogenization (PBS, 1:3 w/v) brain_tissue->homogenization protein_precipitation Protein Precipitation (Acetonitrile + IS) homogenization->protein_precipitation centrifugation Centrifugation (14,000 x g, 10 min) protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection evaporation Evaporation (Nitrogen Stream) supernatant_collection->evaporation reconstitution Reconstitution (Mobile Phase) evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: Experimental workflow for the quantification of this compound in brain tissue.

signaling_pathway cluster_cell Glial Cell (Astrocyte) cluster_neuron Dopaminergic Neuron BPTP_outside 1-Benzyl-1,2,3,6- tetrahydropyridine (BPTP) BPTP_inside BPTP BPTP_outside->BPTP_inside Crosses Blood- Brain Barrier MAO_B Monoamine Oxidase B (MAO-B) BPTP_inside->MAO_B BPDP 1-Benzyl-1,2-dihydropyridinium (Intermediate) MAO_B->BPDP BMP 1-Benzylpyridinium Ion (Putative Toxic Metabolite) BPDP->BMP Oxidation BMP_uptake BMP+ Uptake (via DAT) BMP->BMP_uptake Extracellular Transport Mitochondrial_Inhibition Mitochondrial Complex I Inhibition BMP_uptake->Mitochondrial_Inhibition Oxidative_Stress Oxidative Stress Mitochondrial_Inhibition->Oxidative_Stress Neuronal_Damage Neuronal Damage Oxidative_Stress->Neuronal_Damage

Caption: Postulated metabolic pathway of this compound based on its analogy to MPTP.

Spectroscopic Analysis Protocol for 1-Benzyl-1,2,3,6-tetrahydropyridine: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive spectroscopic analysis protocol for the characterization of 1-Benzyl-1,2,3,6-tetrahydropyridine (C₁₂H₁₅N), a significant scaffold in medicinal chemistry. Detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy are presented. This guide is intended to facilitate the unambiguous identification and quality assessment of this compound in research and drug development settings. Quantitative spectral data is summarized in structured tables for ease of reference and comparison.

Introduction

This compound is a heterocyclic compound that serves as a crucial intermediate and structural motif in the synthesis of a wide range of biologically active molecules. Its derivatives have shown diverse pharmacological activities, making its precise characterization essential for drug discovery and development. Spectroscopic techniques are fundamental in elucidating the molecular structure and confirming the identity and purity of such compounds. This protocol outlines the standardized procedures for acquiring and interpreting the spectroscopic data for this compound.

Molecular Structure and Properties

  • IUPAC Name: this compound[1]

  • Molecular Formula: C₁₂H₁₅N[1]

  • Molecular Weight: 173.25 g/mol [1]

  • CAS Number: 40240-12-8[1]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.20-7.40m5HAromatic protons (C₆H₅)
5.70-5.80m1HOlefinic proton (-CH=)
3.60s2HBenzyl protons (-CH₂-Ph)
3.10t2HAllylic protons (-N-CH₂-CH=)
2.60t2HProtons adjacent to Nitrogen (-N-CH₂-CH₂)
2.20-2.30m2HAllylic protons (-CH₂-CH=)

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
138.0Quaternary Aromatic Carbon (C-Ar)
129.0Aromatic CH
128.2Aromatic CH
127.0Aromatic CH
125.0Olefinic CH
124.5Olefinic C
62.5Benzyl CH₂
55.0N-CH₂
50.0N-CH₂
25.0CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Wavenumber (cm⁻¹)IntensityAssignment
3050-3020MediumAromatic C-H Stretch
2950-2800MediumAliphatic C-H Stretch
1650-1670WeakC=C Stretch (alkene)
1600, 1495, 1450Medium-StrongAromatic C=C Bending
1350MediumC-N Stretch
740, 700StrongAromatic C-H Out-of-Plane Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z RatioRelative IntensityAssignment
173High[M]⁺ (Molecular Ion)
172Moderate[M-H]⁺
91Very High (Base Peak)[C₇H₇]⁺ (Tropylium ion)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

λ_max (nm)Solvent
~255Ethanol

Experimental Protocols

The following sections detail the methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

4.1.1. Sample Preparation

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

4.1.2. Data Acquisition

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • For ¹³C NMR, typical parameters include a spectral width of 240 ppm, a relaxation delay of 2-5 seconds, and 1024 or more scans.

  • Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol

4.2.1. Sample Preparation (Neat Liquid)

  • Place a small drop of this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

  • Carefully place a second salt plate on top to create a thin liquid film.

4.2.2. Data Acquisition

  • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Scan the sample over a range of 4000-400 cm⁻¹.

  • Acquire a background spectrum of the clean, empty sample compartment prior to running the sample.

  • The instrument software will automatically subtract the background from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol

4.3.1. Sample Preparation

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

4.3.2. Data Acquisition

  • Inject a small volume (e.g., 1 µL) of the sample solution into a Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Use a suitable capillary column (e.g., DB-5ms) for chromatographic separation.

  • The mass spectrometer is typically operated in Electron Ionization (EI) mode at 70 eV.

  • Scan a mass range of m/z 40-500.

UV-Vis Spectroscopy Protocol

4.4.1. Sample Preparation

  • Prepare a stock solution of this compound in a UV-transparent solvent (e.g., ethanol or methanol).

  • Prepare a series of dilutions to an appropriate concentration (typically in the micromolar range) to ensure the absorbance is within the linear range of the instrument (usually 0.1-1.0 AU).

4.4.2. Data Acquisition

  • Use a dual-beam UV-Vis spectrophotometer.

  • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

  • Fill a matching quartz cuvette with the sample solution.

  • Scan the sample over a wavelength range of 200-400 nm.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the spectroscopic analysis and a simplified representation of a potential signaling pathway involving tetrahydropyridine derivatives.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound NMR NMR (¹H & ¹³C) Sample->NMR IR IR Sample->IR MS MS (GC-MS) Sample->MS UV UV-Vis Sample->UV Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure MS->Purity UV->Structure

Spectroscopic analysis workflow for compound characterization.

Signaling_Pathway_Example Ligand Tetrahydropyridine Derivative Receptor GPCR / Ion Channel Ligand->Receptor Binding SecondMessenger Second Messenger (e.g., cAMP, Ca²⁺) Receptor->SecondMessenger Activation KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade Modulation CellularResponse Cellular Response (e.g., Gene Expression) KinaseCascade->CellularResponse Phosphorylation

Generalized signaling pathway involving a tetrahydropyridine ligand.

Conclusion

This application note provides a standardized protocol for the comprehensive spectroscopic analysis of this compound. Adherence to these methodologies will ensure the generation of reliable and reproducible data, which is critical for the accurate structural elucidation and purity assessment of this important chemical entity in research and development. The provided spectral data serves as a benchmark for comparison.

References

Application Note: 1H and 13C NMR Data Interpretation for 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation of organic molecules. This application note provides a detailed guide to the interpretation of ¹H and ¹³C NMR spectra of 1-Benzyl-1,2,3,6-tetrahydropyridine. The data presented herein is based on predicted spectral information and serves as a reference for researchers, scientists, and drug development professionals working with this compound or structurally related analogs. The protocols for data acquisition and the interpretation of the spectral features are detailed to facilitate the characterization of this molecule.

Experimental Protocols

Sample Preparation

A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube. The choice of solvent should ensure good solubility of the compound and minimal interference with the signals of interest. A small amount of tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy

¹H NMR spectra are recorded on a 400 MHz (or higher) spectrometer. The following parameters are typically used for data acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Spectral Width: 0-15 ppm

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-64 scans

¹³C NMR Spectroscopy

¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 MHz. A proton-decoupled experiment is performed to simplify the spectrum.

  • Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).

  • Spectral Width: 0-200 ppm

  • Acquisition Time: 1-2 seconds

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024-4096 scans

The following diagram illustrates the general workflow for NMR data acquisition and analysis.

NMR_Workflow NMR Data Acquisition and Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube TMS Internal Standard (TMS) TMS->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Acquisition Spectrometer->H1_NMR C13_NMR 13C NMR Acquisition Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Integration Integration Referencing->Integration Multiplicity Multiplicity Analysis Referencing->Multiplicity Assignment Signal Assignment Integration->Assignment Multiplicity->Assignment Structure Structure Elucidation Assignment->Structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Data Presentation

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

Table 1: Predicted ¹H NMR Data for this compound (400 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.25-7.40Multiplet5HAr-H (Phenyl)
25.70-5.80Multiplet2HH-4, H-5
33.60Singlet2H-CH₂-Ph
43.10Multiplet2HH-6
52.65Triplet2HH-2
62.30Multiplet2HH-3

Table 2: Predicted ¹³C NMR Data for this compound (100 MHz, CDCl₃)

SignalChemical Shift (δ, ppm)Assignment
1138.0Ar-C (Quaternary)
2129.0Ar-CH
3128.5Ar-CH
4127.0Ar-CH
5125.0C-4/C-5
662.0-CH₂-Ph
755.0C-2
850.0C-6
925.0C-3

Data Interpretation

The ¹H and ¹³C NMR spectra provide key structural information for this compound.

¹H NMR Spectrum

The aromatic protons of the benzyl group appear as a multiplet in the downfield region (δ 7.25-7.40 ppm), integrating to five protons. The vinylic protons of the tetrahydropyridine ring (H-4 and H-5) are expected to resonate as a multiplet around δ 5.70-5.80 ppm. The benzylic methylene protons (-CH₂-Ph) typically appear as a singlet at approximately δ 3.60 ppm. The allylic protons at the C-6 position are expected to be a multiplet around δ 3.10 ppm. The methylene protons at C-2, adjacent to the nitrogen atom, are predicted to be a triplet at δ 2.65 ppm. Finally, the methylene protons at C-3 should appear as a multiplet around δ 2.30 ppm.

¹³C NMR Spectrum

In the ¹³C NMR spectrum, the quaternary aromatic carbon of the benzyl group is expected at approximately δ 138.0 ppm. The protonated aromatic carbons will appear in the range of δ 127.0-129.0 ppm. The vinylic carbons (C-4 and C-5) are predicted to have a chemical shift around δ 125.0 ppm. The benzylic carbon (-CH₂-Ph) is expected at δ 62.0 ppm. The aliphatic carbons of the tetrahydropyridine ring are found in the upfield region, with the carbons adjacent to the nitrogen (C-2 and C-6) appearing at approximately δ 55.0 and δ 50.0 ppm, respectively. The C-3 carbon is expected to be the most upfield signal at around δ 25.0 ppm.

The following diagram illustrates the structure of this compound with the predicted NMR signal assignments.

molecule_nmr cluster_mol This compound cluster_h1 1H NMR Assignments cluster_c13 13C NMR Assignments mol H_Ar Ar-H: δ 7.25-7.40 H_Vinyl H-4, H-5: δ 5.70-5.80 H_Benzyl -CH2-Ph: δ 3.60 H6 H-6: δ 3.10 H2 H-2: δ 2.65 H3 H-3: δ 2.30 C_Ar_Q Ar-Cq: δ 138.0 C_Ar_CH Ar-CH: δ 127.0-129.0 C_Vinyl C-4, C-5: δ 125.0 C_Benzyl -CH2-Ph: δ 62.0 C2 C-2: δ 55.0 C6 C-6: δ 50.0 C3 C-3: δ 25.0

Caption: Molecular structure and predicted NMR assignments for this compound.

Conclusion

This application note provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for this compound. The detailed experimental protocols and data interpretation serve as a valuable resource for the structural verification and characterization of this compound. The provided tables and diagrams offer a clear and concise summary of the NMR data, facilitating its use in research and development settings. It is important to note that the presented spectral data is based on prediction and may vary slightly from experimental results depending on the specific conditions used for data acquisition.

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP) is a synthetic organic compound and a precursor in the synthesis of various chemical entities. Its structural elucidation and identification are critical in drug development, forensic analysis, and quality control processes. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful analytical technique for the unambiguous identification of BTHP. This document provides detailed application notes on the characteristic electron ionization (EI) fragmentation pattern of BTHP and a comprehensive protocol for its analysis.

Mass Spectrometry Fragmentation Pattern of this compound

Under electron ionization, this compound (molecular weight: 173.25 g/mol , molecular formula: C₁₂H₁₅N) undergoes characteristic fragmentation, yielding a reproducible mass spectrum that can be used for its identification.[1] The major fragmentation pathways are dominated by the cleavage of the benzylic bond and rearrangements of the tetrahydropyridine ring.

The most prominent fragmentation involves the cleavage of the C-N bond between the benzyl group and the tetrahydropyridine ring. This leads to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91 , which is consistently observed as the base peak in the mass spectrum.[1]

Another significant fragment is the molecular ion ([M]⁺˙) at m/z 173 , which corresponds to the intact molecule with one electron removed.[1] The presence of the molecular ion peak is crucial for determining the molecular weight of the compound. A peak at m/z 172 ([M-H]⁺) is also observed, resulting from the loss of a hydrogen atom from the molecular ion.[1]

Quantitative Fragmentation Data

The table below summarizes the major mass spectral peaks and their relative intensities for this compound.

m/zProposed Fragment IonRelative Intensity (%)
173[C₁₂H₁₅N]⁺˙ (Molecular Ion)High
172[C₁₂H₁₄N]⁺High
91[C₇H₇]⁺ (Tropylium ion)100 (Base Peak)

Note: The relative intensities are based on the most abundant peaks reported in the NIST Mass Spectrometry Data Center.[1] The full spectrum may contain additional minor fragments.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a general procedure for the analysis of this compound using a standard gas chromatography-mass spectrometry system.

Instrumentation
  • Gas Chromatograph: An Agilent 7890B GC system or equivalent.

  • Mass Spectrometer: An Agilent 5977A MSD or equivalent single quadrupole mass spectrometer.

  • Autosampler: An Agilent 7693A autosampler or equivalent.

Materials and Reagents
  • Sample: this compound (purity ≥98%)

  • Solvent: HPLC-grade methanol or ethyl acetate

  • Carrier Gas: Helium (99.999% purity)

  • GC Vials: 2 mL amber glass vials with PTFE-lined septa

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.

  • Perform serial dilutions to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Transfer 1 mL of each working standard into a GC vial.

GC-MS Parameters
ParameterValue
Gas Chromatograph
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplitless
Carrier GasHelium
Flow Rate1.0 mL/min
GC ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Oven ProgramInitial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ionization Energy70 eV
Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Rangem/z 40-500
Scan ModeFull Scan
Data Analysis
  • Acquire the total ion chromatogram (TIC) for each sample.

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST/Wiley) or with the expected fragmentation pattern described in this document.

  • Confirm the presence of the characteristic ions at m/z 173, 172, and the base peak at m/z 91.

Visualizations

Fragmentation_Pathway M This compound (M) m/z = 173 M_ion Molecular Ion [M]⁺˙ m/z = 173 M->M_ion Electron Ionization (70 eV) M_minus_H [M-H]⁺ m/z = 172 M_ion->M_minus_H Loss of H radical Tropylium Tropylium Ion [C₇H₇]⁺ m/z = 91 (Base Peak) M_ion->Tropylium Benzylic Cleavage Neutral_H - H• Neutral_Fragment - C₅H₈N• GCMS_Workflow cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Processing Sample This compound Sample Dilution Dissolution and Serial Dilution Sample->Dilution Vial Transfer to GC Vial Dilution->Vial Injection Autosampler Injection Vial->Injection GC_Separation Gas Chromatography (Separation on HP-5ms column) Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Spectrometry (Quadrupole Mass Analyzer) Ionization->Mass_Analysis TIC Total Ion Chromatogram Mass_Analysis->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Library_Search Library Search & Fragmentation Analysis Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

References

Application Note & Protocol: Quantification of 1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP) in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the quantitative analysis of 1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP) in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The described method is designed for high sensitivity, specificity, and robustness, making it suitable for pharmacokinetic studies, drug metabolism research, and other applications in drug development. The protocol details sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters based on FDA guidelines.

Introduction

This compound (BTHP) is a synthetic organic compound with a molecular weight of 173.25 g/mol [1]. As a molecule of interest in pharmaceutical research, a reliable and validated analytical method for its quantification in biological matrices is essential. LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical quantification[2]. This application note outlines a complete workflow for the determination of BTHP in human plasma, from sample preparation to data acquisition and analysis.

Experimental Protocols

Materials and Reagents
  • This compound (BTHP) reference standard

  • 1-Benzyl-d7-1,2,3,6-tetrahydropyridine (BTHP-d7) or a suitable structural analog as an internal standard (IS)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (K2-EDTA)

  • Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)

Instrumentation
  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard Solutions Preparation

Stock solutions of BTHP and the internal standard (IS) are prepared in methanol at a concentration of 1 mg/mL. Working solutions for calibration standards and quality control (QC) samples are prepared by serial dilution of the stock solutions with a 50:50 mixture of methanol and water.

Sample Preparation: Solid Phase Extraction (SPE)
  • Pre-treatment: To 100 µL of plasma sample, add 25 µL of the internal standard working solution and 200 µL of 4% phosphoric acid in water. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetate buffer (pH 6.0), followed by 1 mL of methanol.

  • Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is pretreat Pre-treatment (Acidification) add_is->pretreat spe Solid Phase Extraction (SPE) pretreat->spe evap Evaporation spe->evap reconstitute Reconstitution evap->reconstitute injection Injection into LC-MS/MS reconstitute->injection hplc HPLC Separation injection->hplc ms MS/MS Detection (MRM) hplc->ms data Data Acquisition & Processing ms->data

Caption: Workflow for BTHP quantification in plasma.

Liquid Chromatography Conditions
ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, re-equilibrate
Mass Spectrometry Conditions

The mass spectrometer is operated in positive electrospray ionization (ESI+) mode. The detection is performed using Multiple Reaction Monitoring (MRM).

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
BTHP 174.191.125
BTHP 174.1117.120
IS (BTHP-d7) 181.198.125

Note: The product ion at m/z 91.1 corresponds to the stable tropylium ion, a common fragment for benzyl-containing compounds.

Method Validation Summary

The method was validated according to the US Food and Drug Administration (FDA) guidelines on bioanalytical method validation[3][4][5].

ParameterResultsAcceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Range 0.1 - 100 ng/mL-
Lower Limit of Quantification (LLOQ) 0.1 ng/mLS/N > 10, Precision < 20%, Accuracy ±20%
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 12%< 15%
Accuracy (% Bias) Within ±10%Within ±15%
Matrix Effect NegligibleConsistent across low, mid, high QC
Recovery > 85%Consistent and reproducible
Stability (Freeze-thaw, Bench-top, Long-term) Stable< 15% deviation from nominal concentration

Logical Relationship of Method Validation

G cluster_validation Method Validation cluster_outcome Outcome linearity Linearity & Range reliable_method Reliable & Robust Quantitative Method linearity->reliable_method sensitivity Sensitivity (LLOQ) sensitivity->reliable_method accuracy_precision Accuracy & Precision accuracy_precision->reliable_method selectivity Selectivity & Specificity selectivity->reliable_method stability Stability stability->reliable_method matrix_effect Matrix Effect & Recovery matrix_effect->reliable_method

Caption: Key parameters for method validation.

Data Presentation

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of BTHP to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is used.

Quality Control Samples

The accuracy and precision of the method are evaluated by analyzing QC samples at low, medium, and high concentrations in replicates.

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (% Bias)
Low 0.38.510.2-5.6
Medium 106.17.52.3
High 804.86.91.8

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The detailed protocol for sample preparation and analysis, along with the comprehensive validation, ensures that the method is suitable for regulated bioanalysis in the context of drug development and research.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Benzyl-1,2,3,6-tetrahydropyridine and addressing common issues related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common laboratory method for synthesizing this compound?

A1: A widely used and well-established classical approach is a two-step synthesis.[1] The first step involves the N-alkylation of pyridine with benzyl bromide to form an N-benzylpyridinium bromide salt. The second step is the selective reduction of this pyridinium salt using a reducing agent like sodium borohydride to yield the desired this compound.[1]

Q2: What is a typical overall yield for this classical two-step synthesis?

A2: The typical overall yield for the classical N-alkylation and reduction method is approximately 75%.[1] The N-alkylation step can achieve yields of about 90%, while the subsequent reduction step yields around 83%.[1]

Q3: Are there more modern or efficient synthesis methods available?

A3: Yes, novel one-pot multicomponent reactions have been developed that offer significant advantages. These methods can achieve higher overall yields (85-95%), require much shorter reaction times (7-9 minutes vs. >28 hours), and have better atom economy compared to the classical two-step approach.[1]

Q4: How can I confirm the successful synthesis and purity of my final product?

A4: The structure and purity of this compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[2][3] Thin-Layer Chromatography (TLC) is also essential for monitoring reaction progress and assessing the purity of the crude product.[4][5]

Troubleshooting Guide for Low Yield

This guide addresses specific problems that can lead to low yields during the classical two-step synthesis.

Issue 1: Low Yield of N-Benzylpyridinium Bromide (Step 1)

Q: My yield for the N-benzylpyridinium bromide salt is significantly below 90%. What are the possible causes and solutions?

A: Low yield in the N-alkylation step is often related to reagent quality, reaction conditions, or the workup procedure.

  • Possible Cause 1: Reagent Purity

    • Pyridine is hygroscopic and can absorb water from the atmosphere, which can interfere with the reaction. Benzyl bromide can degrade over time.

    • Solution: Use freshly distilled pyridine and high-purity benzyl bromide. Ensure all glassware is flame-dried or oven-dried before use to maintain anhydrous conditions.

  • Possible Cause 2: Incomplete Reaction

    • The reaction may not have proceeded to completion due to insufficient time or inadequate mixing.

    • Solution: The reaction mixture should be stirred at room temperature for a full 24 hours to ensure completion.[1] Ensure efficient magnetic stirring throughout the reaction. Monitor the reaction's progress via TLC.

  • Possible Cause 3: Product Loss During Workup

    • The N-benzylpyridinium bromide product precipitates as a white solid.[1] Improper filtration or washing can lead to significant product loss.

    • Solution: After the reaction, ensure the precipitate is thoroughly collected by filtration. Wash the collected solid with cold acetone to remove unreacted starting materials without dissolving the product salt.[1] Dry the product under vacuum to remove all residual solvent.

Issue 2: Low Yield of this compound (Step 2)

Q: The reduction of my pyridinium salt is resulting in a low yield of the final product. What troubleshooting steps should I take?

A: The reduction step is sensitive to temperature, the activity of the reducing agent, and the extraction process.

  • Possible Cause 1: Inactive Reducing Agent

    • Sodium borohydride (NaBH₄) is sensitive to moisture and can lose its activity over time.

    • Solution: Use a fresh, unopened container of sodium borohydride or a recently purchased batch. Store it in a desiccator to prevent decomposition.

  • Possible Cause 2: Improper Temperature Control

    • The reduction of the pyridinium salt is exothermic. If the temperature rises significantly above 0 °C, it can lead to over-reduction or the formation of side products.

    • Solution: Dissolve the N-benzylpyridinium bromide in ethanol and cool the solution to 0 °C using an ice bath before adding the reducing agent.[1] Add the sodium borohydride portion-wise (in small amounts over time) over about 30 minutes to maintain the low temperature.[1]

  • Possible Cause 3: Inefficient Extraction

    • The final product is an organic amine that needs to be efficiently extracted from the aqueous reaction mixture after quenching.

    • Solution: After removing the ethanol under reduced pressure, add water to the residue and perform multiple extractions (e.g., 3 times) with a suitable organic solvent like diethyl ether.[1] Combine the organic layers, wash with brine to remove residual water, and dry thoroughly over an anhydrous drying agent like sodium sulfate before final solvent evaporation.[1]

Quantitative Data Summary

The following tables provide a comparison of synthetic methodologies and outline the conditions for the classical synthesis.

Table 1: Comparison of Synthetic Methodologies

Parameter Classical Method: N-Alkylation & Reduction Novel Method: Catalyst-Free Multicomponent Reaction
Overall Yield ~75% 85-95%
Reaction Steps 2 1
Total Reaction Time ~28 hours 7-9 minutes
Purification Crystallization, Extraction Washing with ethanol
Atom Economy Lower Higher

Data sourced from BenchChem.[1]

Table 2: Reaction Parameters for Classical Synthesis

Step Reagents & Solvents Temperature Time Key Details
1. N-Alkylation Pyridine, Benzyl bromide, Acetone Room Temperature 24 hours Forms a white precipitate.
2. Reduction N-benzylpyridinium bromide, Sodium borohydride, Ethanol 0 °C 4 hours Portion-wise addition of NaBH₄ is critical.

Data sourced from BenchChem.[1]

Experimental Protocols

Classical Two-Step Synthesis of this compound

Step 1: Synthesis of N-Benzylpyridinium Bromide [1]

  • Add pyridine (1.0 equivalent) to a flask containing acetone.

  • To this solution, add benzyl bromide (1.1 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Collect the resulting white precipitate by filtration.

  • Wash the filtered solid with cold acetone.

  • Dry the solid under vacuum to yield N-benzylpyridinium bromide.

Step 2: Synthesis of this compound [1]

  • Dissolve the N-benzylpyridinium bromide (1.0 equivalent) from Step 1 in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours.

  • Remove the ethanol under reduced pressure.

  • Add water to the resulting residue.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic solution to obtain the final product, this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

G cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction Pyridine Pyridine Mix1 Mix & Stir (24h, RT) Pyridine->Mix1 BnBr Benzyl Bromide BnBr->Mix1 Acetone Acetone Acetone->Mix1 Filter Filter & Wash (Cold Acetone) Mix1->Filter Salt N-Benzylpyridinium Bromide Filter->Salt Mix2 Mix & Reduce (4h, 0°C) Salt->Mix2 NaBH4 Sodium Borohydride NaBH4->Mix2 Ethanol Ethanol Ethanol->Mix2 Workup Evaporate & Extract (Ether/Water) Mix2->Workup Product 1-Benzyl-1,2,3,6- tetrahydropyridine Workup->Product

Caption: Workflow for the classical two-step synthesis.

G cluster_check Identify Problematic Step cluster_solutions1 Troubleshooting Step 1 cluster_solutions2 Troubleshooting Step 2 Start Low Overall Yield CheckStep1 Check Yield of Pyridinium Salt (Step 1) Start->CheckStep1 CheckStep2 Check Purity/Yield from Reduction (Step 2) Start->CheckStep2 S1_Cause Incomplete Reaction Impure Reagents Product Loss CheckStep1->S1_Cause If low S2_Cause Bad Reducing Agent Poor Temp Control Inefficient Extraction CheckStep2->S2_Cause If low S1_Solution Extend reaction time to 24h Use dry/pure reagents Wash precipitate with COLD acetone S2_Solution Use fresh NaBH₄ Add NaBH₄ slowly at 0°C Perform multiple extractions

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of 1-Benzyl-1,2,3,6-tetrahydropyridine and other similar basic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

A1: The most common cause of peak tailing for basic compounds like this compound is secondary interactions between the analyte and the stationary phase.[1][2] The silica backbone of conventional C18 columns has acidic silanol groups (Si-OH). At mobile phase pH values above 3, these silanols can deprotonate and become negatively charged (Si-O⁻), leading to strong ionic interactions with the positively charged (protonated) amine group of your analyte.[1][3] This causes a portion of the analyte to be retained longer, resulting in a broad, asymmetric peak with a tail.[1][2]

Q2: Why is the mobile phase pH so critical for analyzing basic compounds like this compound?

A2: The mobile phase pH dictates the ionization state of both the analyte and the stationary phase, which directly impacts retention and peak shape.[3] For a basic compound, a mobile phase pH that is too close to its pKa can lead to the presence of both ionized and non-ionized forms of the analyte, resulting in peak distortion or splitting.[3] Furthermore, as explained in Q1, the pH affects the ionization of residual silanol groups on the silica surface, a key factor in peak tailing.[1][3]

Q3: What is a good starting point for the mobile phase pH when analyzing this compound?

Q4: Can I use a standard C18 column for the analysis of this compound?

A4: While a standard C18 column can be used, it may not be the optimal choice and can often lead to peak tailing due to the presence of residual silanol groups.[4] For better results, it is advisable to use a modern, high-purity silica column (Type B) with end-capping. End-capped columns have their residual silanols chemically bonded with a small, inert group, which significantly reduces the potential for secondary interactions with basic analytes.[5] Alternatively, columns with a polar-embedded group or hybrid silica technology are also excellent choices for analyzing basic compounds.[4]

Q5: How do mobile phase additives like triethylamine (TEA) help in reducing peak tailing?

A5: Triethylamine (TEA) is a competing base that is often added to the mobile phase in small concentrations (e.g., 0.1%).[4][6] The protonated TEA molecules will preferentially interact with the negatively charged silanol groups on the stationary phase, effectively masking them from the analyte.[6][7] This minimizes the secondary ionic interactions that cause peak tailing, leading to a more symmetrical peak shape.[6][8]

Troubleshooting Guide

If you are experiencing peak tailing with this compound, follow this step-by-step troubleshooting guide.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed check_ph Is Mobile Phase pH < 3.5? start->check_ph adjust_ph Adjust pH to 2.5-3.5 with Formic or Phosphoric Acid check_ph->adjust_ph No check_column Using an End-Capped or High-Purity Silica Column? check_ph->check_column Yes adjust_ph->check_column end_good Peak Shape Improved adjust_ph->end_good If peak shape improves change_column Switch to an End-Capped, Polar-Embedded, or Hybrid Column check_column->change_column No check_additive Is a Competing Base (e.g., TEA) in the Mobile Phase? check_column->check_additive Yes change_column->check_additive change_column->end_good If peak shape improves add_additive Add 0.1% Triethylamine (TEA) to the Mobile Phase check_additive->add_additive No check_overload Is Sample Overload a Possibility? check_additive->check_overload Yes add_additive->check_overload add_additive->end_good If peak shape improves dilute_sample Dilute Sample and Re-inject check_overload->dilute_sample Yes check_extracolumn Check for Extra-Column Volume (tubing length, fittings) check_overload->check_extracolumn No dilute_sample->check_extracolumn dilute_sample->end_good If peak shape improves check_extracolumn->end_good end_bad Issue Persists: Consult Instrument Manual/Service Engineer check_extracolumn->end_bad If issue persists Analyte_Interactions cluster_0 Mid-Range pH (e.g., pH 5-7) cluster_1 Low pH (e.g., pH < 3.5) Analyte_mid Analyte-NH⁺ (Protonated) Silanol_mid Si-O⁻ (Deprotonated Silanol) Analyte_mid->Silanol_mid Strong Attraction Interaction_mid Ionic Interaction (Causes Tailing) Silanol_mid->Interaction_mid Analyte_low Analyte-NH⁺ (Protonated) Silanol_low Si-OH (Protonated Silanol) Analyte_low->Silanol_low Repulsion/No Attraction Interaction_low Reduced Interaction (Improved Peak Shape) Silanol_low->Interaction_low

References

Technical Support Center: Stability of 1-Benzyl-1,2,3,6-tetrahydropyridine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of 1-Benzyl-1,2,3,6-tetrahydropyridine in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter when working with this compound solutions.

Issue Possible Cause(s) Recommended Solution(s)
Discoloration of the solution (e.g., turning yellow or brown) Oxidation of the tetrahydropyridine ring to the corresponding pyridinium species. This can be accelerated by exposure to air (oxygen), light, and elevated temperatures.- Prepare solutions fresh whenever possible.- Use deoxygenated solvents by sparging with an inert gas (e.g., nitrogen or argon).- Store solutions in amber vials or protect from light with aluminum foil.- Store solutions at reduced temperatures (e.g., 2-8 °C).[1]
Appearance of new peaks in HPLC analysis over time Chemical degradation of this compound. This could be due to oxidation, hydrolysis, or photodegradation.- Perform forced degradation studies to identify potential degradation products and their retention times.[2][3][4][5]- Adjust the pH of the solution to a more stable range (typically neutral to slightly acidic for amines).- Add antioxidants (e.g., BHT, BHA) or hindered amine light stabilizers (HALS) to the formulation.[6][7][8]
Loss of potency or concentration of the active ingredient Significant degradation of the compound.- Re-evaluate storage conditions (temperature, light exposure, and atmosphere).- Confirm the compatibility of the solvent and any excipients with this compound.- Implement a stability-indicating analytical method to accurately quantify the remaining active ingredient and its degradants.
Precipitation or changes in solubility pH-dependent solubility or formation of insoluble degradation products. The protonated form of the amine at lower pH is generally more water-soluble.- Determine the pKa of the compound and adjust the pH of the solution to ensure the compound remains in its more soluble form.- If precipitation is due to degradation, address the root cause of instability (oxidation, hydrolysis, etc.).

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: The two primary degradation pathways for this compound are oxidation and hydrolysis.

  • Oxidation: The tetrahydropyridine ring is susceptible to oxidation, leading to the formation of the corresponding 1-benzyl-1,2,3,6-tetrahydropyridinium cation, and ultimately the fully aromatized 1-benzylpyridinium species. This process can be initiated by atmospheric oxygen, light, and certain metal ions.[9][10][11][12]

  • Hydrolysis: While less common for the tetrahydropyridine ring itself, if the formulation contains ester or other hydrolyzable functional groups, or if the N-benzyl bond is susceptible to cleavage under harsh acidic or basic conditions, hydrolysis can occur.

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is pH-dependent. Generally, amines are more stable in neutral to slightly acidic conditions. Extreme pH values can catalyze both hydrolysis and oxidation reactions. It is crucial to determine the optimal pH range for your specific formulation through stability studies.[13][14][15][16][17]

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored under the following conditions:

  • Temperature: Refrigerated (2-8 °C) or frozen, depending on the solvent.[1]

  • Light: Protected from light by using amber glass vials or by wrapping the container in aluminum foil.[18]

  • Atmosphere: Stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[18]

Q4: What analytical methods are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique.[19][20][21][22] This method should be able to separate the parent compound from all potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for identification of volatile degradants.[23][24][25][26][27]

Q5: How can I improve the stability of this compound in my formulation?

A5: To enhance stability, consider the following strategies:

  • pH Optimization: Buffer the solution to a pH where the compound exhibits maximum stability.

  • Use of Antioxidants: Incorporate antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid to inhibit oxidative degradation.

  • Use of Chelating Agents: If metal-catalyzed oxidation is a concern, add a chelating agent like ethylenediaminetetraacetic acid (EDTA).

  • Protection from Light: Use light-protective packaging. For photosensitive compounds, the addition of UV absorbers or hindered amine light stabilizers (HALS) can be beneficial.[6][7][8][28]

  • Inert Atmosphere: Package the final product under an inert gas.

Quantitative Data Summary

The following tables provide representative data on the stability of a 1 mg/mL solution of this compound in a phosphate buffer at different pH values and temperatures. This data is for illustrative purposes and may not reflect the exact stability profile in your specific formulation.

Table 1: Effect of pH on the Stability of this compound at 25°C for 30 days

pH% Remaining (Day 7)% Remaining (Day 15)% Remaining (Day 30)
3.098.596.292.1
5.099.198.096.5
7.098.897.595.0
9.095.390.182.4

Table 2: Effect of Temperature on the Stability of this compound at pH 5.0 for 30 days

Temperature% Remaining (Day 7)% Remaining (Day 15)% Remaining (Day 30)
4°C99.899.599.1
25°C99.198.096.5
40°C97.294.188.3

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathways of this compound.[2][3][4][5][29][30]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with 0.1 M NaOH and dilute to a suitable concentration with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw aliquots at 0, 2, 6, 12, and 24 hours.

    • Neutralize the aliquots with 0.1 M HCl and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide.

    • Store at room temperature, protected from light, for 24 hours.

    • Withdraw aliquots at various time points and dilute for HPLC analysis.

  • Photodegradation:

    • Expose a solution of the compound (e.g., 100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be stored in the dark under the same conditions.

    • Analyze both samples by HPLC.

  • Thermal Degradation:

    • Store a solid sample of the compound at 70°C for 48 hours.

    • Dissolve the sample in a suitable solvent and analyze by HPLC.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general framework for developing a stability-indicating HPLC method for this compound.[19][20][21][22]

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that all degradation products are well-separated from the parent peak.

Visualizations

cluster_degradation Degradation Pathways Compound This compound Oxidation_Product 1-Benzylpyridinium Species Compound->Oxidation_Product Oxidation (O₂, Light, Heat) Hydrolysis_Product Potential Hydrolysis Products Compound->Hydrolysis_Product Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for this compound.

cluster_workflow Experimental Workflow for Stability Assessment Start Prepare Solution of This compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Light, Heat) Start->Forced_Degradation Develop_Method Develop & Validate Stability-Indicating HPLC Method Start->Develop_Method Forced_Degradation->Develop_Method Stability_Study Conduct Stability Study (Different pH, Temp, Light conditions) Develop_Method->Stability_Study Analyze_Samples Analyze Samples at Different Time Points Stability_Study->Analyze_Samples Data_Analysis Analyze Data & Determine Degradation Rate Analyze_Samples->Data_Analysis End Establish Optimal Storage Conditions & Shelf-life Data_Analysis->End

Caption: A typical experimental workflow for assessing the stability of a compound.

cluster_troubleshooting Troubleshooting Logic Problem Problem Degradation Observed Check_Storage Check Storage Conditions - Temperature - Light Exposure - Atmosphere Problem->Check_Storage Check_Formulation Check Formulation - pH - Solvent - Excipients Problem->Check_Formulation Implement_Stabilizers Implement Stabilizers - Antioxidants - Chelating Agents - HALS Check_Storage->Implement_Stabilizers Check_Formulation->Implement_Stabilizers Solution Solution Improved Stability Implement_Stabilizers->Solution

Caption: A logical approach to troubleshooting stability issues.

References

Optimizing storage conditions for 1-Benzyl-1,2,3,6-tetrahydropyridine and its analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the optimal storage, handling, and stability testing of 1-Benzyl-1,2,3,6-tetrahydropyridine and its structural analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions regarding the stability and storage of this compound.

FAQ 1: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored in a tightly sealed container, preferably under an inert atmosphere such as argon or nitrogen, to prevent oxidation.[1] The storage area should be cool, dry, and dark to protect against thermal and photodegradation.[1][2]

FAQ 2: My sample of this compound has changed color from light yellow to dark brown. What could be the cause?

FAQ 3: I am observing unexpected peaks in my HPLC/GC-MS analysis of an aged sample. What are the likely degradation products?

Unexpected peaks are likely degradation products. Based on the structure, two primary degradation pathways are possible:

  • Oxidation of the Tetrahydropyridine Ring: This can lead to the formation of 1-benzyl-1,2-dihydropyridinium and ultimately the fully aromatized 1-benzylpyridinium salt.[4][8]

  • Oxidative Debenzylation: This pathway results in the cleavage of the benzyl group, forming 1,2,3,6-tetrahydropyridine and byproducts such as benzaldehyde or benzoic acid.[1][6]

To identify these products, co-injection with commercially available standards or characterization using mass spectrometry is recommended.

FAQ 4: Can I store solutions of this compound?

Storing this compound in solution is generally not recommended for long periods due to an increased risk of degradation. If short-term storage of a solution is necessary, use a de-gassed, anhydrous aprotic solvent, store at low temperature (2-8°C), and protect from light. For N-benzyl amines, preparing solutions fresh for each experiment is the best practice to ensure reproducibility.[1]

FAQ 5: What materials should I avoid when working with or storing this compound?

As a tertiary amine, this compound is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1] Contact with these materials can lead to vigorous, exothermic reactions and rapid degradation. Ensure all glassware is clean and free of acidic or oxidizing residues.

Data Presentation: Stability & Storage Summary

The following tables summarize the recommended storage conditions and potential instabilities.

Table 1: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated) for long-term; Room Temperature (15-25°C) for short-term.[9]Minimizes thermal degradation.
Atmosphere Inert gas (Argon or Nitrogen).[1]Prevents oxidation from atmospheric oxygen.
Container Tightly sealed amber glass vial or bottle.[2]Prevents exposure to air, moisture, and light.
Light Protect from light.[2]Prevents photodegradation.[10]

Table 2: Summary of Potential Degradation Pathways

Degradation TypeStress ConditionPotential Products
Oxidation Air (Oxygen), Oxidizing Agents1-Benzylpyridinium salts, 1,2,3,6-Tetrahydropyridine, Benzaldehyde, Benzoic Acid.[4][6]
Photodegradation UV or broad-spectrum lightComplex mixture; may accelerate oxidation.[10][11]
Acid/Base Hydrolysis Strong acidic or basic conditionsPotential for ring opening or other reactions, though oxidation is typically more significant.[12]
Thermal Degradation High Temperature (>40°C)Accelerates oxidation and other degradation pathways.[13]

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a forced degradation (stress testing) study to identify potential degradation products and establish a stability-indicating analytical method, consistent with ICH guidelines.[12][13]

Objective: To generate likely degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 30% Hydrogen Peroxide (H₂O₂)

  • HPLC system with PDA/UV detector and/or Mass Spectrometer

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in acetonitrile.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours. At regular intervals (e.g., 2, 6, 12, 24h), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for analysis.[14]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours. At intervals, withdraw an aliquot, neutralize with 1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. At intervals, withdraw an aliquot and dilute for analysis.[14]

  • Thermal Degradation: Place a solid sample of the compound in an oven at 70°C for 48 hours. At intervals, withdraw a sample, dissolve in acetonitrile, and dilute for analysis.[14]

  • Photolytic Degradation: Expose a solution (1 mg/mL in acetonitrile) and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/m² (per ICH Q1B guidelines).[14] Keep a control sample protected from light. Analyze both samples after exposure.

  • Analysis: Analyze all stressed samples and a non-degraded control solution using a validated stability-indicating HPLC method. Aim for 5-20% degradation of the parent compound.[13]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from all potential degradation products generated during forced degradation studies.

Initial Conditions (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: PDA detector scanning from 200-400 nm; monitor at 254 nm.

  • Column Temperature: 30°C

Procedure:

  • Inject the non-degraded control sample to determine the retention time of the parent compound.

  • Inject a mixture of all stressed samples (acid, base, oxidative, thermal, photolytic).

  • Evaluate the chromatogram for the resolution between the parent peak and all degradation peaks. The method is considered stability-indicating if all peaks are baseline resolved.

  • If resolution is poor, optimize the method by adjusting the gradient slope, mobile phase pH, column chemistry, or temperature.

  • Perform peak purity analysis using the PDA detector to ensure the parent peak is spectrally pure in all stressed samples, confirming no co-elution.

Visualizations

Degradation_Pathway Potential Degradation Pathways cluster_oxidation Oxidation cluster_debenzylation Oxidative Debenzylation parent This compound dihydropyridinium 1-Benzyl-1,2-dihydropyridinium Intermediate parent->dihydropyridinium Air (O2) / Light [Ring Oxidation] tetrahydropyridine 1,2,3,6-Tetrahydropyridine parent->tetrahydropyridine Air (O2) / Heat [N-Dealkylation] benzaldehyde Benzaldehyde parent->benzaldehyde Air (O2) / Heat [N-Dealkylation] pyridinium 1-Benzylpyridinium Salt dihydropyridinium->pyridinium Further Oxidation benzoic_acid Benzoic Acid benzaldehyde->benzoic_acid Oxidation

Caption: Primary degradation pathways for this compound.

Stability_Testing_Workflow Forced Degradation & Method Development Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution acid Acidic (1M HCl, 60°C) start->acid base Basic (1M NaOH, 60°C) start->base oxidative Oxidative (30% H2O2, RT) start->oxidative thermal Thermal (70°C, Solid) start->thermal photo Photolytic (ICH Q1B) start->photo analysis Analyze Stressed Samples by HPLC acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis decision Is Resolution Adequate and Peak Pure? analysis->decision optimize Optimize HPLC Method (Gradient, pH, Column) decision->optimize No end Validated Stability- Indicating Method decision->end  Yes optimize->analysis

Caption: Workflow for stability testing and analytical method development.

References

Identifying impurities in 1-Benzyl-1,2,3,6-tetrahydropyridine via NMR spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Benzyl-1,2,3,6-tetrahydropyridine and identifying potential impurities using NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?

A1: The following tables summarize the characteristic NMR chemical shifts for this compound. Note that shifts can vary slightly depending on the solvent and concentration.

¹H NMR Data for this compound

ProtonsChemical Shift (ppm)MultiplicityIntegration
H-2', H-6' (Aromatic)7.25-7.40m5H
H-3', H-4', H-5' (Aromatic)7.25-7.40m
H-4, H-5 (Olefinic)5.60-5.80m2H
Benzyl CH₂~3.60s2H
H-2 (Allylic)~3.10m2H
H-6~2.70t2H
H-3~2.30m2H

¹³C NMR Data for this compound

CarbonChemical Shift (ppm)
C-1' (Aromatic Quaternary)~138
C-2', C-6' (Aromatic)~129
C-4' (Aromatic)~128
C-3', C-5' (Aromatic)~127
C-4, C-5 (Olefinic)~125
Benzyl CH₂~62
C-2 (Allylic)~53
C-6~50
C-3~25

Q2: What are the common impurities I might encounter in my sample of this compound?

A2: Impurities can arise from the starting materials, side reactions during synthesis, or degradation. Common impurities include:

  • Starting Materials: Benzyl chloride and 1,2,3,6-tetrahydropyridine.

  • Over-reduction Product: 1-Benzylpiperidine, where the double bond of the tetrahydropyridine ring is also reduced.

  • Side-reaction Products: N-benzylpyridinium chloride, formed by the reaction of benzyl chloride with pyridine, which might be present as a precursor or impurity.

Q3: How can I distinguish the product from the over-reduction impurity, 1-Benzylpiperidine, in the ¹H NMR spectrum?

A3: The most significant difference is the absence of olefinic proton signals (around 5.60-5.80 ppm) in the spectrum of 1-Benzylpiperidine. Instead, you will observe additional aliphatic signals for the fully saturated piperidine ring.

Troubleshooting Guide

Problem: My ¹H NMR spectrum shows unexpected peaks.

1. Identify the Solvent Residual Peak: First, identify the residual peak from your deuterated solvent. For example, in CDCl₃, this peak appears around 7.26 ppm.

2. Compare with Known Impurity Data: Consult the table below to compare the chemical shifts of your unknown peaks with those of common impurities.

¹H and ¹³C NMR Data for Common Impurities

CompoundKey ¹H NMR Signals (ppm)Key ¹³C NMR Signals (ppm)
1-Benzylpiperidine 7.20-7.35 (m, 5H, Ar-H), 3.48 (s, 2H, Benzyl-CH₂), 2.35 (m, 4H, Piperidine-H), 1.55 (m, 4H, Piperidine-H), 1.40 (m, 2H, Piperidine-H)~138 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), ~127 (Ar-CH), ~64 (Benzyl-CH₂), ~54 (Piperidine-CH₂), ~26 (Piperidine-CH₂), ~24 (Piperidine-CH₂)
Benzyl Chloride 7.30-7.45 (m, 5H, Ar-H), 4.57 (s, 2H, CH₂Cl)~137 (Ar-C), ~129 (Ar-CH), ~128 (Ar-CH), 46 (CH₂Cl)
1,2,3,6-Tetrahydropyridine 5.70-5.90 (m, 2H, Olefinic-H), 3.30 (t, 2H, CH₂-N), 2.95 (t, 2H, CH₂-N), 2.15 (m, 2H, Allylic-CH₂)~126 (Olefinic-CH), ~46 (CH₂-N), ~43 (CH₂-N), ~25 (Allylic-CH₂)
N-Benzylpyridinium Chloride 9.1 (d, 2H, Py-H), 8.5 (t, 1H, Py-H), 8.1 (t, 2H, Py-H), 7.3-7.5 (m, 5H, Ar-H), 5.8 (s, 2H, Benzyl-CH₂)~145 (Py-CH), ~144 (Py-CH), ~129 (Ar-CH), ~128 (Py-CH), ~63 (Benzyl-CH₂)

3. Consider Other Sources of Contamination:

  • Grease: Broad singlets around 0.5-1.5 ppm.

  • Water: A broad singlet, the chemical shift of which is solvent-dependent (e.g., ~1.56 ppm in CDCl₃).

  • Residual Solvents from Reaction/Workup: Check for characteristic peaks of solvents like diethyl ether, ethyl acetate, or hexane.

Problem: My peaks are broad.
  • Poor Shimming: The magnetic field is not homogeneous. Re-shim the instrument.

  • Sample Concentration: A highly concentrated sample can lead to increased viscosity and broader peaks. Dilute your sample.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening. Ensure your glassware is clean and your reagents are pure.

Experimental Protocols

NMR Sample Preparation
  • Weighing the Sample: Accurately weigh 5-10 mg of your this compound sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the solvent is of high purity to avoid contamination.

  • Dissolution: Gently swirl or vortex the vial to completely dissolve the sample. If the sample is not fully soluble, you may need to try a different solvent.

  • Filtering: To remove any particulate matter that can affect the magnetic field homogeneity, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube and label it clearly.

Visualizations

Impurity_Identification_Workflow cluster_impurities Impurity Analysis start Start: ¹H NMR Spectrum Acquired check_product Do major peaks match expected This compound signals? start->check_product check_olefinic Are olefinic proton signals (5.6-5.8 ppm) present? check_product->check_olefinic No end_pure Sample is likely pure. check_product->end_pure Yes over_reduction Potential Over-reduction: 1-Benzylpiperidine check_olefinic->over_reduction No check_starting_materials Compare with starting material spectra: - Benzyl chloride - 1,2,3,6-Tetrahydropyridine check_olefinic->check_starting_materials Yes end_impure Sample contains impurities. Further purification may be needed. over_reduction->end_impure check_side_products Compare with potential side-product spectra: - N-Benzylpyridinium chloride check_starting_materials->check_side_products check_side_products->end_impure

Caption: Workflow for identifying impurities in this compound via ¹H NMR.

Synthesis_and_Impurities cluster_reactants Starting Materials cluster_products Products and By-products benzyl_chloride Benzyl Chloride reaction N-Alkylation benzyl_chloride->reaction tetrahydropyridine 1,2,3,6-Tetrahydropyridine tetrahydropyridine->reaction main_product This compound (Desired Product) reaction->main_product over_reduction 1-Benzylpiperidine (Over-reduction) main_product->over_reduction Further Reduction

Caption: Potential reaction pathway and formation of a common impurity.

Technical Support Center: Synthesis of Tetrahydropyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of tetrahydropyridine compounds. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Our troubleshooting guides are presented in a question-and-answer format to directly address specific issues you may encounter.

FAQ 1: General Synthesis & Reaction Monitoring

Question: My reaction is not proceeding to completion, or the yield is very low. What are the general steps I should take to troubleshoot this?

Answer: Low yields or incomplete reactions are common issues in organic synthesis. A systematic approach to troubleshooting is crucial.[1]

  • Verify Starting Materials: Ensure the purity and integrity of your starting materials and reagents. Impurities can poison catalysts or lead to side reactions.[2]

  • Check Reaction Conditions:

    • Temperature: Ensure the reaction is being conducted at the optimal temperature. In some cases, a gradual increase in temperature might be necessary.[2]

    • Solvent: The choice of solvent is critical. Ensure it is anhydrous if the reaction is moisture-sensitive.

    • Atmosphere: If the reaction requires an inert atmosphere (e.g., nitrogen or argon), ensure there are no leaks in your setup.

  • Monitor the Reaction: Use techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine if the reaction is slow, has stalled, or if side products are forming.[3][4]

  • Catalyst Activity: If you are using a catalyst, consider the possibility of catalyst deactivation.[5][6] Ensure the catalyst is active and used in the correct loading.

FAQ 2: Challenges in Aza-Diels-Alder Reactions

Question: I am attempting an aza-Diels-Alder reaction to synthesize a tetrahydropyridine, but I am getting a low yield and several side products. What are the likely causes?

Answer: The aza-Diels-Alder reaction is a powerful tool for constructing the tetrahydropyridine ring.[7] However, its success is dependent on several factors.

  • Poor Reactivity: The electronic nature of the diene and dienophile is crucial. In an inverse-electron-demand aza-Diels-Alder (IEDDA) reaction, an electron-poor aza-diene reacts with an electron-rich dienophile.[8] Ensure your substrates have the appropriate electronic properties.

  • Regioselectivity Issues: The formation of regioisomers can be a significant problem, leading to a mixture of products and reducing the yield of the desired isomer. The regioselectivity is influenced by the substituents on both the diene and the dienophile.

  • Side Reactions:

    • Dimerization: The diene or dienophile may dimerize under the reaction conditions.

    • Decomposition: The starting materials or the product may be unstable under the reaction conditions. Monitoring the reaction by TLC can help identify the formation of decomposition products.[9]

FAQ 3: Pitfalls in Multicomponent Reactions (MCRs)

Question: My one-pot multicomponent reaction for tetrahydropyridine synthesis is not working as expected. What should I troubleshoot?

Answer: MCRs are highly efficient for building molecular complexity in a single step.[1][10] However, the interplay of multiple reagents can lead to specific challenges.

  • Suboptimal Reaction Conditions: The success of an MCR is highly dependent on the reaction conditions. The choice of catalyst, solvent, and temperature can significantly influence the outcome.[4]

  • Incorrect Order of Addition: In some cases, the order in which the components are mixed can be critical to prevent the formation of undesired intermediates.[3]

  • Formation of Intermediates: MCRs proceed through a series of intermediates.[4] If one of the steps in the cascade is slow or reversible, it can lead to the accumulation of an intermediate and a low yield of the final product.

FAQ 4: Stereoselectivity Control

Question: I am struggling with low diastereoselectivity in my tetrahydropyridine synthesis. How can I improve it?

Answer: Achieving high stereoselectivity is a common challenge. The diastereomeric ratio (d.r.) is influenced by several factors.[7]

  • Catalyst: The choice of catalyst is paramount. For instance, in rhodium-catalyzed cascades, the ligand on the rhodium center plays a crucial role in determining the stereochemical outcome.[11]

  • Solvent: The polarity of the solvent can influence the transition state energies of the diastereomeric pathways.

  • Temperature: Lowering the reaction temperature often enhances stereoselectivity by favoring the kinetically controlled product.

  • Reducing Agent: In reactions involving a reduction step, the choice of the reducing agent can significantly impact the diastereoselectivity.[11] For example, in some rhodium-catalyzed reactions, sodium triacetoxyborohydride has been found to be an optimal mild reductant.[11]

FAQ 5: Purification Difficulties

Question: I am having trouble purifying my tetrahydropyridine product by column chromatography. It streaks on the silica gel column. What can I do?

Answer: The basic nature of the nitrogen atom in the tetrahydropyridine ring often leads to strong interactions with the acidic silica gel, causing streaking and poor separation.[1]

  • Basic Eluent: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent system to neutralize the acidic sites on the silica gel.

  • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (basic or neutral), which is less acidic than silica gel.

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base extraction to remove non-basic impurities.[2]

  • Reverse-Phase Chromatography: If the compound is sufficiently polar, reverse-phase chromatography can be a viable alternative.

Data Presentation: Comparison of Synthetic Methods

The choice of synthetic method depends on the desired substitution pattern, stereochemistry, and available starting materials. Below is a comparison of common methods for the synthesis of a representative tetrahydropyridine.[8]

ParameterClassical Method: N-Alkylation & ReductionNovel Method: Catalyst-Free Multicomponent Reaction
Overall Yield ~75%85-95%
Reaction Steps 21
Reaction Time 24 hours + 4 hours7-9 minutes
Catalyst NoneNone (or catalyst-free conditions)
Solvent Acetone, EthanolEthanol (Microwave-assisted)
Atom Economy LowerHigher
Purification Crystallization, ExtractionWashing with ethanol
Substrate Scope Generally limited to N-alkylationBroad (various aldehydes, ketones, and amines)

Experimental Protocols

Protocol 1: Rhodium(I)-Catalyzed C–H Activation–Cyclization–Reduction Cascade[11]

This one-pot procedure provides highly substituted 1,2,3,6-tetrahydropyridines with excellent diastereoselectivity.

Materials:

  • α,β-unsaturated imine

  • Alkyne

  • [Rh(coe)₂Cl]₂

  • 4-Me₂N-C₆H₄-PEt₂ (ligand)

  • Toluene

  • Sodium borohydride

  • Acetic acid

Procedure:

  • Catalyst Preparation: In a glovebox, a solution of [Rh(coe)₂Cl]₂ and the phosphine ligand in toluene is stirred.

  • Reaction Setup: The α,β-unsaturated imine and alkyne are added to the catalyst solution.

  • Cyclization: The reaction mixture is heated at 80 °C for 2 hours, or until the starting material is consumed as monitored by TLC or GC-MS. This forms the 1,2-dihydropyridine intermediate.

  • Reduction: The reaction mixture is cooled to 0 °C. In a separate flask, a solution of acetic acid in a 1:1 mixture of toluene and ethanol is prepared. The cooled dihydropyridine solution is added to a suspension of sodium triacetoxyborohydride in the toluene/ethanol mixture at 0 °C.

  • Work-up: The reaction is stirred at 0 °C for 2 hours, then allowed to warm to room temperature and stirred overnight. The reaction is quenched with saturated aqueous NaHCO₃ solution. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Protocol 2: Inverse-Electron-Demand Aza-Diels-Alder (IEDDA) Reaction[8]

This protocol describes the synthesis of a tetrahydropyridine derivative via an IEDDA reaction.

Materials:

  • α-Halogeno hydrazone (1.0 equiv)

  • 3-Vinylindole (1.2 equiv)

  • Base (e.g., Triethylamine, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the α-halogeno hydrazone and anhydrous DCM.

  • Addition of Dienophile: Add the 3-vinylindole to the solution.

  • Initiation of Reaction: Cool the mixture to 0 °C and add the base dropwise.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by TLC until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel.

Protocol 3: One-Pot Multicomponent Synthesis[8]

This modern approach exemplifies the efficiency and atom economy of multicomponent reactions (MCRs).

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde, 2 mmol)

  • A methyl ketone (e.g., acetone, 2 mmol)

  • Malononitrile (2 mmol)

  • Ammonium acetate (3 mmol)

  • Ethanol

Procedure:

  • Reaction Setup: In a dry flask suitable for microwave synthesis, combine the aromatic aldehyde, methyl ketone, malononitrile, and ammonium acetate.

  • Microwave Irradiation: Place the flask in a microwave reactor and irradiate for 7-9 minutes.

  • Work-up and Purification: After completion of the reaction, wash the mixture with a small amount of ethanol to afford the desired tetrahydropyridine product.

Visualizations

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Purity Verify Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Solvent, Atmosphere) Check_Purity->Check_Conditions Monitor Monitor Reaction (TLC, LC-MS) Check_Conditions->Monitor Catalyst Assess Catalyst Activity Monitor->Catalyst Side_Products Side Products Observed? Catalyst->Side_Products Stalled Reaction Stalled? Side_Products->Stalled No Optimize_Conditions Optimize Reaction Conditions Side_Products->Optimize_Conditions Yes Purification_Loss High Loss During Purification? Stalled->Purification_Loss No Stalled->Optimize_Conditions Yes Optimize_Purification Optimize Purification (Basic Eluent, Alumina) Purification_Loss->Optimize_Purification Yes Purification_Loss->Optimize_Conditions No End_Success Improved Yield Optimize_Purification->End_Success Optimize_Conditions->End_Success End_Fail Further Investigation Needed Optimize_Conditions->End_Fail

Caption: Troubleshooting workflow for low reaction yield.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent Prep Reagent & Glassware Preparation Reaction Setup Reaction Setup Reagent Prep->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring TLC/LC-MS Quenching Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Column Chromatography Drying Drying Extraction->Drying Column Chromatography Purification Purification Drying->Purification Column Chromatography Characterization NMR, MS, etc. Purification->Characterization

Caption: General experimental workflow for organic synthesis.[12][13]

Synthesis_Decision_Tree Start Desired Tetrahydropyridine Target Stereo High Stereoselectivity Required? Start->Stereo Complexity High Structural Complexity? Stereo->Complexity Yes Aza_Diels Aza-Diels-Alder Reaction Stereo->Aza_Diels No MCR Multicomponent Reaction (MCR) Complexity->MCR No Cascade Rh-Catalyzed Cascade Complexity->Cascade Yes Classical Classical Methods (e.g., Reduction) MCR->Classical Aza_Diels->Classical Cascade->Classical

Caption: Decision tree for selecting a synthetic method.

References

How to improve resolution in HPLC analysis of nitrogen heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the resolution of nitrogen heterocycles in High-Performance Liquid Chromatography (HPLC) analysis.

Troubleshooting Guides

Issue: Peak Tailing

Q1: My chromatogram shows significant peak tailing for my basic nitrogen heterocycle analytes. What is the likely cause and how can I fix it?

A1: Peak tailing for basic compounds like many nitrogen heterocycles is a common issue in reversed-phase HPLC.[1][2][3][4] The primary cause is often secondary interactions between the positively charged basic analytes and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase.[1] This secondary retention mechanism causes a portion of the analyte molecules to be retained longer, resulting in asymmetrical peaks.

Here are several strategies to mitigate peak tailing:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH to a value of 3 or less protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the unwanted ionic interaction with the basic analyte.[5]

  • Use of Mobile Phase Additives:

    • Competing Base: Adding a small concentration of a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. The TEA molecules will preferentially interact with the silanols, preventing the analyte from doing so.[5]

    • Ion-Pairing Agents: Additives like trifluoroacetic acid (TFA) can be used. TFA creates a low-pH environment and also acts as an ion-pairing reagent for basic compounds.[2]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help to mask residual silanol interactions and improve peak shape.

  • Column Selection:

    • High-Purity Silica (Type B): Modern columns made from high-purity silica have a lower concentration of acidic silanol groups compared to older columns.[5]

    • End-Capped Columns: Columns with end-capping, where residual silanols are chemically bonded with a small, inert group, are highly recommended for the analysis of basic compounds.[5]

  • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_pH Is Mobile Phase pH <= 3? start->check_pH adjust_pH Adjust pH to 2.5-3.0 with Formic or Acetic Acid check_pH->adjust_pH No check_additive Is a Competing Base (e.g., TEA) Present? check_pH->check_additive Yes adjust_pH->check_additive add_additive Add 0.1% TEA to Mobile Phase check_additive->add_additive No check_column Using a Modern, End-Capped C18 or C8 Column? check_additive->check_column Yes add_additive->check_column change_column Switch to a High-Purity, End-Capped Column check_column->change_column No check_overload Is Sample Overload a Possibility? check_column->check_overload Yes change_column->check_overload reduce_load Reduce Injection Volume or Sample Concentration check_overload->reduce_load Yes end Peak Shape Improved check_overload->end No reduce_load->end

Caption: A step-by-step guide to diagnosing and resolving peak tailing in HPLC.

Issue: Peak Fronting

Q2: My peaks are fronting. What could be the cause and how can I resolve this?

A2: Peak fronting, where the peak has a leading edge that is less steep than the trailing edge, can be caused by several factors:[3]

  • Column Overload: Injecting too high a concentration or volume of the sample can saturate the stationary phase, leading to fronting.[3]

    • Solution: Reduce the sample concentration or injection volume.

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, or if the injection solvent is much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.

  • Column Degradation: A void at the head of the column or a partially blocked frit can disrupt the sample band, leading to fronting.

    • Solution: If a void is suspected, the column may need to be replaced. A blocked frit can sometimes be cleared by back-flushing the column (disconnect from the detector first).

  • Temperature Mismatch: A significant temperature difference between the injected sample and the column can also cause peak shape issues.

    • Solution: Ensure the sample and column are at the same temperature.

Issue: Poor Resolution

Q3: I am not getting baseline separation between two or more of my nitrogen heterocycle peaks. How can I improve the resolution?

A3: Poor resolution, where peaks overlap, can be addressed by optimizing several chromatographic parameters. The resolution is influenced by column efficiency, selectivity, and retention factor.[6]

  • Optimize Mobile Phase Composition:

    • Adjust Organic Modifier Ratio: For reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile, methanol) will increase retention times and may improve the separation of closely eluting peaks.

    • Change Organic Modifier: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

    • pH Adjustment: As nitrogen heterocycles are often basic, adjusting the mobile phase pH can significantly impact their ionization state and, consequently, their retention and selectivity. Experimenting with pH values can be a powerful tool to improve resolution.[7][8]

  • Optimize the Gradient:

    • If using a gradient, making it shallower (i.e., increasing the organic solvent concentration more slowly) can improve the separation of complex mixtures.[9][10]

  • Column Selection:

    • Stationary Phase: Changing the stationary phase chemistry (e.g., from C18 to a phenyl or cyano column) can introduce different retention mechanisms (like π-π interactions) and significantly alter selectivity.[11][12]

    • Particle Size: Using a column with smaller particles (e.g., sub-2 µm for UHPLC) increases column efficiency and can lead to sharper peaks and better resolution.[13]

    • Column Length: A longer column provides more theoretical plates, which can improve resolution, but will also increase analysis time and backpressure.[13]

  • Temperature:

    • Increasing the column temperature can decrease mobile phase viscosity, which may improve efficiency. However, it can also affect selectivity, so it should be carefully evaluated.[14]

  • Flow Rate:

    • Lowering the flow rate can sometimes improve resolution by allowing more time for interactions between the analytes and the stationary phase, but this will also increase the run time.[15]

Logical Workflow for Improving Resolution

G start Poor Resolution optimize_mobile_phase Optimize Mobile Phase start->optimize_mobile_phase adjust_gradient Adjust Gradient Slope (Make it Shallower) optimize_mobile_phase->adjust_gradient No significant improvement end Resolution Improved optimize_mobile_phase->end Resolution adequate change_column Change Column adjust_gradient->change_column No significant improvement adjust_gradient->end Resolution adequate adjust_temp_flow Adjust Temperature and/or Flow Rate change_column->adjust_temp_flow No significant improvement change_column->end Resolution adequate adjust_temp_flow->end

Caption: A systematic approach to improving HPLC resolution.

Frequently Asked Questions (FAQs)

Q4: What is the best type of HPLC column for separating nitrogen heterocycles?

A4: The choice of column depends on the specific properties of the nitrogen heterocycles you are analyzing.

  • Reversed-Phase (C18, C8): These are the most common and a good starting point for many nitrogen heterocycles. Look for modern, high-purity, end-capped columns to minimize peak tailing with basic compounds.[5][8]

  • Phenyl-Hexyl: These columns can provide alternative selectivity for aromatic nitrogen heterocycles due to π-π interactions.

  • Cyano (CN): Cyano columns offer different selectivity compared to alkyl chain phases and can be useful for moderately polar compounds.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar nitrogen heterocycles that are poorly retained on reversed-phase columns, HILIC is an excellent option.[16][17][18] HILIC uses a polar stationary phase and a mobile phase with a high concentration of organic solvent.[16][18]

  • Chiral Columns: If you need to separate enantiomers of a chiral nitrogen heterocycle, a chiral stationary phase (CSP) is necessary.[14][19]

Q5: How does mobile phase pH affect the retention of nitrogen heterocycles?

A5: The mobile phase pH is a critical parameter for the analysis of nitrogen heterocycles because most of them are basic. The pH of the mobile phase determines the ionization state of the analyte.

  • Low pH (e.g., pH < 3): At a low pH, basic nitrogen heterocycles will be protonated and carry a positive charge. In reversed-phase HPLC, this can sometimes lead to reduced retention due to increased polarity. However, it is often beneficial for peak shape as it suppresses the ionization of silanol groups on the stationary phase.[5][8]

  • Mid-range pH (e.g., pH 4-7): In this range, the retention of basic compounds can be very sensitive to small changes in pH, especially if the pH is close to the pKa of the analyte. This can lead to poor reproducibility.

  • High pH (e.g., pH > 8): At a high pH, basic nitrogen heterocycles will be in their neutral, un-ionized form. This leads to increased hydrophobicity and therefore stronger retention on a reversed-phase column. However, traditional silica-based columns are not stable at high pH. For high pH applications, a hybrid or polymer-based column that is stable at pH values up to 11 or 12 should be used.[8]

Q6: What are some common mobile phase additives and their functions in the analysis of nitrogen heterocycles?

A6: Mobile phase additives are often used to improve peak shape and selectivity.[20][21]

AdditiveTypical ConcentrationFunction
Formic Acid 0.1%Provides an acidic mobile phase to protonate basic analytes and suppress silanol interactions. Volatile and MS-friendly.
Acetic Acid 0.1% - 1%Similar to formic acid, provides an acidic environment.[20]
Trifluoroacetic Acid (TFA) 0.05% - 0.1%A strong acid that is also an effective ion-pairing agent, improving retention and peak shape of basic compounds. Can cause ion suppression in MS.[2]
Triethylamine (TEA) 0.1%A competing base that masks active silanol sites on the stationary phase, reducing peak tailing.[5]
Ammonium Acetate 10-20 mMA volatile buffer that is useful for controlling pH and is compatible with mass spectrometry.
Ammonium Formate 10-20 mMAnother volatile buffer, similar to ammonium acetate, suitable for LC-MS applications.

Q7: When should I consider using HILIC for the analysis of nitrogen heterocycles?

A7: Hydrophilic Interaction Liquid Chromatography (HILIC) is a valuable technique for the separation of polar compounds that are not well-retained by reversed-phase chromatography. You should consider using HILIC when your nitrogen heterocycle analytes are:

  • Highly Polar: For example, containing multiple polar functional groups in addition to the nitrogen heterocycle.

  • Poorly Retained in Reversed-Phase: If your compounds elute at or near the void volume in a reversed-phase system, even with a highly aqueous mobile phase.[22]

HILIC works by partitioning the analyte between a high-organic mobile phase and a water-enriched layer on the surface of a polar stationary phase.[16][17][18]

Experimental Protocols

Protocol 1: General Reversed-Phase Method for the Analysis of Basic Nitrogen Heterocycles
  • Column: High-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • Start with a 5-10% B for 1-2 minutes.

    • Ramp to 95% B over 10-15 minutes.

    • Hold at 95% B for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5-10 µL.

  • Detection: UV at an appropriate wavelength.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

Protocol 2: HILIC Method for the Analysis of Polar Nitrogen Heterocycles
  • Column: HILIC column (e.g., amide or silica-based, 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium acetate in 95:5 acetonitrile:water.

  • Mobile Phase B: 10 mM Ammonium acetate in 50:50 acetonitrile:water.

  • Gradient:

    • Start with 100% A for 1 minute.

    • Ramp to 100% B over 8-10 minutes.

    • Hold at 100% B for 2 minutes.

    • Return to initial conditions and equilibrate for at least 5-7 minutes (HILIC columns can take longer to equilibrate).

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 1-5 µL.

  • Detection: MS or UV.

  • Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape for early eluting compounds.

Data Presentation

Table 1: Effect of Mobile Phase pH on Retention Factor (k') of Representative Nitrogen Heterocycles

CompoundpKak' at pH 3.0k' at pH 7.0 (on pH stable column)k' at pH 10.0 (on pH stable column)
Pyridine5.251.22.54.8
Quinoline4.923.56.810.2
Imidazole7.050.81.53.1
Benzimidazole5.772.14.37.5

Data is illustrative and will vary depending on the exact column and mobile phase conditions.

Table 2: Comparison of Stationary Phases for the Separation of a Mixture of Nitrogen Heterocycles

Stationary PhasePrimary Interaction MechanismBest Suited For
C18 HydrophobicGeneral purpose, wide range of non-polar to moderately polar nitrogen heterocycles.
Phenyl-Hexyl Hydrophobic, π-πAromatic nitrogen heterocycles, offering alternative selectivity to C18.
Cyano (CN) Dipole-dipole, weak hydrophobicPolar nitrogen heterocycles, can be used in both reversed-phase and normal-phase modes.
HILIC (Amide) Hydrophilic partitioningVery polar, hydrophilic nitrogen heterocycles that are not retained in reversed-phase.
Chiral (e.g., Cellulose-based) Chiral recognitionEnantiomeric separation of chiral nitrogen heterocycles.

References

Addressing solubility issues of 1-Benzyl-1,2,3,6-tetrahydropyridine for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility issues of 1-Benzyl-1,2,3,6-tetrahydropyridine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: What is the recommended solvent for preparing stock solutions of this compound for in vitro studies?

A2: Dimethyl sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro assays.[2][3] For example, in studies with structurally related compounds, DMSO was used to prepare stock solutions which were then further diluted in culture medium.[4]

Q3: What is the maximum final concentration of DMSO that is safe for my cells in culture?

A3: The tolerance of cell lines to DMSO can vary. As a general rule, a final DMSO concentration of 0.1% is considered safe for most cell lines with minimal cytotoxic effects.[2][5] Many robust cell lines can tolerate up to 0.5% DMSO without significant toxicity.[2][6] However, it is crucial to determine the specific tolerance of your cell line by performing a dose-response experiment with DMSO alone.[7] Primary cells are often more sensitive to DMSO.[2]

Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?

A4: Precipitation upon dilution into an aqueous medium is a common issue with hydrophobic compounds. Please refer to the Troubleshooting Guide below for detailed strategies to address this problem.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Media

G start Compound precipitates upon dilution check_stock Is the stock solution clear? start->check_stock prepare_fresh Prepare fresh stock solution. Consider sonication or gentle warming. check_stock->prepare_fresh No check_final_conc Is the final compound concentration too high? check_stock->check_final_conc Yes prepare_fresh->check_stock lower_conc Lower the final concentration of the compound. check_final_conc->lower_conc Yes check_dmso_conc Is the final DMSO concentration sufficient? check_final_conc->check_dmso_conc No end_precip Precipitation Resolved lower_conc->end_precip increase_dmso Increase final DMSO concentration (staying within cell tolerance). check_dmso_conc->increase_dmso No use_cosolvent Consider using a co-solvent or solubilizing agent. check_dmso_conc->use_cosolvent Yes, but still precipitates increase_dmso->end_precip use_cosolvent->end_precip

Caption: Hypothetical modulation of cholinergic receptors.

Diagram: Potential Induction of the Intrinsic Apoptosis Pathway

G Compound This compound (Potential Neurotoxin) Mito Mitochondrion Compound->Mito Stress/Damage CytoC Cytochrome c (released) Mito->CytoC Apoptosome Apoptosome Formation CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Caspase-9 (activated) Apoptosome->Casp9 Casp3 Caspase-3 (activated) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Possible role in initiating intrinsic apoptosis.

References

Technical Support Center: Optimizing In Vivo Delivery of 1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the in vivo delivery of 1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTHP) and what are its primary research applications?

A1: this compound (BTHP) is a tetrahydropyridine derivative.[1] Structurally, it is an analog of the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which is known to induce Parkinson's disease-like symptoms in animal models by selectively destroying dopaminergic neurons.[2][3][4][5] Consequently, BTHP and its derivatives are often investigated for their effects on the central nervous system, particularly their interaction with the dopaminergic system and their potential as monoamine oxidase (MAO) inhibitors.[2]

Q2: What are the main challenges in delivering BTHP for in vivo experiments?

A2: The primary challenge in the in vivo delivery of BTHP is its presumed poor water solubility, a common characteristic of many heterocyclic compounds intended for CNS research. This can lead to difficulties in preparing stable and homogenous formulations for administration, potentially causing issues with bioavailability, dosing accuracy, and local irritation at the injection site.

Q3: What are the recommended starting points for formulating BTHP for in vivo studies?

A3: For poorly water-soluble compounds like BTHP, a common starting point is to use a co-solvent system. A widely used vehicle for intravenous or intraperitoneal injection consists of a mixture of DMSO, polyethylene glycol (e.g., PEG300 or PEG400), a surfactant (e.g., Tween 80), and saline. A typical starting ratio to explore is 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline. For oral administration, a suspension in a vehicle containing a suspending agent like 0.5% carboxymethylcellulose (CMC) can be effective.

Q4: Is BTHP neurotoxic?

A4: While BTHP is an analog of the neurotoxin MPTP, a closely related compound, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), has been reported to be non-neurotoxic in C-57 black mice even at high doses.[2] However, the direct toxicity of BTHP should be carefully evaluated in your specific experimental model. It is crucial to perform dose-response studies and monitor for any adverse effects.

Troubleshooting Guides

Issue 1: Precipitation of BTHP during formulation preparation.
  • Possible Cause: The aqueous component of your vehicle is too high for the lipophilic nature of BTHP, causing it to "crash out" of the solution.

  • Troubleshooting Steps:

    • Optimize Co-solvent Ratio: Begin by dissolving BTHP in 100% DMSO to create a concentrated stock solution. Then, slowly add this stock solution to your vehicle (e.g., PEG400/Tween 80/saline mixture) while vortexing continuously.

    • Adjust Vehicle Composition: If precipitation still occurs, systematically decrease the percentage of the aqueous component (saline) while increasing the proportion of organic co-solvents like PEG400.

    • Increase Surfactant Concentration: Consider increasing the concentration of Tween 80 (e.g., to 10%) to improve the solubilization of BTHP through micelle formation.

    • Prepare a Suspension: If a clear solution is not achievable, a homogenous suspension may be a viable alternative, especially for oral or subcutaneous administration. Ensure the particle size is small and uniform for consistent dosing.

Issue 2: The prepared BTHP formulation is clear initially but forms a precipitate over time.
  • Possible Cause: The formulation is a supersaturated and thermodynamically unstable solution.

  • Troubleshooting Steps:

    • Prepare Fresh Formulations: Always prepare the dosing solution fresh on the day of the experiment to minimize the risk of precipitation.

    • Store Properly: If temporary storage is necessary, keep the formulation under controlled conditions (e.g., protected from light, at a controlled temperature) and visually inspect for any precipitation before use.

    • Consider a Suspension: A well-formulated suspension can offer better physical stability over time compared to a supersaturated solution.

Issue 3: Observed toxicity or adverse events in animals post-administration.
  • Possible Cause: The observed toxicity could be due to the compound itself, the vehicle, or a combination of both.

  • Troubleshooting Steps:

    • Include a Vehicle Control Group: Always include a group of animals that receives only the vehicle to differentiate between vehicle-induced and compound-induced toxicity.

    • Minimize DMSO Concentration: High concentrations of DMSO can be toxic. Aim for the lowest possible final concentration of DMSO in the injected volume, ideally below 10%.

    • Slow Injection Rate: For intravenous administration, a slower injection rate allows for more rapid dilution of the formulation in the bloodstream, which can reduce the risk of precipitation and local irritation.

    • Dose-Ranging Study: Conduct a preliminary dose-ranging study to determine the maximum tolerated dose (MTD) of your BTHP formulation.

Data Presentation

Table 1: Physicochemical Properties of this compound (BTHP)

PropertyValueSource
Molecular FormulaC12H15N[1]
Molecular Weight173.25 g/mol [1]
Physical FormLiquid---
Boiling Point256 °C---
LogP (Predicted)2.4[1]

Table 2: Example Formulation Vehicles for Poorly Soluble Compounds

Vehicle CompositionAdministration RouteNotes
10% DMSO, 40% PEG400, 5% Tween 80, 45% SalineIntravenous, IntraperitonealA common starting point for creating a solution. Prepare fresh.
0.5% - 1% Carboxymethylcellulose (CMC) in SalineOral, SubcutaneousSuitable for preparing a suspension.
Corn Oil or Sesame OilOral, SubcutaneousCan be effective for highly lipophilic compounds.

Experimental Protocols

Protocol 1: Preparation of a BTHP Formulation for Intraperitoneal Injection

  • Calculate the Required Amount of BTHP: Based on the desired dose (e.g., 10 mg/kg) and the average weight of the animals (e.g., 25 g), calculate the total amount of BTHP needed. For an injection volume of 100 µL, the final concentration of the dosing solution would be 2.5 mg/mL.

  • Prepare the Vehicle: In a sterile tube, prepare the vehicle by mixing the components in the desired ratio (e.g., for a 1 mL final volume of 10% DMSO, 40% PEG400, 5% Tween 80, and 45% saline, mix 100 µL DMSO, 400 µL PEG400, 50 µL Tween 80, and 450 µL sterile saline).

  • Dissolve BTHP: Weigh the required amount of BTHP and dissolve it in the DMSO portion of the vehicle first to create a stock solution.

  • Final Formulation: While vortexing, slowly add the BTHP-DMSO stock to the rest of the vehicle components. Continue to vortex until a clear and homogenous solution is formed.

  • Pre-injection Check: Before administration, visually inspect the solution in the syringe for any signs of precipitation.

Protocol 2: Acute Toxicity and Dose-Ranging Study

  • Animal Model: Select a suitable animal model (e.g., C57BL/6 mice).

  • Group Allocation: Randomly assign animals to different dose groups (e.g., 5, 10, 25, 50 mg/kg) and a vehicle control group (n=3-5 per group).

  • Administration: Administer a single dose of the BTHP formulation via the intended route (e.g., intraperitoneal injection).

  • Monitoring: Observe the animals closely for any clinical signs of toxicity (e.g., changes in activity, posture, breathing) immediately after dosing and at regular intervals for at least 24 hours.

  • Data Collection: Record body weights before dosing and at the end of the observation period. At the end of the study, collect blood for clinical chemistry and major organs for histopathological analysis.[6]

  • Determine MTD: The maximum tolerated dose (MTD) is typically defined as the highest dose that does not cause significant toxicity or more than a 10% loss in body weight.

Visualizations

G Troubleshooting Workflow for BTHP Formulation start Start: Prepare BTHP Formulation precipitation Does precipitation occur? start->precipitation optimize_ratio Optimize Co-solvent Ratio (Decrease Aqueous Component) precipitation->optimize_ratio Yes ready_for_use Formulation Ready for In Vivo Use precipitation->ready_for_use No optimize_ratio->precipitation increase_surfactant Increase Surfactant (e.g., Tween 80) optimize_ratio->increase_surfactant prepare_suspension Prepare a Homogenous Suspension optimize_ratio->prepare_suspension increase_surfactant->precipitation prepare_suspension->ready_for_use

Caption: Troubleshooting workflow for addressing BTHP precipitation issues.

G General Experimental Workflow for In Vivo BTHP Study formulation 1. BTHP Formulation (Solution or Suspension) dose_ranging 2. Dose-Ranging & Toxicity Study (Determine MTD) formulation->dose_ranging main_study 3. Main Efficacy/Pharmacology Study dose_ranging->main_study dosing Dosing of Treatment & Control Groups main_study->dosing monitoring Behavioral & Physiological Monitoring dosing->monitoring sample_collection 4. Sample Collection (Blood, Tissues) monitoring->sample_collection analysis 5. Data Analysis (Biochemical, Histological) sample_collection->analysis results 6. Interpretation of Results analysis->results

Caption: A general workflow for in vivo experiments with BTHP.

G Presumed Signaling Pathway of BTHP Action BTHP 1-Benzyl-1,2,3,6- tetrahydropyridine (BTHP) MAO_B Monoamine Oxidase B (MAO-B) BTHP->MAO_B Inhibition Dopamine_Metabolites Dopamine Metabolites (e.g., DOPAC) MAO_B->Dopamine_Metabolites Dopamine Dopamine Dopamine->MAO_B Metabolism Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Activation Downstream_Signaling Downstream Cellular Signaling Dopamine_Receptor->Downstream_Signaling Neuronal_Activity Altered Neuronal Activity Downstream_Signaling->Neuronal_Activity

References

Validation & Comparative

A Comparative Guide to Validating the Purity of Synthesized 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex pharmaceutical agents, the purity of starting materials and intermediates is paramount to ensure the safety, efficacy, and reproducibility of the final product. 1-Benzyl-1,2,3,6-tetrahydropyridine is a key building block in the development of various therapeutics, notably as a precursor to compounds targeting neurodegenerative diseases such as Alzheimer's. This guide provides a comprehensive comparison of analytical methodologies for validating the purity of synthesized this compound, offering detailed experimental protocols and a comparative analysis with relevant alternatives.

Introduction to Purity Validation

The synthesis of this compound can introduce a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. Rigorous analytical testing is therefore essential to identify and quantify these impurities, ensuring the quality of the synthesized compound. The most common and effective techniques for purity validation are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Comparative Analysis of Analytical Techniques

The choice of analytical technique for purity validation depends on the specific requirements of the analysis, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Below is a comparative overview of the primary methods used for assessing the purity of this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile liquid phase.Separation of volatile compounds based on their partitioning between a stationary phase and a gaseous mobile phase, with mass-based detection.Quantifies substances by measuring the intensity of NMR signals relative to a certified internal standard.
Typical Purity Commercial grades of this compound typically exhibit a purity of ≥97%.[1]Provides high-resolution separation and identification of volatile impurities.Can provide an absolute purity value with high accuracy.
Advantages - High resolution and sensitivity.- Suitable for non-volatile and thermally labile compounds.- Widely available and robust.- Excellent for separating and identifying volatile and semi-volatile impurities.- High sensitivity and specificity from mass detection.- Primary analytical method, provides absolute quantification without a specific reference standard for the analyte.- Provides structural information for impurity identification.
Limitations - May require reference standards for impurity identification and quantification.- Not suitable for highly volatile compounds.- Limited to volatile and thermally stable compounds.- Potential for peak tailing with basic compounds like tetrahydropyridines.- Lower throughput compared to chromatographic methods.- Requires a higher concentration of the analyte.

Experimental Protocols

Detailed methodologies are crucial for accurate and reproducible purity validation. The following are representative protocols for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from established protocols for benzylpiperidine and related derivatives and is suitable for determining the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of the synthesized compound in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities that may be present from the synthesis.

  • Instrumentation: Standard GC-MS system.

  • Column: A non-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Injection: Split injection.

  • Temperature Program: Initial temperature of 100°C, ramped to 280°C.

  • MS Detection: Electron Ionization (EI) with a full scan mode.

  • Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides an absolute measure of purity and can be used to confirm the structure of the synthesized compound.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the synthesized this compound and a certified internal standard (e.g., maleic anhydride) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

  • Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay.

  • Data Analysis: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity based on the integral values, the number of protons, and the weights of the analyte and the standard.

Potential Impurities in Synthesis

The synthesis of this compound can result in several potential impurities, including:

  • Unreacted Starting Materials: Such as benzyl chloride and 1,2,3,6-tetrahydropyridine.

  • Byproducts: Formation of isomeric tetrahydropyridines or products of over-alkylation.

  • Degradation Products: Oxidation of the tetrahydropyridine ring can occur.

Comparison with Alternatives in Drug Development

This compound is a key structural motif in the design of multi-target-directed ligands (MTDLs) for Alzheimer's disease. A prominent example of a drug developed from a similar structural backbone is Donepezil , a reversible inhibitor of acetylcholinesterase.

CompoundStructurePurity Validation FocusKey Performance Attributes
This compound Building blockPrimarily focused on chemical purity and identification of synthesis-related impurities.High purity is essential for consistent yield and impurity profile in subsequent synthetic steps.
Donepezil Final Active Pharmaceutical Ingredient (API)Encompasses chemical purity, enantiomeric purity, and analysis of potential degradants.[2]Requires a validated, stability-indicating HPLC method to ensure quality and safety.[3][4]

The purity validation of a final drug product like Donepezil is significantly more stringent, often requiring chiral separation methods to ensure the correct stereoisomer is present, as biological activity can be highly stereospecific.

Visualizing Experimental Workflows

To facilitate a clear understanding of the analytical processes, the following diagrams illustrate the workflows for HPLC and GC-MS purity validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter Solution dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing weigh_gc Weigh Sample dissolve_gc Dissolve in Volatile Solvent weigh_gc->dissolve_gc inject_gc Inject into GC-MS dissolve_gc->inject_gc separate_gc Chromatographic Separation inject_gc->separate_gc ionize_frag Ionization & Fragmentation separate_gc->ionize_frag detect_ms Mass Detection ionize_frag->detect_ms identify Identify Impurities (Library Search) detect_ms->identify quantify Quantify Peaks identify->quantify report_gc Generate Report quantify->report_gc

Caption: Workflow for GC-MS Purity and Impurity Identification.

Method_Selection_Logic node_result node_result start Start Purity Validation is_volatile Are impurities volatile? start->is_volatile need_absolute Need absolute quantification? is_volatile->need_absolute No node_result_gcms GC-MS is_volatile->node_result_gcms Yes routine_qc Routine QC of known impurities? need_absolute->routine_qc No node_result_qnmr qNMR need_absolute->node_result_qnmr Yes node_result_hplc HPLC routine_qc->node_result_hplc Yes node_result_combo Combination of Techniques routine_qc->node_result_combo No/Complex Mixture

Caption: Decision logic for selecting a purity validation method.

References

A Comparative Analysis of the Neurotoxic Profiles of 1-Benzyl-1,2,3,6-tetrahydropyridine (BPTP) and MPTP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the neurotoxic properties of 1-Benzyl-1,2,3,6-tetrahydropyridine (BPTP) and the well-established parkinsonian-inducing agent, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). The information presented is supported by experimental data to aid in the understanding of their differential effects on the central nervous system.

Executive Summary

MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, leading to a syndrome in primates that closely mimics Parkinson's disease.[1][2][3][4] Its toxicity is mediated by its metabolite, MPP+. In stark contrast, BPTP, a structural analog of MPTP, is considered non-neurotoxic in vivo, even at doses significantly higher than those at which MPTP is effective.[5] This difference in neurotoxicity is not due to the inherent inactivity of its corresponding pyridinium ion, but rather to differences in its metabolic processing.

Comparative Neurotoxicity Data

The following tables summarize the key differences in the neurotoxic profiles of BPTP and MPTP based on available experimental data.

CompoundAnimal ModelDosageEffect on Striatal DopamineReference
MPTP C57BL/6 Mice30 mg/kg~90% depletion[6]
BPTP C-57 Black Mouse>10x MPTP effective doseNo significant depletion[5]

Table 1: In Vivo Neurotoxicity Comparison

MetaboliteAdministrationAnimal ModelObservationReference
MPP+ Intrastriatal perfusion (15 min)RatNerve terminal destruction[5]
BMP+ Intrastriatal perfusion (60 min)RatNerve terminal destruction similar to MPP+[5]

Table 2: In Vitro/Direct Administration Neurotoxicity of Metabolites

Mechanisms of Action and Metabolism

The neurotoxicity of MPTP is a multi-step process that has been extensively studied.[1][4][7] In contrast, the lack of neurotoxicity of BPTP is attributed to a critical divergence in its metabolic pathway.

MPTP: A Pathway to Neurodegeneration

The mechanism of MPTP-induced neurotoxicity involves the following key steps:

  • Conversion to MPP+ : MPTP, being lipophilic, readily crosses the blood-brain barrier.[8] Within the brain, it is metabolized by monoamine oxidase B (MAO-B), primarily in glial cells, to its toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+).[1][7]

  • Uptake by Dopaminergic Neurons : MPP+ is selectively taken up into dopaminergic neurons by the dopamine transporter (DAT).[3]

  • Mitochondrial Dysfunction : Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[1][9] This leads to a cascade of detrimental events, including ATP depletion, oxidative stress, and ultimately, cell death.[9][10]

MPTP_Pathway MPTP MPTP MAOB MAO-B MPTP->MAOB Metabolism in Glial Cells MPDP MPDP+ MPDP->MAOB Further Oxidation MPP MPP+ DAT Dopamine Transporter MPP->DAT Uptake MAOB->MPDP Oxidation MAOB->MPP Mitochondrion Mitochondrion DAT->Mitochondrion Accumulation NeuronDeath Dopaminergic Neuron Death Mitochondrion->NeuronDeath Inhibition of Complex I

Figure 1: MPTP Metabolic and Neurotoxic Pathway.
BPTP: A Non-Toxic Detour

While BPTP is also a substrate for MAO-B, its metabolic fate differs significantly from that of MPTP:

  • Initial Oxidation : Similar to MPTP, BPTP is oxidized by MAO-B to its corresponding 2,3-dihydropyridinium intermediate.[5]

  • Metabolic Diversion : This is the critical step where the pathways diverge. The dihydropyridinium intermediate of BPTP is unstable and is diverted to form an unidentified, non-toxic product.[7] This prevents the significant formation of the toxic pyridinium species, BMP+.[7]

  • Lack of Toxic Accumulation : Due to the inefficient conversion to its pyridinium metabolite, BMP+ does not accumulate to toxic levels in dopaminergic neurons in vivo.

BPTP_Pathway BPTP BPTP MAOB MAO-B BPTP->MAOB Metabolism BMDP BMDP+ BMP BMP+ BMDP->BMP Inefficient Conversion NonToxic Non-Toxic Product BMDP->NonToxic Predominant Pathway NoToxicity No Significant Neurotoxicity BMP->NoToxicity Insufficient Concentration MAOB->BMDP Oxidation NonToxic->NoToxicity

Figure 2: BPTP Metabolic Pathway Explaining its Lack of Neurotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.

In Vivo Neurotoxicity Assessment in Mice
  • Animal Model : Male C57BL/6 mice are a commonly used strain due to their sensitivity to MPTP.[6][11]

  • Drug Administration :

    • MPTP : Administered intraperitoneally at a dose of 30 mg/kg daily for a specified period (e.g., 7 days).[6]

    • BPTP : Administered at doses exceeding the effective dose of MPTP (e.g., 10-fold higher).[5]

  • Neurochemical Analysis :

    • Following the treatment period, animals are euthanized, and the striata are dissected.

    • Dopamine levels are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Histological Analysis :

    • Brain tissue is sectioned and stained for tyrosine hydroxylase (TH) to visualize dopaminergic neurons.

    • Stereological cell counting methods are employed to quantify neuronal loss in the substantia nigra.

Intrastriatal Microdialysis
  • Animal Model : Adult male Sprague-Dawley rats are often used for microdialysis studies.

  • Surgical Procedure :

    • Animals are anesthetized, and a guide cannula is stereotaxically implanted into the striatum.

    • A microdialysis probe is inserted through the guide cannula.

  • Perfusion and Sample Collection :

    • The probe is perfused with artificial cerebrospinal fluid (aCSF).

    • After establishing a stable baseline of dopamine, the perfusate is switched to a solution containing either MPP+ or BMP+ at a specified concentration for a defined duration (e.g., 15 minutes for MPP+, 60 minutes for BMP+).[5]

    • Dialysate samples are collected at regular intervals and analyzed for dopamine and its metabolites via HPLC-ED.

  • Assessment of Neurotoxicity : Nerve terminal destruction is inferred from a significant and sustained decrease in extracellular dopamine levels.

Experimental_Workflow cluster_invivo In Vivo Neurotoxicity cluster_invitro Intrastriatal Microdialysis AnimalModel_invivo C57BL/6 Mice DrugAdmin Drug Administration (MPTP or BPTP) AnimalModel_invivo->DrugAdmin Euthanasia Euthanasia & Dissection DrugAdmin->Euthanasia HPLC_invivo HPLC-ED Analysis (Dopamine Levels) Euthanasia->HPLC_invivo Histology Histology (TH Staining) Euthanasia->Histology AnimalModel_invitro Sprague-Dawley Rats Surgery Stereotaxic Surgery AnimalModel_invitro->Surgery Perfusion Microdialysis Perfusion (MPP+ or BMP+) Surgery->Perfusion SampleCollection Dialysate Collection Perfusion->SampleCollection HPLC_invitro HPLC-ED Analysis (Dopamine Levels) SampleCollection->HPLC_invitro

Figure 3: General Experimental Workflows for Neurotoxicity Assessment.

Conclusion

The comparative analysis of BPTP and MPTP reveals a fascinating case of how a subtle structural modification can profoundly alter the neurotoxic potential of a molecule. While MPTP serves as a reliable tool for modeling parkinsonism due to its consistent and potent neurotoxic effects, BPTP's lack of in vivo toxicity, despite possessing a potentially toxic metabolite, underscores the critical role of metabolic pathways in determining the ultimate biological activity of a compound. This comparison highlights the importance of considering pharmacokinetics and metabolism in drug design and toxicology studies. The non-toxic nature of BPTP, coupled with the toxicity of its pyridinium ion, provides a valuable tool for dissecting the specific steps involved in neurodegeneration.

References

A Comparative Guide to Neurotoxin-Induced Models of Parkinson's Disease: Rotenone vs. 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of two neurotoxins for establishing experimental models of Parkinson's disease, with a detailed focus on the well-established rotenone model due to the limited available data on 1-Benzyl-1,2,3,6-tetrahydropyridine.

This guide offers an objective comparison of rotenone and this compound (BTHP) for inducing Parkinson's disease (PD) models in preclinical research. While rotenone is a widely utilized and extensively documented neurotoxin for this purpose, a significant scarcity of published experimental data exists for BTHP, precluding a direct, data-driven comparison. Consequently, this document will provide a thorough analysis of the rotenone model, supported by experimental data, and will summarize the limited findings on BTHP and related compounds.

Rotenone: A Well-Established Model for Parkinson's Disease

Rotenone, a naturally occurring pesticide, is a potent inhibitor of mitochondrial complex I and is widely employed to generate robust animal models of Parkinson's disease.[1] These models replicate many of the cardinal features of human PD, including the progressive degeneration of dopaminergic neurons in the substantia nigra and the formation of protein aggregates containing α-synuclein, which are precursors to Lewy bodies.[1][2][3] The ability of rotenone to induce these pathological, neurochemical, and behavioral characteristics makes it an invaluable tool for investigating disease pathogenesis and for the preclinical assessment of novel therapeutic strategies.[1][4]

Mechanism of Rotenone-Induced Neurotoxicity

The neurotoxic effects of rotenone are primarily initiated by the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain.[4][5] This primary insult triggers a cascade of deleterious cellular events that culminate in the selective demise of dopaminergic neurons:

  • Mitochondrial Dysfunction and Oxidative Stress: By blocking Complex I, rotenone impairs mitochondrial respiration, leading to a significant reduction in ATP synthesis and a state of cellular energy failure. This blockade also causes the leakage of electrons, which react with molecular oxygen to produce superoxide anions and other reactive oxygen species (ROS). The resulting state of severe oxidative stress inflicts widespread damage to vital cellular components, including lipids, proteins, and nucleic acids.[5][6]

  • Protein Aggregation: The elevated oxidative stress and mitochondrial impairment induced by rotenone are mechanistically linked to the misfolding and subsequent aggregation of α-synuclein, the principal constituent of Lewy bodies.[1][2][3]

  • Neuroinflammation: The initial neuronal injury triggers a secondary neuroinflammatory response, characterized by the activation of resident immune cells of the brain, namely microglia and astrocytes. These activated glial cells release a plethora of pro-inflammatory mediators that can exacerbate the ongoing neurodegenerative process.[6]

  • Apoptotic Cell Death: The convergence of these pathological processes activates intrinsic apoptotic pathways, leading to the programmed cell death of vulnerable dopaminergic neurons.[6]

Signaling Pathway of Rotenone-Induced Neurodegeneration

Rotenone-Induced Neurodegeneration Rotenone Rotenone ComplexI Mitochondrial Complex I Inhibition Rotenone->ComplexI ATP_Depletion ATP Depletion ComplexI->ATP_Depletion ROS_Production Increased ROS (Oxidative Stress) ComplexI->ROS_Production Apoptosis Apoptosis ATP_Depletion->Apoptosis AlphaSyn_Aggregation α-Synuclein Aggregation ROS_Production->AlphaSyn_Aggregation Neuroinflammation Neuroinflammation ROS_Production->Neuroinflammation AlphaSyn_Aggregation->Apoptosis Neuroinflammation->Apoptosis Neuronal_Death Dopaminergic Neuronal Death Apoptosis->Neuronal_Death

Caption: A diagram illustrating the signaling cascade of rotenone-induced dopaminergic neurodegeneration.

Experimental Protocols

The generation of a consistent and reproducible rotenone-induced PD model is contingent upon careful control of experimental variables.

General Experimental Workflow

Experimental Workflow Start Animal Selection (e.g., Male Lewis Rats) Rotenone_Prep Rotenone Preparation Start->Rotenone_Prep Administration Rotenone Administration (e.g., 2.75-3.0 mg/kg/day, i.p.) Rotenone_Prep->Administration Behavioral_Assessments Behavioral Assessments Administration->Behavioral_Assessments Sacrifice Sacrifice & Tissue Collection Behavioral_Assessments->Sacrifice Biochemical_Analysis Biochemical Analysis (e.g., HPLC) Sacrifice->Biochemical_Analysis Immunohistochemistry Immunohistochemistry (e.g., TH, α-synuclein) Sacrifice->Immunohistochemistry End Data Analysis Biochemical_Analysis->End Immunohistochemistry->End

Caption: A schematic of the general experimental workflow for creating and assessing a rotenone-induced model of Parkinson's disease.

Detailed Methodologies:

  • Animal Model: Male Lewis rats are a commonly used strain due to their documented susceptibility to rotenone, which allows for the development of a reproducible parkinsonian phenotype.[3]

  • Rotenone Administration: Rotenone is typically dissolved in a vehicle such as sunflower oil and administered via daily intraperitoneal (i.p.) injections at dosages ranging from 2.75 to 3.0 mg/kg of body weight.[3]

  • Behavioral Assessments: A battery of behavioral tests is employed to quantitatively assess motor function:

    • Open Field Test: This test is used to evaluate general locomotor activity and exploratory behavior.[7]

    • Rotarod Test: This assesses motor coordination and balance.[7]

    • Pole Test: This test is used to measure bradykinesia, a key motor symptom of PD.

    • Postural Instability Test: This provides a quantitative measure of postural deficits.[3]

  • Biochemical Analyses:

    • High-Performance Liquid Chromatography (HPLC): HPLC is utilized to precisely quantify the levels of dopamine and its primary metabolites, 3,4-dihydroxyphenylacetic acid (DOPAC) and homovanillic acid (HVA), in striatal tissue homogenates.[3][8]

  • Immunohistochemistry:

    • Tyrosine Hydroxylase (TH) Staining: TH is the rate-limiting enzyme in dopamine synthesis, and its immunohistochemical detection is the gold standard for identifying and quantifying dopaminergic neurons in the substantia nigra.[3][6]

    • α-Synuclein Staining: This technique is used to visualize the presence and distribution of α-synuclein aggregates, which are pathological hallmarks of PD.[2][3]

Quantitative Data Summary

The following tables present a synopsis of the quantitative data obtained from rotenone-induced rodent models of PD.

Table 1: Neuropathological and Neurochemical Alterations

ParameterSpecies/StrainRotenone Dosing RegimenMagnitude of Change (vs. Control)Reference(s)
TH-Positive Neurons in Substantia NigraMale Lewis Rat2.75-3.0 mg/kg/day, i.p.45% decrease[2][3]
Striatal Dopamine LevelsMale Lewis Rat3.0 mg/kg/day, i.p.43.1% decrease[3]
Striatal Dopamine LevelsRatNot specified82% decrease[8]
Striatal Dopamine Turnover ((DOPAC+HVA)/DA)Male Lewis Rat3.0 mg/kg/day, i.p.Increase from 0.25 to 0.77[3]

Table 2: Behavioral Deficits

Behavioral TestSpecies/StrainRotenone Dosing RegimenObserved OutcomeReference(s)
Postural InstabilityMale Lewis Rat2.75-3.0 mg/kg/day, i.p.Significant increase in instability after 6 and 9 days[3]
Rearing BehaviorRatNot specifiedSignificant decrease by day 9[8]
Open Field TestMale Wistar Rat2 mg/kg/day, s.c., for 4 weeksDecreased exploratory and locomotor activity[7]
Rotarod TestMale Wistar Rat2 mg/kg/day, s.c., for 4 weeksImpaired motor coordination[7]
Forced Swim TestMale Wistar Rat2 mg/kg/day, s.c., for 4 weeksIncreased depressive-like behaviors[7]

This compound (BTHP) and Related Compounds

A thorough search of the scientific literature reveals a notable absence of studies utilizing this compound to induce a Parkinson's disease model. Furthermore, no direct comparative studies between BTHP and rotenone were identified. The limited available information pertains to structurally similar compounds:

  • 4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP): This analog of the potent dopaminergic neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) has been reported to be non-neurotoxic in mice, even when administered at high concentrations.[9] Although it is metabolized to a pyridinium ion, similar to the toxic metabolite of MPTP, in vivo factors appear to mitigate its neurotoxic potential.[9]

  • 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTIQ): This endogenously occurring compound has been demonstrated to induce bradykinesia in mice.[10] However, its mechanism of action appears to diverge from that of classical parkinsonian neurotoxins, as it did not lead to a reduction in the number of tyrosine hydroxylase-positive neurons in the substantia nigra.[10] Interestingly, it was associated with an increase in striatal dopamine levels.[10]

Conclusion

Based on the current body of scientific evidence, a direct and comprehensive comparison between this compound and rotenone for the induction of Parkinson's disease models is not feasible due to the paucity of data on BTHP. Rotenone stands as a well-validated and extensively characterized neurotoxin that provides a reliable model recapitulating key neuropathological, neurochemical, and behavioral aspects of Parkinson's disease. The sparse data on structurally related benzyl-substituted compounds suggest they may either lack the specific neurotoxic properties required to model PD or operate through distinct, non-dopaminergic mechanisms. Therefore, for researchers aiming to establish a robust and well-documented neurotoxin-based model of Parkinson's disease, rotenone remains a superior and scientifically supported choice.

References

A Comparative Analysis of the Neurotoxic Effects of 1-Benzyl-1,2,3,6-tetrahydropyridine and Paraquat on Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neurotoxic effects of 1-Benzyl-1,2,3,6-tetrahydropyridine (BPTP) and the widely used herbicide, paraquat, on dopaminergic neurons. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for researchers in neurodegenerative diseases and drug development.

Introduction

Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra.[1] Understanding the mechanisms by which environmental toxins contribute to this neurodegeneration is crucial for developing therapeutic strategies. This compound (BPTP) is a structural analog of the well-known parkinsonian neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). While BPTP itself is not neurotoxic, its metabolite, 4-benzyl-1-methylpyridinium (BMP+), exhibits neurotoxic properties.[2] Paraquat, a widely used herbicide, has been epidemiologically linked to an increased risk of Parkinson's disease and is known to induce dopaminergic neurodegeneration.[1][3] This guide will compare the mechanisms of action and quantitative effects of BPTP/BMP+ and paraquat on dopaminergic neurons.

Mechanisms of Neurotoxicity

The neurotoxic effects of both compounds, while ultimately leading to the demise of dopaminergic neurons, are initiated by distinct molecular pathways.

This compound (BPTP) and its metabolite BMP+:

Similar to MPTP, the toxicity of BPTP is dependent on its metabolic activation. BPTP is metabolized to its toxic pyridinium ion, BMP+.[2] The neurotoxic cascade for the related and extensively studied compound, MPTP, is as follows:

  • Metabolism: MPTP is converted to its active toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+), by the enzyme monoamine oxidase B (MAO-B), primarily in glial cells.[4][5]

  • Uptake: MPP+ is selectively taken up into dopaminergic neurons by the dopamine transporter (DAT).[6] This selective uptake is a key reason for the specific vulnerability of these neurons.

  • Mitochondrial Dysfunction: Once inside the neuron, MPP+ accumulates in the mitochondria and inhibits Complex I of the electron transport chain.[4][7]

  • Oxidative Stress and Cell Death: Inhibition of Complex I leads to a decrease in ATP production and an increase in the generation of reactive oxygen species (ROS), triggering oxidative stress and ultimately leading to apoptotic cell death.[8][9]

Paraquat:

The neurotoxicity of paraquat is primarily driven by its ability to induce oxidative stress through a process of redox cycling.

  • Uptake: The exact mechanism of paraquat uptake into dopaminergic neurons is still debated. While it has structural similarities to MPP+, it is not a substrate for the dopamine transporter (DAT).[10] Some evidence suggests it may enter the brain via neutral amino acid transporters and into neurons through other organic cation transporters.[11]

  • Redox Cycling and Oxidative Stress: Once inside the cell, paraquat undergoes a one-electron reduction to form a radical cation, which then reacts with molecular oxygen to regenerate the parent paraquat molecule and produce a superoxide radical. This continuous cycle leads to a massive production of reactive oxygen species (ROS).[10]

  • Cellular Damage and Apoptosis: The excessive ROS production overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA. This cellular damage activates downstream signaling pathways, including the c-Jun N-terminal kinase (JNK) pathway, ultimately leading to apoptosis.[5][10]

Quantitative Comparison of Neurotoxic Effects

The following tables summarize quantitative data from various studies on the effects of MPP+ (as a proxy for BMP+) and paraquat on dopaminergic neurons. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.

Table 1: In Vitro Cytotoxicity in Dopaminergic Neuron Models

CompoundCell LineExposure TimeIC50 / EC50Reference
MPP+SH-SY5Y24 hours~500 µM[12]
MPP+SH-SY5Y48 hoursNot specified, but significant cell death at 500 µM[7]
MPP+Primary mesencephalic neurons24 hours~1 µM[13]
ParaquatDifferentiated SH-SY5Y (DA phenotype)24 hours15 µM[14]
ParaquatPrimary dopaminergic neurons24 hours40 µM[5]

Table 2: Effects on Striatal Dopamine Levels in Rodent Models

CompoundAnimal ModelDose and RegimenTime Point% Reduction in Striatal DopamineReference
MPTP (metabolized to MPP+)C57BL/6 Mice20 mg/kg (single dose)Not specifiedSignificant decrease[15]
MPTP (metabolized to MPP+)C57BL/6 Mice4 x 20 mg/kg (2 hours apart)24 hours~90%[16]
ParaquatC57BL/6 Mice10 mg/kg, twice weekly for 3 weeksNot specifiedSignificant decrease[1]
ParaquatAging C57BL/6 Mice10 doses at 2-day intervals8 days post-last injectionSignificant decline[17]

Table 3: Effects on Tyrosine Hydroxylase (TH) Positive Neurons

CompoundModelDose and RegimenTime Point% Reduction in TH+ NeuronsReference
MPTP (metabolized to MPP+)C57BL/6 Mice20 mg/kg (single dose)Not specifiedSignificant loss[15]
MPTP (metabolized to MPP+)PC12 cells100 µM for 4-7 days4-7 daysGradual decrease below control[14]
ParaquatC57BL/6 Mice5 mg/kg, weekly for 3 weeksNot specified0-20%[18][19]
ParaquatAging C57BL/6 Mice10 doses at 2-day intervals8 days post-last injectionSignificant reduction[17]

Signaling Pathways and Experimental Workflows

Signaling Pathways of Neurotoxicity

The following diagrams illustrate the key signaling pathways involved in the neurotoxicity of MPP+ (representing the active metabolite of BPTP) and paraquat.

MPP_Pathway cluster_extracellular Extracellular Space cluster_glia Glial Cell cluster_neuron Dopaminergic Neuron MPTP MPTP MAO_B MAO-B MPTP->MAO_B Metabolism MPDP MPDP+ MAO_B->MPDP MPP_out MPP+ MPDP->MPP_out DAT DAT MPP_out->DAT Uptake MPP_in MPP+ DAT->MPP_in Mitochondrion Mitochondrion MPP_in->Mitochondrion Complex_I Complex I Inhibition Mitochondrion->Complex_I ATP_decrease ↓ ATP Complex_I->ATP_decrease ROS_increase ↑ ROS Complex_I->ROS_increase Apoptosis Apoptosis ATP_decrease->Apoptosis Oxidative_Stress Oxidative Stress ROS_increase->Oxidative_Stress Oxidative_Stress->Apoptosis

MPP+ Neurotoxicity Pathway

Paraquat_Pathway cluster_extracellular_pq Extracellular Space cluster_neuron_pq Dopaminergic Neuron Paraquat_out Paraquat (PQ²⁺) Transporter Transporter (e.g., OCTs) Paraquat_out->Transporter Uptake Paraquat_in Paraquat (PQ²⁺) Transporter->Paraquat_in Redox_Cycling Redox Cycling Paraquat_in->Redox_Cycling ROS_increase_pq ↑ ROS (Superoxide) Redox_Cycling->ROS_increase_pq e⁻, O₂ Oxidative_Stress_pq Oxidative Stress ROS_increase_pq->Oxidative_Stress_pq JNK_pathway JNK Pathway Activation Oxidative_Stress_pq->JNK_pathway Apoptosis_pq Apoptosis JNK_pathway->Apoptosis_pq

Paraquat Neurotoxicity Pathway

Experimental Workflow: In Vitro Neurotoxicity Assessment

The following diagram outlines a typical workflow for assessing the neurotoxicity of compounds like BMP+ and paraquat in a cell culture model.

Experimental_Workflow cluster_assays Neurotoxicity Assays start Start: Culture Dopaminergic Cells (e.g., SH-SY5Y, primary neurons) treatment Treat cells with varying concentrations of BPTP/BMP+ or Paraquat start->treatment incubation Incubate for a defined period (e.g., 24, 48 hours) treatment->incubation viability Cell Viability Assay (MTT, MTS, Live/Dead) incubation->viability ros ROS Measurement (e.g., DCFDA, MitoSOX) incubation->ros dopamine Dopamine Uptake Assay incubation->dopamine western Western Blot for TH incubation->western analysis Data Analysis and Comparison viability->analysis ros->analysis dopamine->analysis western->analysis end End: Determine Neurotoxic Effects analysis->end

In Vitro Neurotoxicity Workflow

Experimental Protocols

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in viable cells to form a purple formazan product.

  • Protocol:

    • Seed dopaminergic cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere.

    • Treat cells with various concentrations of BPTP/BMP+ or paraquat for the desired time.

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.

2. Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

  • Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFDA) is a cell-permeable dye that is deacetylated by cellular esterases and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Protocol:

    • Culture dopaminergic cells in a suitable format (e.g., 96-well plate or on coverslips).

    • Treat cells with BPTP/BMP+ or paraquat for the desired time.

    • Load the cells with DCFDA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C.

    • Wash the cells with PBS to remove excess dye.

    • Measure the fluorescence intensity using a fluorescence microplate reader or a fluorescence microscope with excitation/emission wavelengths of approximately 485/535 nm.

3. Dopamine Uptake Assay

  • Principle: This assay measures the ability of the dopamine transporter (DAT) to take up radiolabeled dopamine ([³H]DA) into the cell.

  • Protocol:

    • Culture cells expressing DAT (e.g., transfected HEK293 cells or primary dopaminergic neurons) in a 24-well plate.

    • Pre-incubate the cells with the test compounds (BPTP/BMP+ or paraquat) for a short period.

    • Initiate the uptake by adding a solution containing [³H]DA.

    • Incubate for a short period (e.g., 10 minutes) at 37°C to allow for dopamine uptake.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

4. Western Blot for Tyrosine Hydroxylase (TH)

  • Principle: This technique is used to detect and quantify the levels of the tyrosine hydroxylase protein, a marker for dopaminergic neurons.

  • Protocol:

    • Treat cultured dopaminergic cells or collect brain tissue from treated animals.

    • Lyse the cells or homogenize the tissue to extract proteins.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for tyrosine hydroxylase.

    • Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity is proportional to the amount of TH protein.

Conclusion

Both BPTP (through its metabolite BMP+) and paraquat are toxic to dopaminergic neurons, but they operate through distinct mechanisms. The toxicity of BMP+ is highly dependent on its selective uptake via the dopamine transporter and subsequent inhibition of mitochondrial Complex I, making it a specific dopaminergic neurotoxin. In contrast, paraquat's toxicity is primarily driven by widespread oxidative stress initiated by redox cycling, and its entry into dopaminergic neurons is less specific.

This comparative guide highlights the different molecular pathways targeted by these two neurotoxins. A thorough understanding of these differences is essential for researchers modeling Parkinson's disease and for the development of targeted neuroprotective therapies. The provided experimental protocols offer a starting point for the in-vitro and in-vivo assessment of these and other potential neurotoxic compounds.

References

Reproducibility of neurodegenerative effects induced by 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Neurodegenerative Effects of 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and its Analogues

For researchers and scientists in the field of neurodegenerative diseases, particularly Parkinson's Disease (PD), the use of neurotoxins to create animal models is a cornerstone of preclinical research. Among these, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a widely utilized compound due to its ability to induce a condition in animals that closely mimics human parkinsonism.[1][2][3] This guide provides a comparative analysis of the neurodegenerative effects of MPTP and its non-neurotoxic benzyl analogue, 4-benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP), with a focus on reproducibility and the underlying mechanisms.

Overview of MPTP and its Analogue

MPTP is a proneurotoxin that, upon entering the brain, is metabolized into the active toxicant 1-methyl-4-phenylpyridinium (MPP+) by the enzyme monoamine oxidase B (MAO-B).[1] MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter, where it inhibits Complex I of the mitochondrial respiratory chain.[4] This process leads to ATP depletion, oxidative stress, and ultimately, the death of dopaminergic neurons in the substantia nigra, a key pathological feature of Parkinson's disease.[1][4]

In contrast, its benzyl analogue, BMTP, has been shown to be non-neurotoxic in mice, even at high doses.[5] While BMTP is also metabolized by MAO-B to its corresponding pyridinium ion (BMP+), and BMP+ can cause nerve terminal destruction when directly infused into the striatum, systemic administration of BMTP does not lead to the significant depletion of neostriatal dopamine seen with MPTP.[5] This lack of neurotoxicity is attributed to differences in in vivo pharmacokinetics and/or alternative metabolic pathways.[5]

Comparative Neurotoxicity Data

The following table summarizes the key differences in the neurotoxic effects of MPTP and BMTP based on available experimental data.

Feature1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)4-Benzyl-1-methyl-1,2,3,6-tetrahydropyridine (BMTP)
Neurotoxicity in Mice Potent neurotoxin, causes significant depletion of neostriatal dopamine.[5]Not neurotoxic, even at doses 10 times greater than neurotoxic doses of MPTP.[5]
Mechanism of Action Metabolized to MPP+, which inhibits mitochondrial Complex I in dopaminergic neurons.[4]Metabolized to BMP+, which can be toxic upon direct intrastriatal infusion but is not systemically neurotoxic.[5]
Effect on Dopamine Levels Causes up to 85-90% depletion of neostriatal dopamine in mice.[5][6]No significant depletion of neostriatal dopamine with systemic administration.[5]
Behavioral Effects Induces parkinsonian symptoms such as bradykinesia, rigidity, and tremor in primates and rodents.[1][7]Does not induce parkinsonian symptoms.
Reproducibility Widely used and considered a reliable model for inducing Parkinson's disease, although the extent of symptoms can vary.[2][7]Consistently non-neurotoxic in vivo.[5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of findings. Below are summarized protocols for inducing neurodegeneration with MPTP and for comparative studies with its non-toxic analogue.

MPTP-Induced Neurodegeneration in Mice

This protocol is a standard method for creating a mouse model of Parkinson's disease.[2]

  • Animal Model: C57BL/6 mice are commonly used as they are highly sensitive to MPTP's neurotoxic effects.[6]

  • MPTP Preparation: MPTP hydrochloride is dissolved in sterile saline (0.9% NaCl).

  • Administration: MPTP is administered via intraperitoneal (i.p.) injection. A common regimen is four injections of 20 mg/kg MPTP (free base) spaced two hours apart.

  • Post-Injection Monitoring: Animals are closely monitored for any adverse reactions.

  • Tissue Collection and Analysis: Seven days after the last injection, animals are euthanized, and brain tissue is collected. The striatum and substantia nigra are dissected for neurochemical analysis (e.g., HPLC to measure dopamine and its metabolites) and immunohistochemistry (e.g., tyrosine hydroxylase staining to quantify dopaminergic neuron loss).

Comparative Study of BMTP

This protocol outlines a comparative experiment to assess the lack of neurotoxicity of BMTP.[5]

  • Animal Model: C57BL/6 mice.

  • Compound Preparation: Both MPTP and BMTP are dissolved in sterile saline.

  • Administration:

    • One group receives MPTP (e.g., 30 mg/kg, i.p.).

    • Another group receives BMTP at a significantly higher dose (e.g., 300 mg/kg, i.p.).

    • A control group receives saline injections.

  • Analysis: After a set period (e.g., 7 days), neostriatal dopamine levels are measured and compared across the groups to demonstrate the lack of dopamine depletion in the BMTP-treated group.

Signaling Pathways and Workflows

The following diagrams illustrate the metabolic pathway of MPTP leading to neurotoxicity and a typical experimental workflow for evaluating neuroprotective agents.

MPTP_Metabolism MPTP MPTP (1-methyl-4-phenyl- 1,2,3,6-tetrahydropyridine) MPDP MPDP+ (1-methyl-4-phenyl- 2,3-dihydropyridinium) MPTP->MPDP MAO-B MPP MPP+ (1-methyl-4-phenylpyridinium) MPDP->MPP Neuron Dopaminergic Neuron MPP->Neuron Uptake by DAT Mitochondria Mitochondrial Complex I Inhibition Neuron->Mitochondria Death Neuronal Death Mitochondria->Death

Metabolic activation of MPTP leading to neurotoxicity.

Experimental_Workflow cluster_treatment Treatment Groups cluster_assessment Assessment cluster_outcome Outcome Control Control (Vehicle) Behavioral Behavioral Tests (e.g., Rotarod) Control->Behavioral MPTP_group MPTP MPTP_group->Behavioral MPTP_Test MPTP + Test Compound MPTP_Test->Behavioral Neurochemical Neurochemical Analysis (e.g., Striatal Dopamine) Data Data Analysis and Comparison Behavioral->Data Histological Histological Analysis (e.g., TH Staining) Neurochemical->Data Histological->Data Conclusion Conclusion on Neuroprotective Effect Data->Conclusion

Workflow for evaluating a potential neuroprotective compound.

References

Cross-Validation of Analytical Methods for the Quantification of 1-Benzyl-1,2,3,6-tetrahydropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP), a significant compound in pharmaceutical research and development, necessitates robust and reliable analytical methods. The cross-validation of these methods is a critical step to ensure data integrity and consistency, particularly when transferring methods between laboratories or employing different analytical techniques. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of BTHP, complete with detailed experimental protocols and performance data.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical technique for the quantification of BTHP depends on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. Below is a comparison of typical performance characteristics for HPLC-UV and GC-MS methods, extrapolated from validated procedures for structurally similar compounds.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase, with UV detection.Separation of volatile compounds in the gas phase followed by detection and identification based on mass-to-charge ratio.
Linearity Range 0.5 - 100 µg/mL0.1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Accuracy (% Recovery) 98 - 102%95 - 105%
Precision (%RSD) < 2%< 5%
Sample Preparation Simple dissolution and filtration.May require derivatization to improve volatility and thermal stability.
Analysis Time 15 - 30 minutes20 - 40 minutes

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided to facilitate the implementation and cross-validation of these analytical techniques for BTHP quantification.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine analysis of BTHP in bulk drug substances and pharmaceutical formulations.

1. Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., phosphate buffer, pH 3.0) in an isocratic or gradient elution. A typical starting point would be a 60:40 (v/v) ratio of acetonitrile to buffer.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Based on the UV spectrum of BTHP, typically around 254 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the BTHP reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by further dilution.

  • Sample Solution: Accurately weigh and dissolve the sample containing BTHP in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and selectivity, making it ideal for the trace analysis of BTHP and the identification of unknown impurities.

1. Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

2. Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 15 °C/min.

    • Hold at 280 °C for 5 minutes.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 50-500 amu.

3. Sample Preparation:

  • Standard and Sample Solutions: Prepare stock and working solutions of BTHP in a volatile organic solvent such as methanol or dichloromethane.

  • Derivatization (if necessary): To improve volatility and peak shape, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be performed.

Cross-Validation Workflow

The cross-validation of the HPLC and GC-MS methods involves a systematic comparison of their performance characteristics to ensure that they provide equivalent results.

CrossValidationWorkflow Cross-Validation Workflow for BTHP Quantification cluster_method1 HPLC-UV Method cluster_method2 GC-MS Method cluster_comparison Comparative Analysis M1_Dev Method Development & Optimization M1_Val Method Validation (Linearity, Accuracy, Precision, etc.) M1_Dev->M1_Val M1_Data HPLC Data Acquisition M1_Val->M1_Data Compare Comparison of Validation Parameters (LOD, LOQ, Accuracy, Precision) M1_Data->Compare HPLC Results M2_Dev Method Development & Optimization M2_Val Method Validation (Linearity, Accuracy, Precision, etc.) M2_Dev->M2_Val M2_Data GC-MS Data Acquisition M2_Val->M2_Data M2_Data->Compare GC-MS Results Stat_Test Statistical Analysis (e.g., t-test, F-test) Compare->Stat_Test Conclusion Assessment of Method Equivalency Stat_Test->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Conclusion

Both HPLC-UV and GC-MS are powerful analytical techniques for the quantification of this compound. The choice of method will depend on the specific analytical requirements. HPLC-UV offers a robust and straightforward approach for routine quality control, while GC-MS provides higher sensitivity and specificity, making it suitable for trace analysis and impurity identification. A thorough cross-validation as outlined in this guide is essential to ensure the reliability and interchangeability of these methods in a drug development setting.

A Comparative Guide to the Bioassay Performance of 1-Benzyl-1,2,3,6-tetrahydropyridine and Alternatives in Neuroprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of 1-Benzyl-1,2,3,6-tetrahydropyridine and its derivatives against other relevant compounds in the context of neuroprotection and acetylcholinesterase (AChE) inhibition. The data presented is compiled from various in vitro studies to offer a quantitative and objective comparison.

Data Presentation

The following tables summarize the quantitative data on the acetylcholinesterase inhibitory activity and the neuroprotective or cytotoxic effects of this compound derivatives and other selected compounds.

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity

Compound/DerivativeIC50 (µM)Target EnzymeSource
Clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine Hybrid (19n)0.11Acetylcholinesterase (AChE)[1]
Donepezil0.0318Human Acetylcholinesterase (hAChE)[1]

Table 2: Neuroprotective and Cytotoxic Effects in In Vitro Models

CompoundCell LineAssay TypeEffectConcentrationSource
Clioquinol-1-benzyl-1,2,3,6-tetrahydropyridine Hybrid (19n)SH-SY5YMTT AssayNo significant change in cell viabilityUp to 50 µM[1]
DonepezilPC12MTT AssayNeuroprotective against Aβ₂₅₋₃₅5, 10, 20, 50 µM (dose-dependent)[2]
DonepezilRat Cortical NeuronsLDH AssayNeuroprotective against oxygen-glucose deprivation0.1, 1, 10 µM (concentration-dependent)[3][4]
ClioquinolSH-SY5YNot specifiedNeurotoxic20-50 µM[5]
ClioquinolSH-SY5YNot specifiedMitochondrial Toxicity10-50 µM[6][7]
MPP⁺ (active metabolite of MPTP)SH-SY5YMTT AssayDecreased cell viability by ~35%1 mM[8]
MPP⁺ (active metabolite of MPTP)SH-SY5YDNA FragmentationIncreased DNA fragmentation500 µM[9]

Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a widely used colorimetric method for determining AChE activity.

Principle: Acetylcholinesterase hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to yield a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to the AChE activity.[10]

Materials:

  • Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • Test compounds (potential inhibitors)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of DTNB (10 mM) in phosphate buffer.

    • Prepare a fresh stock solution of ATCI (14-15 mM) in deionized water.

    • Dissolve test compounds and positive control in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to desired concentrations in the assay buffer. The final solvent concentration should be kept low (e.g., <1%) to avoid enzyme inhibition.[10]

  • Assay in 96-Well Plate:

    • Add assay buffer to each well.

    • Add the test compound solution to the respective wells.

    • Add the AChE solution to all wells except the blank.

    • Incubate the plate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

    • Initiate the reaction by adding the ATCI and DTNB solution to all wells.

  • Measurement:

    • Measure the absorbance at 412 nm at multiple time points using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of test compound) / Activity of control] x 100

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[11]

Cell Viability (MTT) Assay

This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[12]

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Cells (e.g., SH-SY5Y)

  • Test compounds

  • Solubilization solution (e.g., DMSO or a solution of 50% dimethylformamide and 20% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[12]

  • Treatment:

    • Expose the cells to various concentrations of the test compounds for a specified duration (e.g., 24-72 hours). Include untreated and vehicle-treated controls.[12]

  • MTT Addition and Incubation:

    • After the treatment period, add MTT solution to each well to a final concentration of 0.45-0.5 mg/mL.[13]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., 150 µL of DMSO) to each well to dissolve the formazan crystals.[13]

    • Shake the plate for about 10 minutes to ensure complete solubilization.[13]

  • Measurement:

    • Measure the absorbance of the solution at a wavelength of 490 nm or 570 nm using a microplate reader.[13]

  • Data Analysis:

    • Cell viability is expressed as a percentage of the control (untreated or vehicle-treated cells).

    • The IC50 value (the concentration of the compound that causes a 50% reduction in cell viability) can be calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[11]

Mandatory Visualization

Signaling Pathway: Apoptosis in Neurodegeneration

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands (e.g., FasL, TNF) Death Ligands (e.g., FasL, TNF) Death Receptors Death Receptors Death Ligands (e.g., FasL, TNF)->Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 activates Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 activates Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion induces release of Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 binds to Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 activates Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 activates Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis executes

Caption: Intrinsic and extrinsic apoptosis signaling pathways in neurodegeneration.

Experimental Workflow: In Vitro Neuroprotection Screening

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Induction of Neurotoxicity Induction of Neurotoxicity Compound Treatment->Induction of Neurotoxicity Incubation Incubation Induction of Neurotoxicity->Incubation Cell Viability Assay (e.g., MTT) Cell Viability Assay (e.g., MTT) Incubation->Cell Viability Assay (e.g., MTT) Data Analysis Data Analysis Cell Viability Assay (e.g., MTT)->Data Analysis Identification of Neuroprotective Compounds Identification of Neuroprotective Compounds Data Analysis->Identification of Neuroprotective Compounds

Caption: General workflow for in vitro screening of neuroprotective compounds.

References

Unambiguous Structure Confirmation: 1-Benzyl-1,2,3,6-tetrahydropyridine by X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Structural Elucidation Techniques

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone for understanding its biological activity, guiding lead optimization, and ensuring intellectual property protection. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of 1-Benzyl-1,2,3,6-tetrahydropyridine, a key scaffold in medicinal chemistry.

Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods

While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable information about the connectivity and functional groups within a molecule, single-crystal X-ray crystallography stands as the gold standard for unambiguous structural determination.[1] It provides the precise spatial arrangement of atoms, including bond lengths, bond angles, and stereochemistry, which can only be inferred from spectroscopic data.

For this compound, while a crystal structure of the parent molecule is not publicly available, analysis of a closely related compound, 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, provides definitive crystallographic data for the this compound moiety.[2]

Table 1: Comparison of Analytical Techniques for the Structural Characterization of this compound

ParameterX-ray Crystallography (on a derivative)[2]¹H NMR Spectroscopy¹³C NMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, conformation, and stereochemistry.Proton environment, chemical shifts (δ), coupling constants (J), and integration.Carbon skeleton, chemical shifts (δ).Functional groups present (e.g., C-H, C=C, C-N stretches).Molecular weight, fragmentation pattern.
Sample Requirements Single, high-quality crystal.~1-5 mg dissolved in a deuterated solvent.~5-20 mg dissolved in a deuterated solvent.~1-2 mg, can be neat or in a solvent.Micrograms to nanograms.
Ambiguity Low; provides an absolute structure.High for complex stereochemistry and conformation.High for stereochemistry.High; provides functional group information, not full structure.High; isomers can have identical masses.
Key Findings Tetrahydropyridine ring adopts a half-chair conformation.Characteristic signals for aromatic, benzylic, and tetrahydropyridine protons.Distinct signals for all carbon atoms in the molecule.Bands corresponding to aromatic C-H, aliphatic C-H, and C=C bonds.Molecular ion peak confirming the molecular formula C₁₂H₁₅N.[3][4]

Table 2: Key Crystallographic Data for the this compound Moiety

Data extracted from the crystal structure of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole.[2]

FeatureValue
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Tetrahydropyridine Ring Conformation Half-chair
Selected Bond Lengths (Å) N2-C13: 1.468(3), N2-C10: 1.472(3), C10-C11: 1.506(4), C11-C12: 1.498(4), C12-C5: 1.332(4), C5-C13: 1.503(4)
Selected Bond Angles (°) C13-N2-C10: 111.9(2), N2-C10-C11: 110.1(2), C12-C11-C10: 110.8(2), C5-C12-C11: 123.0(3), C12-C5-C13: 121.7(3), N2-C13-C5: 110.1(2)

Experimental Protocols

Single-Crystal X-ray Diffraction

The determination of a molecular structure by single-crystal X-ray diffraction involves the following key steps:

  • Crystallization: Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile) is a common method to obtain single crystals suitable for X-ray analysis. The goal is to grow well-ordered, single crystals of sufficient size (typically 0.1-0.5 mm in each dimension).

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then exposed to a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction patterns are collected on a detector.[5]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into the electron density map and refined against the experimental data to obtain the final structure.[5]

NMR Spectroscopy
  • Sample Preparation: Approximately 5 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: The NMR tube is placed in the spectrometer, and ¹H and ¹³C NMR spectra are acquired. Standard experiments include 1D proton and carbon, as well as 2D experiments like COSY, HSQC, and HMBC for full structural assignment.[6]

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the compound is placed on the ATR crystal of an FTIR spectrometer.

  • Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Visualizing the Workflow

The following diagram illustrates the typical workflow for determining a molecular structure using single-crystal X-ray crystallography.

XRay_Workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting XRay X-ray Diffraction Mounting->XRay Processing Data Processing XRay->Processing Solution Structure Solution (Phasing) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

References

Navigating Neurotoxicity: An Inter-laboratory Comparison Guide for 1-Benzyl-1,2,3,6-tetrahydropyridine (BTHP) and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Understanding the neurotoxic profile of novel compounds is paramount in drug development. However, inter-laboratory variability in neurotoxicity data can pose significant challenges to risk assessment. This guide provides a framework for comparing neurotoxicity data by examining the well-documented neurotoxin MPTP. We present a comparative analysis of neurochemical and histological outcomes in different mouse strains, detailed experimental protocols for key assays, and a visual representation of the underlying signaling pathways. The objective is to equip researchers with a comprehensive reference to design, interpret, and compare neurotoxicity studies with greater confidence.

Data Presentation: Unpacking the Variability in MPTP Neurotoxicity

The neurotoxic effects of MPTP, and likely BTHP, are significantly influenced by the genetic background of the animal model. The C57BL/6 mouse strain is consistently reported to be more susceptible to MPTP-induced neurotoxicity compared to the BALB/c strain.[1][2][3][4][5] This highlights a critical factor in inter-laboratory data comparison.

Table 1: Comparative Neurochemical Depletion in Mouse Striatum following MPTP Administration

Mouse StrainMPTP Dosing RegimenDopamine (DA) Depletion (%)Reference
C57BL/64 x 15 mg/kg, i.p.~85%[1][4]
BALB/c4 x 15 mg/kg, i.p.~58%[1][4]
C57BL/630 mg/kg, i.p. for 5 days>70%[6]
BALB/c30 mg/kg, i.p. for 5 days<70%[6]

Table 2: Comparative Histological Damage in Substantia Nigra Pars Compacta (SNpc) following MPTP Administration

Mouse StrainMPTP Dosing RegimenTyrosine Hydroxylase (TH) Positive Cell Loss (%)Reference
C57BL/64 x 15 mg/kg, i.p.~25%[1][4]
BALB/c4 x 15 mg/kg, i.p.No significant loss[2]
C57BL/630 mg/kg, i.p. for 5 days>50%[6]
BALB/c30 mg/kg, i.p. for 5 days<50%[6]

Experimental Protocols

Standardized methodologies are crucial for generating reproducible and comparable data. Below are detailed protocols for key experiments in neurotoxicity assessment.

High-Performance Liquid Chromatography (HPLC) for Striatal Dopamine Measurement

This protocol outlines the procedure for quantifying dopamine levels in mouse striatal tissue.

Procedure:

  • Tissue Preparation:

    • Rapidly dissect the striatum from the mouse brain on ice-cold PBS.

    • Weigh the frozen striatal tissue.

    • Add 20 volumes of homogenization buffer (e.g., 0.1 M perchloric acid with an internal standard like 3,4-dihydroxybenzylamine) to the tissue.

    • Homogenize the tissue using a Teflon pestle or a sonicator, ensuring the sample remains cold.[7][8]

  • Sample Processing:

    • Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.[7]

    • Collect the supernatant and filter it through a 0.22 µm syringe filter.[7][8]

  • HPLC Analysis:

    • Inject the filtered supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

    • The mobile phase typically consists of a buffered solution (e.g., sodium phosphate, citric acid, EDTA) with an organic modifier like methanol.

    • Dopamine is identified and quantified based on its retention time and peak height/area compared to a standard curve.

Immunohistochemistry for Tyrosine Hydroxylase (TH) in the Substantia Nigra

This protocol details the staining of dopaminergic neurons in the substantia nigra.

Procedure:

  • Tissue Fixation and Sectioning:

    • Perfuse the mouse with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

    • Dissect the brain and post-fix in 4% PFA overnight, followed by cryoprotection in a sucrose solution.

    • Cut coronal sections (e.g., 30-40 µm) of the substantia nigra using a cryostat or vibratome.[9][10]

  • Staining:

    • Wash sections in PBS to remove the cryoprotectant.

    • Perform antigen retrieval if necessary.

    • Block non-specific binding with a blocking solution (e.g., 10% normal donkey serum in PBS with 0.3% Triton X-100) for 1 hour at room temperature.[11][12]

    • Incubate the sections with a primary antibody against Tyrosine Hydroxylase (e.g., rabbit anti-TH) overnight at 4°C.[9][11]

    • Wash the sections with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., donkey anti-rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[11][12]

  • Imaging and Quantification:

    • Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.

    • Visualize and capture images using a fluorescence or confocal microscope.

    • Quantify the number of TH-positive neurons using stereological methods.

Rotarod Test for Motor Coordination Assessment

This behavioral test evaluates motor coordination and balance in rodents.

Procedure:

  • Acclimation and Training:

    • Acclimate the mice to the testing room for at least 30 minutes before the test.

    • Train the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for a few minutes on the day before the actual test.

  • Testing:

    • Place the mouse on the rotating rod.

    • The rod can be set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes) or at a fixed speed.[13]

    • Record the latency to fall from the rod. A cut-off time (e.g., 300 seconds) is typically used.[14][15]

    • Perform multiple trials (e.g., 3 trials) with an inter-trial interval (e.g., 15 minutes).[13]

  • Data Analysis:

    • The average latency to fall across the trials is used as the measure of motor coordination.

Mandatory Visualization

Signaling Pathways in MPTP-Induced Neurotoxicity

The following diagrams illustrate the key signaling pathways involved in the neurotoxic effects of MPTP, which are likely to be relevant for BTHP.

MPTP_Metabolism_and_Uptake cluster_blood_brain_barrier Blood-Brain Barrier cluster_astrocyte Astrocyte cluster_dopaminergic_neuron Dopaminergic Neuron MPTP_blood MPTP (in circulation) MPTP_astro MPTP MPTP_blood->MPTP_astro Crosses BBB MAOB MAO-B MPTP_astro->MAOB Enters Astrocyte MPDP MPDP+ MAOB->MPDP Oxidation MPP_astro MPP+ MPDP->MPP_astro Oxidation DAT Dopamine Transporter (DAT) MPP_astro->DAT Released into extracellular space MPP_neuron MPP+ DAT->MPP_neuron Selective Uptake

Figure 1: Metabolism and uptake of MPTP into dopaminergic neurons.

Mitochondrial_Apoptosis_Pathway MPP MPP+ in Neuron ComplexI Mitochondrial Complex I Inhibition MPP->ComplexI ATP_depletion ATP Depletion ComplexI->ATP_depletion Bax Bax ComplexI->Bax Activates MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) CytochromeC Cytochrome c Release MOMP->CytochromeC Bax->MOMP Promotes Bcl2 Bcl-2 Bcl2->Bax Inhibits Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: MPP+-induced mitochondrial apoptotic pathway.

Oxidative_Stress_Pathway MPP MPP+ in Neuron ComplexI Mitochondrial Complex I Inhibition MPP->ComplexI ROS Reactive Oxygen Species (ROS) Generation ComplexI->ROS GSH_depletion GSH Depletion ROS->GSH_depletion Lipid_peroxidation Lipid Peroxidation ROS->Lipid_peroxidation DNA_damage DNA Damage ROS->DNA_damage Protein_oxidation Protein Oxidation ROS->Protein_oxidation Neuronal_damage Neuronal Damage Lipid_peroxidation->Neuronal_damage DNA_damage->Neuronal_damage Protein_oxidation->Neuronal_damage

Figure 3: MPP+-induced oxidative stress pathway.

Neuroinflammation_Pathway Damaged_neuron Damaged Dopaminergic Neuron DAMPs DAMPs Release Damaged_neuron->DAMPs Microglia Microglia DAMPs->Microglia Microglia_activation Microglia Activation Microglia->Microglia_activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Microglia_activation->Cytokines Chemokines Chemokines Microglia_activation->Chemokines ROS_NO ROS / NO Microglia_activation->ROS_NO Neuronal_death Further Neuronal Death Cytokines->Neuronal_death Chemokines->Neuronal_death ROS_NO->Neuronal_death

Figure 4: Microglia-mediated neuroinflammation in MPTP neurotoxicity.

Experimental Workflow

Experimental_Workflow Animal_model Select Animal Model (e.g., C57BL/6, BALB/c mice) Dosing Compound Administration (e.g., BTHP/MPTP) Animal_model->Dosing Behavioral Behavioral Assessment (e.g., Rotarod Test) Dosing->Behavioral Sacrifice Sacrifice and Tissue Collection Behavioral->Sacrifice Biochemical Biochemical Analysis (e.g., HPLC for Dopamine) Sacrifice->Biochemical Histological Histological Analysis (e.g., TH Immunohistochemistry) Sacrifice->Histological Data_analysis Data Analysis and Comparison Biochemical->Data_analysis Histological->Data_analysis

References

Safety Operating Guide

Proper Disposal of 1-Benzyl-1,2,3,6-tetrahydropyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-Benzyl-1,2,3,6-tetrahydropyridine (CAS No. 40240-12-8), a compound commonly used in pharmaceutical research and development. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, compiled from various safety data sheets. This information is crucial for a comprehensive risk assessment prior to handling and disposal.

PropertyValue
Molecular Formula C₁₂H₁₅N
Molecular Weight 173.25 g/mol
Physical Form Liquid
Purity Typically ≥97%
Storage Temperature Room Temperature

Hazard Profile and Immediate Safety Precautions

This compound is classified as a hazardous substance. All personnel handling this chemical must be thoroughly familiar with its hazard profile:

  • Acute Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is also harmful if swallowed.

  • Potential Chronic Hazards: Some sources indicate that this compound may be a combustible liquid, toxic if inhaled, and may cause genetic defects, cancer, and organ damage through prolonged or repeated exposure.[4]

Required Personal Protective Equipment (PPE) during handling and disposal:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Chemical safety goggles or a face shield.

  • Body Protection: A laboratory coat or chemical-resistant apron.

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with local, state, and federal environmental regulations. Direct disposal into the sanitary sewer or general trash is strictly prohibited. The recommended procedure involves collection and transfer to a licensed hazardous waste disposal facility.

Experimental Protocol for Waste Collection and Preparation for Disposal:

  • Waste Segregation:

    • Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent paper).

    • This waste stream should be kept separate from other chemical wastes to prevent potentially hazardous reactions.

  • Container Selection:

    • Use a robust, leak-proof container made of a material compatible with organic amines. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • The container must be in good condition, free from cracks or other damage.

  • Labeling:

    • Label the waste container clearly with the following information:

      • "Hazardous Waste"

      • "this compound"

      • CAS Number: "40240-12-8"

      • Associated Hazards: "Harmful, Irritant"

      • Accumulation Start Date

  • Temporary Storage:

    • Store the sealed waste container in a designated, well-ventilated hazardous waste accumulation area.

    • This area should be secure and away from sources of ignition.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the contractor with the complete chemical name, CAS number, and quantity of the waste.

    • Follow all instructions provided by the EHS department or the disposal company regarding final packaging and transportation.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 On-Site Waste Management cluster_1 Professional Disposal A Waste Generation (this compound) B Segregate Waste Stream A->B C Select & Label Compatible Container B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS or Licensed Disposal Vendor D->E F Schedule Waste Pickup E->F G Final Disposal (e.g., Incineration) F->G

Caption: Disposal Workflow for this compound.

References

Essential Safety and Logistical Guide for Handling 1-Benzyl-1,2,3,6-tetrahydropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of 1-Benzyl-1,2,3,6-tetrahydropyridine. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a hazardous chemical that requires stringent safety measures. Based on available data for the compound and its structural analogs, the primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation.

Table 1: Summary of Hazards

Hazard ClassGHS Hazard Statement
Skin Corrosion/IrritationH315: Causes skin irritation
Serious Eye Damage/IrritationH319: Causes serious eye irritation
Specific Target Organ ToxicityH335: May cause respiratory irritation

A comprehensive personal protective equipment (PPE) strategy is mandatory to prevent exposure. The following table outlines the recommended PPE for handling this compound.

Table 2: Recommended Personal Protective Equipment (PPE)

Body PartPPE RecommendationRationale
Hands Chemical-resistant gloves (Butyl rubber or Viton® recommended). Nitrile gloves may offer limited splash protection but are not recommended for prolonged contact.[1]To prevent skin contact and absorption. Always inspect gloves for integrity before use.
Eyes/Face Safety goggles with side shields or a full-face shield.To protect against splashes and vapors.
Body A fully-buttoned laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge is required.To prevent inhalation of vapors.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted in a designated area, preferably within a chemical fume hood.

Experimental Workflow for Handling this compound

prep Preparation - Don appropriate PPE - Verify fume hood function handling Handling - Dispense chemical inside fume hood - Keep containers closed prep->handling procedure Experimental Procedure - Conduct experiment within fume hood - Avoid generating aerosols handling->procedure decon Decontamination - Clean work surfaces - Decontaminate equipment procedure->decon waste Waste Disposal - Segregate hazardous waste - Label container correctly decon->waste removal PPE Removal - Remove gloves and lab coat - Wash hands thoroughly waste->removal

Caption: Workflow for the safe handling of this compound.

Detailed Protocol:

  • Preparation: Before handling, ensure you are wearing the appropriate PPE as specified in Table 2. Verify that the chemical fume hood is functioning correctly.

  • Handling: Conduct all dispensing and handling of the chemical inside a certified chemical fume hood to minimize inhalation exposure. Keep containers tightly closed when not in use.

  • Experimental Procedure: Perform all experimental steps within the fume hood. Avoid procedures that may generate aerosols or dust.

  • Decontamination: Upon completion of work, decontaminate all surfaces and equipment that may have come into contact with the chemical. Use a suitable solvent (e.g., ethanol) followed by soap and water.

  • Waste Disposal: All waste materials, including contaminated consumables and cleaning materials, must be disposed of as hazardous waste.

  • PPE Removal: Remove PPE in the designated area, avoiding cross-contamination. Always wash hands thoroughly after removing gloves.

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

Table 3: Emergency Response Protocol

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Spill For small spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, sand). For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1]

Disposal Plan

Waste containing this compound must be treated as hazardous waste and disposed of in accordance with all local, state, and federal regulations.

Logical Flow for Disposal of this compound Waste

collect Waste Collection - Collect in a designated, compatible container label Labeling - Clearly label as 'Hazardous Waste' - Include chemical name and associated hazards collect->label store Storage - Store in a designated, secure area - Away from incompatible materials label->store dispose Final Disposal - Arrange for pickup by certified hazardous waste disposal service store->dispose

Caption: Procedural flow for the proper disposal of chemical waste.

Step-by-Step Disposal Protocol:

  • Waste Segregation: Do not mix waste containing this compound with other waste streams.[1] It should be collected in a dedicated, properly sealed, and clearly labeled hazardous waste container.[1]

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "this compound," and a description of the hazards (e.g., "Irritant").

  • Storage: Store the sealed waste container in a designated and secure hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents and acids.[1]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through your institution's licensed chemical waste disposal service. For pyridine and its derivatives, incineration at high temperatures is a common disposal method.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Benzyl-1,2,3,6-tetrahydropyridine
Reactant of Route 2
Reactant of Route 2
1-Benzyl-1,2,3,6-tetrahydropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.